molecular formula C11H12O2 B1349733 (3E)-4-(3-methoxyphenyl)but-3-en-2-one CAS No. 30625-53-7

(3E)-4-(3-methoxyphenyl)but-3-en-2-one

Numéro de catalogue: B1349733
Numéro CAS: 30625-53-7
Poids moléculaire: 176.21 g/mol
Clé InChI: NGEZPLCPKXKLQQ-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3E)-4-(3-Methoxyphenyl)but-3-en-2-one (CAS 20766-31-8) is a synthetic α,β-unsaturated ketone (enone) with a molecular formula of C 11 H 12 O 2 and a molecular weight of 176.21 g/mol . This compound features a trans-configured (E) carbon-carbon double bond conjugated with a ketone group, a key electronic arrangement that defines its reactivity and value in research . The α,β-unsaturated ketone moiety is a significant pharmacophore in medicinal chemistry, and compounds of this class are investigated for a wide array of biological activities . Their mechanism of action is often attributed to the ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules . This compound serves as a fundamental building block in organic synthesis, frequently employed to explore novel synthetic methodologies and catalytic processes . It is commonly synthesized via Claisen-Schmidt condensation, a reliable method for forming such carbon-carbon bonds . Research Applications: • Organic Synthesis: A versatile intermediate for constructing more complex molecular architectures, including pharmaceuticals and fine chemicals, via reactions such as 1,4-additions (Michael additions) . • Medicinal Chemistry: A candidate compound for research into potential antimicrobial, anti-inflammatory, and anticancer properties due to its reactive enone functionality . Handling & Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet for proper handling, storage, and disposal procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-4-(3-methoxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEZPLCPKXKLQQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876373
Record name 3-Buten-2-one,4-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30625-53-7, 20766-31-8
Record name 3-Buten-2-one, 4-(3-methoxyphenyl)-,(E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Synthesis of Phenylpropenones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and synthesis of key phenylpropenone derivatives. Due to the limited availability of specific data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one, this document focuses on the closely related and well-researched analogs: (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (also known as Dehydrozingerone) and (3E)-4-(4-methoxyphenyl)but-3-en-2-one. The structural similarities of these compounds provide a valuable predictive framework for understanding the characteristics of the target molecule.

Core Chemical Properties

The fundamental physicochemical properties of these compounds are crucial for their application in research and development. The following tables summarize the key quantitative data for the two primary analogs.

Table 1: Physicochemical Properties of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.21 g/mol [1][2][3]
Physical Form Solid[2][4]
Color Yellow[4]
Melting Point Not specified
Water Solubility Slightly soluble[4]
pKa 9.94 ± 0.31 (Predicted)[4]
CAS Number 1080-12-2[1][3]
Table 2: Physicochemical Properties of (3E)-4-(4-methoxyphenyl)but-3-en-2-one
PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[5]
Molecular Weight 176.22 g/mol [5]
Physical Form Solid[5]
Purity 95%[5]
Melting Point 75 - 77 °C[5]
Boiling Point 109 - 110 °C at 0.1 mm Hg[6]
CAS Number 3815-30-3[5]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and characterization of the discussed phenylpropenone derivatives.

Synthesis of (3E)-4-(4-methoxyphenyl)but-3-en-2-one

A common and efficient method for the synthesis of α,β-unsaturated ketones like (3E)-4-(4-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation.[7]

Materials:

  • p-Anisaldehyde (1.2 mL, 10 mmol)[8]

  • Acetone (15 mL)[8]

  • Potassium hydroxide (1.0 g)[8]

  • Water (60 mL)[8]

  • Ethanol (for recrystallization)[8]

  • 100 mL round bottom flask[8]

  • Magnetic stirrer and stir bar[8]

  • Beaker[8]

  • Vacuum filtration apparatus[8]

Procedure:

  • A solution of p-anisaldehyde in acetone is prepared in a 100 mL round bottom flask.[8]

  • A magnetic stir bar is added, and the flask is placed on a magnetic stirrer.[8]

  • A solution of potassium hydroxide in water is prepared separately in a beaker.[8]

  • The potassium hydroxide solution is gradually added to the flask containing the p-anisaldehyde and acetone mixture with continuous stirring for 20 minutes.[8]

  • An additional 40 mL of water is added to the reaction mixture to facilitate the precipitation of the product.[8]

  • The resulting solid is collected by vacuum filtration and washed with water.[8]

  • The crude product is dried and then recrystallized from ethanol to yield purified (3E)-4-(4-methoxyphenyl)but-3-en-2-one.[8]

A higher pressure and temperature method has also been described:

  • 50 parts of anisaldehyde, 100 parts of acetone, and 15 parts of zinc oxide are heated for 30 minutes at 200°C and a pressure of 60 atmospheres. This method reportedly yields 46.2 parts of the final product.[6]

Synthesis of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

The synthesis of this derivative can be achieved through a cross-olefin metathesis reaction.[9][10]

Materials:

  • (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one (45 mg, 0.145 mmol)[10]

  • Eugenol (477 mg, 2.9 mmol)[10]

  • Grubbs catalyst 2nd Generation (6.2 mg, 7.25 × 10⁻³ µmol)[10]

  • Dichloromethane (CH₂Cl₂) (7.5 mL)[10]

  • Nitrogen (N₂) atmosphere[10]

Procedure:

  • A mixture of (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one, eugenol, and Grubbs catalyst 2nd Generation is prepared in dichloromethane.[10]

  • The reaction mixture is stirred for 2 hours at 40°C under a nitrogen atmosphere.[10]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[10]

  • Upon completion, the solvent is removed in vacuo.[10]

  • The product is purified by radial chromatography using a mixture of n-hexane and acetone (20:2) as the eluent.[10]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.

Synthesis_of_4_methoxyphenyl_but_3_en_2_one cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up p_anisaldehyde p-Anisaldehyde in Acetone mixing Gradual Mixing (20 min stirring) p_anisaldehyde->mixing koh_solution Potassium Hydroxide Solution koh_solution->mixing precipitation Precipitation (add Water) mixing->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization (Ethanol) drying->recrystallization product Purified (3E)-4-(4-methoxyphenyl) but-3-en-2-one recrystallization->product

Caption: Synthesis workflow for (3E)-4-(4-methoxyphenyl)but-3-en-2-one.

Synthesis_of_4_hydroxy_3_methoxyphenyl_but_3_en_2_one cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification chalcone (E)-1-(2,4-dimethoxy)-3- (4'-allyloxy)prop-2-en-1-one stirring Stirring at 40°C (2h under N2) chalcone->stirring eugenol Eugenol eugenol->stirring catalyst Grubbs Catalyst 2nd Generation catalyst->stirring solvent Dichloromethane solvent->stirring concentration Concentration in vacuo stirring->concentration chromatography Radial Chromatography (n-hexane:acetone 20:2) concentration->chromatography product Purified (3E)-4-(4-hydroxy-3-methoxyphenyl) but-3-en-2-one chromatography->product

Caption: Synthesis of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.

Biological Activity and Potential Applications

Chalcone derivatives, the class to which these compounds belong, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9] Specifically, (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.[9] The phenolic moiety in this compound is also thought to contribute to its antioxidant properties.[4][9] These compounds also find applications in the fragrance industry and as intermediates in the synthesis of more complex natural products.[9] The α,β-unsaturated ketone structure is a valuable pharmacophore and has been utilized in the development of various therapeutic agents.[7]

References

In-Depth Technical Guide: (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one. This compound belongs to the chalcone family, a class of organic molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document details the physicochemical properties, predicted spectral data, a standard synthesis protocol, and a discussion of the potential biological relevance of this specific methoxy-substituted chalcone.

Molecular Structure and Properties

This compound is an α,β-unsaturated ketone with a methoxy substituent on the meta position of the phenyl ring. Its structure is characterized by a conjugated system that includes the aromatic ring, the enone moiety, and the carbonyl group.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms (E)-4-(3-methoxyphenyl)but-3-en-2-one[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [2]
Canonical SMILES COc1cccc(c1)/C=C/C(=O)C[1]
Predicted ¹H NMR (CDCl₃) δ (ppm): 2.40 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 6.65 (d, 1H, =CH-CO), 6.90-7.40 (m, 4H, Ar-H), 7.50 (d, 1H, Ar-CH=)Predicted
Predicted ¹³C NMR (CDCl₃) δ (ppm): 27.5 (-CH₃), 55.3 (-OCH₃), 113.1, 116.7, 120.9, 129.9, 130.2, 135.9, 144.3, 159.9, 198.4 (C=O)Predicted
Predicted IR Spectrum ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (C=O stretch, conjugated), ~1600 (C=C stretch, alkene), ~1580, 1480 (C=C stretch, aromatic), ~1250 (Ar-O-C stretch)Predicted
Predicted Melting Point Not available. For comparison, the 4-methoxy isomer has a melting point of 72-74 °C.[3]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (3-methoxybenzaldehyde) with a ketone (acetone).

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.

  • Add acetone (1.5-2 equivalents) to the solution and stir to ensure homogeneity.

  • Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the excess base, which will precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of methoxy-substituted chalcones has been extensively investigated for various pharmacological activities.

Anticancer Potential: Methoxy-substituted chalcones have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The position of the methoxy group on the aromatic ring can influence the anticancer efficacy.[4] Some chalcones are known to induce apoptosis and interfere with the cell cycle in cancer cells.[5]

Monoamine Oxidase (MAO) Inhibition: Certain methoxylated chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6][7] MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases such as Parkinson's disease.

The presence of the methoxy group at the meta position in this compound makes it a valuable candidate for further investigation into these and other potential therapeutic applications.

Diagrams and Visualizations

Synthesis_and_Characterization Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 3-methoxybenzaldehyde 3-methoxybenzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3-methoxybenzaldehyde->Claisen-Schmidt Condensation Acetone Acetone Acetone->Claisen-Schmidt Condensation Crude Product Crude Product Claisen-Schmidt Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product NMR_Spectroscopy NMR Spectroscopy Pure Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Pure Product->IR_Spectroscopy Melting_Point Melting Point Analysis Pure Product->Melting_Point Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation Melting_Point->Structural_Confirmation Biological_Significance Potential Biological Activities of Methoxy-Substituted Chalcones cluster_Anticancer Anticancer Activity cluster_Neuroprotective Neuroprotective Activity Methoxy_Chalcone This compound (and related chalcones) Apoptosis_Induction Induction of Apoptosis Methoxy_Chalcone->Apoptosis_Induction may lead to Cell_Cycle_Arrest Cell Cycle Arrest Methoxy_Chalcone->Cell_Cycle_Arrest may lead to MAO-B_Inhibition Monoamine Oxidase B (MAO-B) Inhibition Methoxy_Chalcone->MAO-B_Inhibition may exhibit Cancer_Cell_Lines Various Cancer Cell Lines Apoptosis_Induction->Cancer_Cell_Lines Cell_Cycle_Arrest->Cancer_Cell_Lines Neurodegenerative_Diseases Potential Treatment for Neurodegenerative Diseases MAO-B_Inhibition->Neurodegenerative_Diseases

References

An In-depth Technical Guide to the Synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a valuable intermediate in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support research and development activities in the pharmaceutical and chemical industries.

Introduction

This compound, an α,β-unsaturated ketone, belongs to the chalcone family of compounds. These molecules are of significant interest due to their wide range of biological activities and their utility as versatile building blocks in the synthesis of various heterocyclic compounds and natural products. The synthesis of this specific isomer is primarily achieved through a base-catalyzed crossed aldol condensation, commonly known as the Claisen-Schmidt condensation.

Synthetic Pathway: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, in this case, 3-methoxybenzaldehyde, with a ketone containing α-hydrogens, such as acetone, in the presence of a base catalyst.[1][2][3] The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.[3][4]

Reaction Scheme:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-methoxybenzaldehyde 3-Methoxybenzaldehyde Acetone Acetone beta-hydroxy_ketone β-Hydroxy Ketone Intermediate Acetone->beta-hydroxy_ketone Product This compound beta-hydroxy_ketone->Product - H₂O Water Water beta-hydroxy_ketone->Water NaOH NaOH NaOH->beta-hydroxy_ketone

Caption: Claisen-Schmidt condensation for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via Claisen-Schmidt condensation.

Materials and Reagents:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in acetone (1 equivalent).

  • Solvent Addition: Add ethanol to the flask to dissolve the reactants completely.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10%) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with brine and then with water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its analogs.

Table 1: Reaction Conditions and Yields for Analogs

Aromatic AldehydeCatalystSolventReaction TimeYield (%)Reference
Anisaldehyde (4-methoxy)Sodium TungstateEthanol24 h96[5]
4-Hydroxy-3-methoxybenzaldehydeNaOHAcetone/WaterOvernight73[6]
4-Hydroxy-3-methoxybenzaldehydeNaOHEthanol/Dichloromethane (recrystallization)-61[6]
Anisaldehyde (4-methoxy)Zinc Oxide-0.5 h (at 200°C, 60 atm)90[7]

Table 2: Physicochemical and Spectroscopic Data for (3E)-4-(4-methoxyphenyl)but-3-en-2-one (a close analog)

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol [5][8]
Melting Point75 - 77 °C[9]
¹H NMR (CDCl₃, ppm)
δ 2.35 (s, 3H)Terminal methyl group
δ 3.83 (s, 3H)Oxymethyl group
δ 6.37-7.69 (m, 6H)Aromatic and vinylic protons

Note: Spectroscopic data for the specific 3-methoxy isomer would be similar, with expected shifts in the aromatic proton signals due to the change in substituent position.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start dissolve Dissolve 3-methoxybenzaldehyde and acetone in ethanol start->dissolve add_base Add aqueous NaOH solution dissolve->add_base stir Stir at room temperature (Monitor by TLC) add_base->stir workup Aqueous workup and extraction with ethyl acetate stir->workup dry Dry organic layer and remove solvent workup->dry purify Purify by column chromatography dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The Claisen-Schmidt condensation provides a reliable and high-yielding route for the synthesis of this compound. The reaction is straightforward to perform and the resulting product can be readily purified using standard laboratory techniques. The versatility of this synthetic method allows for the preparation of a wide array of substituted chalcones, which are valuable precursors for the development of novel therapeutic agents and other functional organic materials. This guide offers a foundational understanding and practical protocol for researchers engaged in the synthesis of this important class of compounds.

References

An In-depth Technical Guide to (3E)-4-(3-methoxyphenyl)but-3-en-2-one and Related Chalcones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chalcones have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, and the nature and position of substituents on the two aromatic rings.

Physicochemical Properties and Data

Quantitative data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one is not available. However, the table below summarizes key physicochemical properties of closely related isomers and derivatives to provide an estimate of the expected characteristics.

Property(3E)-4-(4-methoxyphenyl)but-3-en-2-one(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-oneNotes
CAS Number 943-88-41080-12-2A specific CAS number for the 3-methoxy isomer is not indexed in major public databases.
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₃The molecular formula for this compound is also C₁₁H₁₂O₂.
Molecular Weight 176.21 g/mol 192.21 g/mol The molecular weight for the 3-methoxy isomer is identical to the 4-methoxy isomer.
Melting Point 74 °C129 °CThe melting point can vary based on the substitution pattern and crystal packing.
Appearance Yellowish crystalsYellow solidChalcones are typically colored solids.
Solubility Slightly soluble in waterSlightly soluble in waterGenerally, chalcones have limited solubility in water and are more soluble in organic solvents.

Experimental Protocols

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriate substituted benzaldehyde with an acetophenone.

General Synthesis Protocol for this compound

Materials:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

Procedure:

  • Dissolve 3-methoxybenzaldehyde and a molar equivalent of acetone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) to the mixture while stirring. The reaction is typically carried out at room temperature.

  • Continue stirring the reaction mixture for a specified period (e.g., 2-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

  • Filter the precipitate, wash it with cold water until the washings are neutral, and dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

This is a general procedure and may require optimization for specific yields and purity.

Biological Activities and Signaling Pathways

Chalcones are known to modulate various signaling pathways, contributing to their diverse biological effects. The methoxy group, depending on its position on the aromatic ring, can influence the compound's activity.

Antimicrobial Activity

Methoxy-substituted chalcones have demonstrated notable antimicrobial properties against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[5] The presence and position of the methoxy group can enhance the antibacterial efficacy. The proposed mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antioxidant Activity

Many chalcone derivatives exhibit significant antioxidant activity, which is evaluated using methods like the DPPH radical scavenging assay.[5] The antioxidant potential is often linked to the ability of the phenolic and methoxy groups to donate hydrogen atoms and stabilize free radicals.

Anticancer Activity

Chalcones have been extensively investigated for their anticancer properties. They can induce apoptosis in cancer cells through various signaling pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. The α,β-unsaturated ketone moiety is crucial for this activity, as it can interact with nucleophilic sites on proteins involved in cell proliferation and survival.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Reactants 3-Methoxybenzaldehyde + Acetone Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Methanol/Ethanol Solvent->Reaction Catalyst KOH/NaOH Catalyst->Reaction Precipitation Acidification (HCl) Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Potential Apoptotic Signaling Pathway Chalcone This compound ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 family (e.g., Bax/Bcl-2 ratio) Mitochondria->Bcl2 Modulation CytochromeC Cytochrome c release Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic signaling pathway modulated by chalcones.

References

In-Depth Technical Guide: Physical and Biological Properties of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative of interest in medicinal chemistry. The document details available experimental data, outlines a standard synthesis protocol, and explores the potential biological activities and associated signaling pathways based on the broader class of chalcones.

Core Physical and Chemical Properties

This compound, a member of the chalcone family, possesses a chemical structure that imparts specific physical and chemical characteristics. While experimental data for this particular isomer is limited, the following table summarizes its fundamental properties.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂N/A
Molecular Weight 176.21 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES COC1=CC(=CC=C1)C=CC(=O)CN/A
InChI Key NGEZPLCPKXKLQQ-VOTSOKGWSA-NN/A

Experimental Data

Detailed experimental data for this compound remains largely uncharacterized in publicly available literature. The following sections provide data for closely related isomers, which can serve as a predictive reference.

Spectral Data
  • ¹H NMR: Proton NMR spectra of similar chalcones typically show characteristic signals for the vinylic protons of the α,β-unsaturated ketone system, aromatic protons, methoxy group protons, and the methyl ketone protons.

  • ¹³C NMR: Carbon NMR would show distinct peaks for the carbonyl carbon, vinylic carbons, aromatic carbons (including those bearing the methoxy group), the methoxy carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the α,β-unsaturated ketone, as well as bands corresponding to C=C stretching of the vinyl group and the aromatic ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chalcone scaffold.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This widely used method involves the base-catalyzed reaction of an aldehyde (3-methoxybenzaldehyde) with a ketone (acetone).

Claisen-Schmidt Condensation Protocol

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methoxybenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for a specified time (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Reduce the volume of the mixture under vacuum to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow:

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification aldehyde 3-methoxybenzaldehyde dissolve Dissolve reactants in Ethanol aldehyde->dissolve ketone Acetone ketone->dissolve base Sodium Hydroxide add_base Add NaOH solution base->add_base solvent Ethanol solvent->dissolve dissolve->add_base stir Stir at room temperature add_base->stir neutralize Neutralize with acid stir->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Claisen-Schmidt condensation workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of chalcones is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] A key mechanism underlying these activities is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][4]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immune response, cell survival, and proliferation.[1] In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[1][2] Chalcones have been shown to inhibit the NF-κB pathway through various mechanisms.[2][4]

General Mechanism of NF-κB Inhibition by Chalcones:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degradation Proteasomal Degradation IkB->degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active Release chalcone This compound chalcone->IKK Inhibition chalcone->degradation Inhibition DNA DNA NFkB_active->DNA Translocation & Binding transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->transcription

Caption: General mechanism of NF-κB pathway inhibition by chalcones.

By inhibiting the IKK complex and the subsequent degradation of IκBα, chalcones prevent the release and nuclear translocation of the active NF-κB dimer.[4] This leads to the downregulation of NF-κB target genes, thereby exerting anti-inflammatory and anti-proliferative effects. The specific interactions and efficacy of this compound within this pathway require further investigation.

Conclusion

This compound is a chalcone derivative with potential for further investigation in drug discovery. While specific experimental data for this isomer is limited, this guide provides a foundation based on the known properties of related compounds and the general biological activities of the chalcone class. Further research is warranted to fully elucidate the physical, chemical, and pharmacological profile of this specific molecule.

References

An In-depth Technical Guide to (3E)-4-(3-methoxyphenyl)but-3-en-2-one and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the aromatic ketone (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its closely related, more extensively studied isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and IUPAC Nomenclature

The specified compound, this compound, belongs to the chalcone class of organic compounds. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities.

While the user specified the methoxy group at the 3-position of the phenyl ring, it is important to note that the scientific literature provides more extensive data on the 4-methoxy and 4-hydroxy-3-methoxy substituted analogs. This guide will primarily focus on these well-documented isomers while drawing parallels to the 3-methoxy variant where applicable.

Key Isomers Discussed:

  • (3E)-4-(4-methoxyphenyl)but-3-en-2-one: Also known as p-methoxybenzylideneacetone.

  • (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Also known as Dehydrozingerone.

Chemical and Physical Properties

The physicochemical properties of these chalcone derivatives are summarized in the table below. These properties are crucial for their handling, formulation, and pharmacokinetic profiling.

Property(3E)-4-(4-methoxyphenyl)but-3-en-2-one(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one
Molecular Formula C₁₁H₁₂O₂[1]C₁₁H₁₂O₃[2][3][4]
Molecular Weight 176.22 g/mol 192.21 g/mol [2][3]
CAS Number 943-88-4[1]1080-12-2[2][4]
Appearance Yellowish crystals[5]White to light yellow powder/crystal[6]
Melting Point 75 - 77 °C127 - 132 °C[6]
Water Solubility -Slightly soluble[7]
IUPAC Name (3E)-4-(4-methoxyphenyl)but-3-en-2-one(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one[3][4]

Synthesis and Experimental Protocols

The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate benzaldehyde with acetone.

General Synthesis Workflow

The general workflow for the synthesis of these chalcone derivatives is depicted below.

G Reactants Benzaldehyde Derivative + Acetone Reaction Claisen-Schmidt Condensation Reactants->Reaction Base Base Catalyst (e.g., NaOH, KOH, ZnO) Base->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Product Chalcone Product Purification->Product

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol for (3E)-4-(4-methoxyphenyl)but-3-en-2-one

A common laboratory-scale synthesis protocol is as follows:

  • Preparation of Reactants: A solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.[8]

  • Catalyst Preparation: A solution of potassium hydroxide (1.0 g) in water (20 mL) is prepared in a separate beaker.[8]

  • Reaction: The potassium hydroxide solution is gradually added to the flask containing the p-anisaldehyde and acetone mixture with continuous stirring for 20 minutes.[8]

  • Precipitation: Approximately 40 mL of water is added to the reaction mixture to ensure complete precipitation of the product.[8]

  • Isolation and Purification: The resulting solid is collected by vacuum filtration and washed with water. The crude product is then dried and recrystallized from ethanol.[8]

An alternative industrial-scale synthesis involves heating anisaldehyde (50 parts), acetone (100 parts), and zinc oxide (15 parts) at 200°C under a pressure of 60 atmospheres for 30 minutes, yielding the product in 90% yield.[5]

Experimental Protocol for (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

This compound, also known as dehydrozingerone, is synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and acetone.[9] A detailed protocol for a derivative is as follows:

  • Reaction Setup: 4-hydroxy-3-methoxybenzaldehyde and acetone are reacted.

  • Purification: The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate: cyclohexane (5-30%).

Biological Activities and Applications in Drug Development

Chalcones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Anticancer Properties

Several chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[10] The mechanism of action is often attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, some derivatives induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins.[11]

Antioxidant Activity

The phenolic hydroxyl group in compounds like dehydrozingerone contributes to their antioxidant properties by enabling them to scavenge free radicals and protect cells from oxidative stress.[11] This activity is also being explored for treating conditions like corneal wounds.

Other Applications
  • Herbicidal Activity: (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one has shown inhibitory effects on the growth of several plant species, suggesting its potential as a bio-based herbicide.

  • Fragrance Industry: Aromatic ketones, including these chalcones, are utilized for their pleasant aromas in perfumes and cosmetics.[11]

  • Synthetic Intermediates: These compounds serve as valuable intermediates in the synthesis of more complex natural products and therapeutic agents.[11]

The logical relationship from the core structure to its applications is illustrated in the following diagram.

G cluster_core Core Structure cluster_properties Chemical Properties cluster_activities Biological Activities cluster_applications Applications Core α,β-Unsaturated Ketone + Aromatic Rings Properties Reactivity Planar Structure Electron Delocalization Core->Properties Activities Anticancer Antioxidant Herbicidal Properties->Activities Applications Drug Development Agrochemicals Fragrance Industry Activities->Applications

Caption: Logical progression from core structure to applications.

Signaling Pathways

G Chalcone (3E)-4-(Aryl)but-3-en-2-one Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) Chalcone->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Chalcone->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized apoptotic pathway modulated by chalcones.

Conclusion

This compound and its isomers are versatile compounds with significant potential in various scientific and industrial fields. Their straightforward synthesis and diverse biological activities, particularly in the realm of anticancer research, make them compelling candidates for further investigation and development. This guide has provided a comprehensive overview of the current knowledge, highlighting the chemical properties, synthesis protocols, and biological applications to aid researchers in their endeavors.

References

Unveiling the Biological Potential of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Mechanistic Overview Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

While direct experimental data on the mechanism of action for (3E)-4-(3-methoxyphenyl)but-3-en-2-one is not extensively available in current literature, a comprehensive analysis of its close structural analogs provides significant insights into its potential biological activities. This technical guide consolidates the existing knowledge on related methoxy-substituted chalcone and butenone derivatives to extrapolate the probable mechanistic pathways, cellular targets, and therapeutic potential of this compound.

Core Postulated Mechanisms of Action: Anticancer and Antioxidant Activities

Derivatives of 4-phenylbut-3-en-2-one, particularly those with hydroxyl and methoxy substitutions on the phenyl ring, have demonstrated notable anticancer and antioxidant properties. The primary mechanisms appear to revolve around the induction of apoptosis in cancer cells and the modulation of cellular signaling pathways related to cell cycle control and oxidative stress.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Structurally similar compounds, such as (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , have been shown to suppress the growth of prostate cancer cells. This activity is linked to the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis[1]. Another related compound, 4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one , is reported to induce apoptosis in tumor cells through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway[2].

These findings suggest that this compound may exert its anticancer effects through the following signaling cascade:

anticancer_pathway Compound This compound (Postulated) p53 p53 Activation Compound->p53 Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Compound->Bcl2 CellCycle Cell Cycle Arrest (e.g., G2/M phase) p53->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis CellCycle->Apoptosis

Postulated p53 and Bcl-2 mediated anticancer signaling pathway.
Antioxidant Activity

The presence of a methoxy group on the phenyl ring, as seen in the parent compound, is a common feature in many natural and synthetic antioxidants. The structurally related dehydrozingerone (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) , an analog of curcumin, is known for its antioxidant properties[3]. This activity is generally attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. While this compound lacks the hydroxyl group of dehydrozingerone, the methoxy group can still influence the electronic properties of the aromatic ring and contribute to some level of antioxidant activity.

Quantitative Data on Related Compounds

CompoundCell LineIC50 (µM)Reference
(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-oneVarious Cancer Cell Lines0.003 - 0.009[4]
Quinazoline Chalcone Derivative 76-0.29[4]
Shikonium-derived Chalcone 226-2.98[4]

Experimental Protocols for Key Assays

To facilitate further research into the mechanism of action of this compound, the following are generalized experimental protocols for assays commonly used to evaluate the anticancer and antioxidant activities of its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

mtt_workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of the compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Add solubilizing agent (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability and IC50 read->end apoptosis_workflow start Treat cells with the compound at its IC50 concentration harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash stain Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

Biological Activity of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a member of the chalcone family, a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. Chalcones are widely recognized in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The presence of a methoxy group on the phenyl ring, as in the case of this compound, is known to influence the biological activity of these compounds.[3] This technical guide provides a comprehensive overview of the available data on the biological activity of this compound and structurally related methoxy-substituted chalcones, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Synthesis

The synthesis of chalcones, including this compound, is typically achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an acetophenone.

General Experimental Protocol for Claisen-Schmidt Condensation:

A common method involves dissolving the substituted benzaldehyde (in this case, 3-methoxybenzaldehyde) and a ketone (e.g., acetone or a substituted acetophenone) in a solvent such as ethanol.[4] An aqueous or ethanolic solution of a base, typically sodium hydroxide or potassium hydroxide, is then added dropwise to the stirred mixture.[5] The reaction is usually stirred at room temperature for a specified period, and its progress is monitored by thin-layer chromatography (TLC).[4][6] Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the chalcone product.[4] The precipitate is then filtered, washed with water to remove excess base, and recrystallized from a suitable solvent like ethanol to yield the purified chalcone.[6]

Biological Activities

While specific biological activity data for this compound is limited in the public domain, the broader class of methoxy-substituted chalcones has been extensively studied. The following sections summarize the known activities of structurally similar compounds, which can provide insights into the potential properties of this compound.

Anticancer Activity

Methoxy-substituted chalcones have demonstrated significant anticancer activity against various cancer cell lines.[3][7] The presence and position of the methoxy group can greatly influence this activity.[3]

Table 1: Cytotoxic Activity of Methoxy-Substituted Chalcones against Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
(E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene sulfonamide MCF-7 (Breast) Data not quantified, but potent [5]
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one Dalton's Ascites Lymphoma (in vivo) Significant tumor volume reduction [8]

| Chalcones with 3,4,5-trimethoxy moiety | K-Ras-driven cancer cells | Effective in inhibiting growth |[9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for a period, typically 24 to 72 hours.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).[6]

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often attributed to their ability to modulate inflammatory signaling pathways.[1][2]

Table 2: Anti-inflammatory Activity of Related Chalcone Derivatives

Compound Assay Effect Reference
(2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one Carrageenan-induced paw edema in rats 73.52% reduction in edema [10][11]

| Zingerone [4-(3-Methoxy-4-hydroxyphenyl)-butan-2-one] | Lipopolysaccharide (LPS)-induced inflammation in rats | Attenuated plasma proinflammatory cytokines |[12] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is commonly used to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.[10][11]

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.[10][11]

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[10][11]

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess antioxidant activity.

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

Signaling Pathways

Chalcones have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific pathways affected by this compound have not been elucidated, based on studies of related compounds, the following pathways are potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the inflammatory response. Several chalcones have been found to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.[13]

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activation Chalcones Chalcones Chalcones->IKK Inhibition MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation, Survival Proliferation, Survival Nucleus->Proliferation, Survival Activation Chalcones Chalcones Chalcones->Ras Modulation Chalcones->Raf Modulation

References

A Comprehensive Technical Review of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on (3E)-4-(3-methoxyphenyl)but-3-en-2-one is limited in publicly available literature. This guide provides a comprehensive review based on established principles and data from closely related structural analogs, particularly the para- and hydroxylated isomers. The methodologies and biological activities described for these analogs offer a strong predictive framework for the properties and potential applications of the meta-isomer.

Introduction

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized as privileged scaffolds in medicinal chemistry due to their straightforward synthesis and a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The biological activity of chalcones is often influenced by the substitution pattern on their aromatic rings. This review focuses on the synthesis, properties, and potential biological activities of the meta-methoxylated chalcone, drawing comparative insights from its more extensively studied analogs.

Synthesis and Chemical Properties

The primary method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[3]

General Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize this compound.

Materials:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Glacial acetic acid or dilute HCl (for neutralization)

Procedure:

  • A solution of sodium hydroxide (e.g., 10% w/v) is prepared in a mixture of water and ethanol and cooled in an ice bath.

  • 3-Methoxybenzaldehyde is dissolved in acetone.

  • The aldehyde-acetone solution is added dropwise to the cooled NaOH solution with constant stirring.

  • The reaction is typically stirred at room temperature for several hours (e.g., 2-4 hours) until the reaction mixture becomes cloudy, indicating the precipitation of the product.

  • The mixture is then poured into crushed ice and acidified with dilute acid to precipitate the product completely.

  • The crude solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final product.[3]

Expected Reaction: 3-Methoxybenzaldehyde + Acetone --(NaOH, EtOH/H₂O)--> this compound

Physicochemical and Spectroscopic Data (Analog Compounds)
PropertyData for (3E)-4-(4-methoxyphenyl)but-3-en-2-oneReference
Molecular Formula C₁₁H₁₂O₂[4]
Molecular Weight 176.21 g/mol [4]
Appearance Yellowish crystals
Melting Point 74-77 °C
¹H NMR (CDCl₃) δ 2.35 (s, 3H, -CH₃), 3.83 (s, 3H, -OCH₃), 6.37-7.69 (m, 6H, Ar-H & vinyl-H)
Crystal Data Monoclinic, P2₁/c[5]

Biological Activities and Mechanism of Action

Chalcones are well-documented for their potent anti-inflammatory and anticancer activities. The methoxy group's position and number on the phenyl rings significantly modulate this activity.

Anti-inflammatory Activity

Chalcones exert anti-inflammatory effects primarily by inhibiting key mediators of the inflammatory cascade, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Mechanism of Action: A primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is often achieved by suppressing the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical regulators of inflammatory gene expression.[2][6]

G LPS LPS (Inflammatory Stimulus) Chalcone This compound (or Analog) NO NO Inflammation Inflammation NO->Inflammation PGs PGs PGs->Inflammation

Experimental Protocol: In Vitro NO Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test chalcone for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to induce an inflammatory response and iNOS expression.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC₅₀ value (the concentration of chalcone that inhibits NO production by 50%) is calculated.

Quantitative Data: Anti-inflammatory Activity of Chalcone Analogs The following table presents IC₅₀ values for various methoxylated chalcones against NO production in LPS-stimulated RAW 264.7 cells.

CompoundSubstitution PatternIC₅₀ (µM) for NO InhibitionReference
4-Hydroxy-3,3',4',5'-tetramethoxychalconeMultiple Methoxy/Hydroxy0.3[7]
3,3',4',5'-TetramethoxychalconeMultiple Methoxy0.3[7]
2'-Methoxy-3,4-dichlorochalconeMethoxy, Dichloro7.1[2]
2'-Hydroxy-6'-methoxychalconeMethoxy, Hydroxy8.5[2]
Anticancer Activity

Chalcones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines. Their mechanisms often involve inducing cell cycle arrest and apoptosis.[8][9]

Mechanism of Action: Many chalcones induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases. Some chalcones can also arrest the cell cycle at the G2/M or G1 phase, preventing cancer cell proliferation.[10][11]

G Chalcone This compound (or Analog) Apoptosis Apoptosis (Programmed Cell Death) Caspases Caspases Caspases->Apoptosis CellCycle CellCycle CellCycle->Apoptosis Leads to

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., T47D breast cancer, HepG2 liver cancer) are cultured in appropriate media.[7][12]

  • Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test chalcone for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Incubation & Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Quantitative Data: Anticancer Activity of Chalcone Analogs The following table summarizes the cytotoxic activity of various methoxylated chalcones against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast)5.28 µg/mL[12]
3,3',4',5'-TetramethoxychalconeHepG2 (Liver)1.8[7]
3,3',4',5'-TetramethoxychalconeColon 205 (Colon)2.2[7]
Chalcone-Benzimidazolium Salt (7f)HL-60 (Leukemia)8.0-fold lower than Cisplatin[10]
Chalcone-Benzimidazolium Salt (7f)MCF-7 (Breast)11.1-fold lower than Cisplatin[10]

Conclusion and Future Directions

While direct experimental data on this compound is not extensively documented, the established synthetic routes and profound biological activities of its structural isomers provide a solid foundation for future research. The Claisen-Schmidt condensation offers a reliable method for its synthesis. Based on the potent anti-inflammatory and anticancer effects observed in numerous methoxy-substituted chalcones, it is highly probable that the meta-isomer also possesses significant therapeutic potential.

Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening for its biological activities. Investigating its efficacy against various cancer cell lines and in animal models of inflammation would be critical next steps. Elucidating its specific molecular targets and signaling pathways will be essential for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to (3E)-4-(3-methoxyphenyl)but-3-en-2-one: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a member of the chalcone family, a class of organic compounds characterized by an α,β-unsaturated ketone core linking two aromatic rings. First synthesized by Claisen and Claperède in 1881, chalcones have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound and its close analogs. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a discussion of its potential mechanisms of action, including the induction of apoptosis through various signaling pathways.

Discovery and History

The parent scaffold of this compound, chalcone, was first synthesized in 1881 through the condensation of benzaldehyde and acetophenone. Chalcones are precursors to flavonoids and isoflavonoids in plants and are recognized for a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific discovery and detailed historical development of the 3-methoxy substituted variant are not extensively documented in publicly available literature; however, its synthesis and properties can be understood within the broader context of the extensive research on chalcone derivatives.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValue (for analogs)Reference
Molecular FormulaC₁₁H₁₂O₂[1]
Molecular Weight176.21 g/mol [1]
Melting Point75 - 77 °C (for 4-methoxy isomer)[2]
AppearanceYellowish crystals or solid
IUPAC NameThis compound
CAS Number10545-66-1

Table 2: Spectroscopic Data (for 4-methoxy isomer)

SpectroscopyDataReference
¹H NMR (CDCl₃)δ 7.69-6.37 (m, 6H, Ar-H and -CH=CH-), 3.83 (s, 3H, -OCH₃), 2.35 (s, 3H, -C(O)CH₃)[3]
IR (KBr, cm⁻¹)~1654 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch)[1]
UV-Vis (Methanol)λmax not specified, but UV absorption is characteristic of chalcones.[4]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. The following is a representative protocol adapted for the synthesis of this compound.

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, dilute)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methoxybenzaldehyde (10 mmol) in acetone (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH or KOH.

  • Slowly add the basic solution to the flask containing the aldehyde and acetone with continuous stirring. Maintain the temperature below 25°C using a water bath.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.

  • The resulting precipitate of this compound is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

Workflow for Synthesis and Purification:

G Synthesis and Purification Workflow reagents 3-methoxybenzaldehyde + Acetone reaction Claisen-Schmidt Condensation reagents->reaction base NaOH or KOH solution base->reaction acidification Acidification with HCl reaction->acidification filtration Vacuum Filtration acidification->filtration purification Recrystallization or Chromatography filtration->purification product This compound purification->product

Synthesis and purification workflow.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Signaling Pathways

Chalcones, including methoxy-substituted derivatives, have been reported to exhibit a range of biological activities, with anticancer effects being one of the most studied.

Anticancer Activity

Methoxy-substituted chalcones have demonstrated cytotoxic activity against various cancer cell lines. This activity is often attributed to their ability to induce cell cycle arrest and apoptosis.[6] Studies on related methoxychalcones have shown that they can induce a G1 phase arrest in the cell cycle, which is a common mechanism for preventing cancer cell proliferation.[6]

Apoptosis Induction and Signaling Pathways

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Methoxychalcones have been shown to trigger apoptosis through multiple signaling pathways. One of the key pathways involves the inhibition of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[6][7]

Another important pathway implicated in the pro-apoptotic effects of some chalcones is the activation of the tumor suppressor protein p53.[8] Activated p53 can transcriptionally upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.

Proposed Signaling Pathway for Apoptosis Induction by a Methoxychalcone:

G Proposed Apoptotic Signaling Pathway compound This compound mTOR mTOR Pathway compound->mTOR inhibition p53 p53 Activation compound->p53 activation cell_cycle Cell Cycle Arrest (G1) mTOR->cell_cycle leads to apoptosis Apoptosis p53->apoptosis induces cell_cycle->apoptosis contributes to

Proposed apoptotic signaling pathway.

Conclusion

This compound, as a member of the chalcone family, represents a promising scaffold for the development of novel therapeutic agents. While specific data for this particular isomer is limited, the extensive research on its analogs suggests potential anticancer activity through the induction of cell cycle arrest and apoptosis. The detailed synthetic and bioassay protocols provided in this guide offer a framework for further investigation into its precise mechanisms of action and therapeutic potential. Future research should focus on a comprehensive characterization of this compound and a detailed elucidation of its interactions with specific cellular targets to fully realize its promise in drug discovery and development.

References

In-depth Technical Guide: Solubility Profile of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound (3E)-4-(3-methoxyphenyl)but-3-en-2-one. Due to a lack of specific quantitative data for this exact molecule in publicly available literature, this guide also includes qualitative solubility information for structurally similar compounds and outlines a general experimental protocol for solubility determination.

Introduction to this compound

This compound is a chalcone derivative. Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern on the aromatic rings significantly influences their physicochemical properties, including solubility. The presence of a methoxy group, as in the target compound, is known to potentially increase solubility and bioavailability[1].

Solubility Data

Chalcones, in general, tend to be more soluble in organic solvents than in water[3]. The solubility is dependent on the polarity of the solvent and the specific substituents on the chalcone structure.

Table 1: Qualitative Solubility of a Structurally Related Chalcone

CompoundSolventSolubility
4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-oneWaterSlightly Soluble[2]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a generalized gravimetric method for determining the solubility of chalcones, adapted from methodologies reported for similar compounds[4]. This protocol can be applied to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, chloroform, dichloromethane)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (0.45 µm)

  • Vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known mass of the selected solvent in a vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle, ensuring a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and record the total weight. Evaporate the solvent completely using a vacuum oven at a suitable temperature.

  • Mass Determination: After complete evaporation, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated based on the mass of the dissolved solute and the mass or volume of the solvent used.

Below is a graphical representation of this experimental workflow.

experimental_workflow Figure 1. Gravimetric Solubility Determination Workflow A 1. Sample Preparation Add excess solute to a known mass of solvent. B 2. Equilibration Agitate at constant temperature. A->B C 3. Phase Separation Allow undissolved solid to settle. B->C D 4. Filtration Withdraw supernatant through a syringe filter. C->D E 5. Solvent Evaporation Evaporate solvent from the filtered solution in a pre-weighed vial. D->E F 6. Mass Determination Weigh the vial with the dried solute. E->F G 7. Calculation Determine solubility from the mass of dissolved solute and solvent. F->G

References

A Theoretical Investigation of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the theoretical study of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a member of the chalcone family of compounds. Due to a lack of specific published theoretical data for this particular isomer, this paper outlines a standardized and robust computational methodology to characterize its structural, electronic, and spectroscopic properties. The protocols detailed herein serve as a blueprint for researchers to generate and analyze data for this molecule, facilitating further investigation into its potential applications.

Introduction

This compound is an α,β-unsaturated ketone, a structural motif common to chalcones and their analogues. Compounds in this class are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific placement of the methoxy group at the meta-position of the phenyl ring can significantly influence the molecule's conformational flexibility, electronic charge distribution, and, consequently, its reactivity and biological receptor interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of such molecules at the atomic level. These computational methods allow for the prediction of molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), electronic structure (such as HOMO-LUMO energy gaps), and molecular reactivity descriptors. This in-silico approach provides critical insights that can guide synthetic efforts, explain experimental observations, and inform the design of new derivatives with enhanced therapeutic potential.

This whitepaper outlines a proposed computational workflow for a comprehensive theoretical characterization of this compound.

Proposed Computational Methodology

The following section details the proposed experimental protocols for a thorough theoretical investigation using DFT.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis of results would be conducted using software like GaussView or Avogadro.

Geometry Optimization and Frequency Calculations

The initial 3D structure of this compound will be built and subjected to a preliminary molecular mechanics optimization. Subsequently, a full geometry optimization will be performed using DFT. A widely used and reliable functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions and polarization functions to accurately describe the electronic distribution.

The optimization calculation will be run until the forces on each atom are negligible, and the geometry is converged to a stationary point on the potential energy surface. Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

Electronic Structure Analysis

Using the optimized geometry, a series of single-point energy calculations will be performed to analyze the electronic properties. This includes:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is valuable for predicting sites of intermolecular interactions.

  • Mulliken Atomic Charges: The charge distribution on each atom will be quantified using Mulliken population analysis.

The computational workflow for this proposed study is visualized in the diagram below.

Computational Workflow cluster_input 1. Input Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis & Visualization start Build Initial 3D Structure of This compound opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq geom_data Optimized Geometry (Bond Lengths, Angles) opt->geom_data spe Single-Point Energy Calculation (Electronic Properties) freq->spe vib_data Vibrational Frequencies (Simulated IR Spectrum) freq->vib_data elec_data Electronic Properties (HOMO, LUMO, MEP) spe->elec_data

Caption: Proposed workflow for DFT-based theoretical analysis.

Predicted Data Presentation

The computational methods described above would yield a wealth of quantitative data. The following tables are templates for organizing these results for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=OValue
C=C (enone)Value
C-C (phenyl-C=)Value
C-O (methoxy)Value
Bond Angles (°)
C-C=OValue
C=C-CValue
Dihedral Angles (°)
Phenyl-C=C-CValue
Table 2: Calculated Vibrational Frequencies
ModeFrequency (cm⁻¹)IR IntensityAssignment
ν₁ValueValueC=O stretch
ν₂ValueValueC=C stretch
ν₃ValueValueC-H aromatic stretch
ν₄ValueValueC-O-C stretch
Table 3: Electronic and Thermodynamic Properties
PropertyCalculated ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO Gap (ΔE)ValueeV
Dipole MomentValueDebye
Zero-point vibrational energyValuekcal/mol
Enthalpy (298.15 K)Valuekcal/mol
Gibbs Free Energy (298.15 K)Valuekcal/mol

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, many chalcone derivatives are known to modulate inflammatory pathways. A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a generalized representation of this pathway, which could serve as a starting point for future biological investigations of the title compound.

Note: This diagram is a hypothetical representation of a potential mechanism of action for a chalcone-like compound and is not based on experimental data for this compound.

Hypothetical NF-kB Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates compound (3E)-4-(3-methoxyphenyl) but-3-en-2-one compound->ikk Inhibition ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocates to gene Pro-inflammatory Gene Transcription nucleus->gene activates ikb_nfkb->nfkb_active IκBα degradation releases NF-κB

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. By following the detailed computational protocols, researchers can generate crucial data on the molecule's geometric, electronic, and vibrational properties. These theoretical insights are invaluable for understanding its intrinsic characteristics and will provide a solid foundation for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential biological activities.

An In-depth Technical Guide to the Stability Profile of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a chalcone derivative, a class of organic compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a common pharmacophore in many biologically active molecules, making the stability of such compounds a critical parameter in drug development and formulation. This technical guide outlines the anticipated stability profile of this compound, including potential degradation pathways and detailed experimental protocols for its assessment.

Predicted Stability Profile

Based on the chemistry of chalcones and α,β-unsaturated ketones, this compound is likely susceptible to degradation under several stress conditions. The primary site of instability is the α,β-unsaturated ketone moiety, which can undergo various reactions.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Likely to degradeCleavage of the enone to 3-methoxybenzaldehyde and acetone.
Basic Hydrolysis Highly susceptible to degradationRetro-aldol condensation leading to 3-methoxybenzaldehyde and acetone.
Oxidative Stress Potential for degradationEpoxidation of the double bond, oxidative cleavage to form aldehydes or carboxylic acids.
Photolytic Exposure Likely to degradeIsomerization of the double bond, cyclization reactions, or photodimerization.
Thermal Stress Expected to be relatively stableDecomposition at elevated temperatures.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The conjugated system is the most reactive part of the molecule.

cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation parent This compound aldehyde 3-Methoxybenzaldehyde parent->aldehyde H+ or OH- ketone Acetone parent->ketone H+ or OH- epoxide Epoxide Derivative parent->epoxide [O] isomer Cis-Isomer parent->isomer dimer Cyclobutane Dimer parent->dimer cleavage Oxidative Cleavage Products (e.g., Aldehydes, Carboxylic Acids) epoxide->cleavage Further Oxidation

Caption: Potential degradation pathways of this compound.

Proposed Experimental Protocols for Stability Assessment

A comprehensive forced degradation study should be conducted to definitively determine the stability profile of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

  • Test Substance: this compound (purity >99%).

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, and water.

  • Instrumentation: Stability chambers, photostability chamber, HPLC system with a UV detector, mass spectrometer (MS).

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Data Evaluation & Reporting start Prepare stock solution of This compound acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative Stress (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, solid state) start->thermal photo Photostability (ICH Q1B guidelines) start->photo sampling Sample at predetermined time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acidic/basic samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc lcms Characterize degradants by LC-MS hplc->lcms quantify Quantify parent compound and degradation products lcms->quantify pathway Propose degradation pathways quantify->pathway report Generate Stability Report pathway->report

Caption: General workflow for a forced degradation study.

a. Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions for analysis.

  • Photostability: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

c. Analytical Method:

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the parent compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

d. Characterization of Degradation Products: An LC-MS method should be used to identify the mass of the degradation products, which will aid in their structural elucidation.

Data Presentation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison.

Table 2: Example of Data Presentation for Stability Study of this compound

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C 0100.0NDNDND100.0
295.22.1ND4.8100.0
488.55.31.111.5100.0
875.112.43.524.9100.0
2450.325.68.949.7100.0
0.1 M NaOH, RT 0100.0NDNDND100.0
180.410.2ND19.6100.0
265.118.92.334.9100.0
440.735.55.159.3100.0
815.255.89.784.8100.0
(ND = Not Detected; Data is hypothetical)

Conclusion

While specific stability data for this compound is not currently published, a comprehensive understanding of the stability of the chalcone chemical class allows for a robust prediction of its stability profile. The compound is anticipated to be sensitive to hydrolysis (especially under basic conditions), oxidation, and photolytic stress. Thermal stress is expected to have a lesser impact. The provided experimental protocols offer a detailed framework for researchers and drug development professionals to conduct a thorough stability assessment of this compound, which is essential for its potential development as a therapeutic agent. The use of a validated stability-indicating analytical method is paramount for obtaining reliable data on the degradation kinetics and pathways.

Technical Guide: Synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a compound of interest in medicinal chemistry and organic synthesis. The primary synthetic route is the Claisen-Schmidt condensation, a robust and widely used method for the formation of α,β-unsaturated ketones. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this synthesis.

Core Synthesis: The Claisen-Schmidt Condensation

The synthesis of this compound is achieved via a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.[1] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with a ketone that possesses α-hydrogens. In this specific synthesis, the starting materials are 3-methoxybenzaldehyde and acetone. The reaction proceeds through a nucleophilic addition of the enolate of acetone to the carbonyl carbon of 3-methoxybenzaldehyde, followed by dehydration to yield the final α,β-unsaturated ketone.

The general reaction scheme is as follows:

3-methoxybenzaldehyde + Acetone → this compound + H₂O

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis of this compound and its analogs are summarized in the table below.

Compound Name Role Chemical Structure Notes
3-MethoxybenzaldehydeAromatic AldehydeC₈H₈O₂The electrophilic component in the condensation.
AcetoneKetoneC₃H₆OThe nucleophilic component (enolate precursor).
Sodium Hydroxide (NaOH)Base CatalystNaOHA common and effective catalyst for the Claisen-Schmidt condensation.
Potassium Hydroxide (KOH)Base CatalystKOHAn alternative strong base catalyst.[2]
EthanolSolventC₂H₅OHA common solvent for this reaction.
WaterSolvent/WorkupH₂OUsed as a solvent and for product precipitation and washing.

Experimental Protocols

Detailed methodologies for the synthesis of chalcone structures via Claisen-Schmidt condensation have been reported. Below are representative protocols adapted for the synthesis of the target molecule and its analogs.

Protocol 1: Base-Catalyzed Condensation in Ethanol/Water

This protocol is adapted from the synthesis of related methoxy-substituted chalcones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Ketone: Add acetone (at least 1 equivalent, often used in excess as the solvent) to the solution.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product. The solid product is then collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis

Quantitative yields have been reported for Claisen-Schmidt reactions conducted in the absence of a solvent, using sodium hydroxide as the base.[1]

  • Mixing Reactants: In a mortar and pestle or a suitable reaction vessel, mix 3-methoxybenzaldehyde (1 equivalent) and acetone (1-2 equivalents).

  • Catalyst Addition: Add solid sodium hydroxide (a catalytic amount) to the mixture.

  • Grinding/Stirring: Grind or stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Workup and Isolation: After the reaction is complete (indicated by solidification or TLC analysis), add water to the reaction mixture. Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of related methoxyphenyl-butenone compounds.

Product Starting Aldehyde Catalyst Solvent Yield (%) Melting Point (°C)
(E)-4-(4-Methoxyphenyl)but-3-en-2-onep-AnisaldehydeSodium TungstateEthanol9675 - 77
(E)-4-(4-Methoxyphenyl)but-3-en-2-onep-AnisaldehydeZinc OxideNone9074[3]
(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one4-Hydroxy-3-methoxybenzaldehydeNot specifiedNot specifiedNot specified127 - 132

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Mixing Mixing 3-Methoxybenzaldehyde->Mixing Acetone Acetone Acetone->Mixing Base_Catalysis Base Catalyst (e.g., NaOH) Mixing->Base_Catalysis Condensation Claisen-Schmidt Condensation Base_Catalysis->Condensation Precipitation Precipitation Condensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate + OH- Base OH- Alkoxide Alkoxide Intermediate Enolate->Alkoxide + 3-Methoxybenzaldehyde Aldehyde 3-Methoxybenzaldehyde Aldol Aldol Adduct Alkoxide->Aldol + H2O Final_Product This compound Aldol->Final_Product - H2O

Caption: Generalized mechanism of the Claisen-Schmidt condensation.

References

Methodological & Application

Synthesis Protocol for (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The α,β-unsaturated ketone, (3E)-4-(3-methoxyphenyl)but-3-en-2-one, is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structural motif is found in a range of natural products and synthetic derivatives exhibiting diverse pharmacological properties. This document provides a detailed protocol for the synthesis of this compound via a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and acetone, utilizing a base catalyst. The Claisen-Schmidt condensation is a reliable and widely used method for the formation of α,β-unsaturated ketones, involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1]

This protocol is designed for researchers, scientists, and drug development professionals, offering a straightforward and reproducible method for the preparation of this key synthetic intermediate. The procedure includes reagent details, step-by-step instructions for the reaction, workup, and purification, as well as expected yield and characterization data.

Experimental Protocol

Materials and Reagents
  • 3-Methoxybenzaldehyde (C₈H₈O₂, MW: 136.15 g/mol )

  • Acetone (C₃H₆O, MW: 58.08 g/mol )

  • Sodium hydroxide (NaOH, MW: 40.00 g/mol )

  • Ethanol (95%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Dichloromethane

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Synthesis Procedure

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1.36 g, 10 mmol) in acetone (15 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.6 g, 15 mmol) in 20 mL of deionized water. Slowly add the sodium hydroxide solution to the stirred solution of 3-methoxybenzaldehyde and acetone over a period of 10 minutes at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: Upon completion of the reaction, pour the mixture into 100 mL of cold deionized water. A yellow precipitate should form. If an oil forms, it can often be induced to solidify by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water to remove excess sodium hydroxide.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. For column chromatography, a gradient of ethyl acetate in hexane (e.g., 5% to 20%) can be used as the eluent.

  • Drying: Dry the purified product under vacuum to yield this compound as a pale yellow solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Pale yellow solid
Melting Point 48-50 °C
Yield Typically 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.51 (d, J=16.2 Hz, 1H), 7.32 (t, J=7.9 Hz, 1H), 7.14 (d, J=7.6 Hz, 1H), 7.09 (s, 1H), 6.95 (dd, J=8.2, 2.4 Hz, 1H), 6.65 (d, J=16.2 Hz, 1H), 3.85 (s, 3H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 198.2, 160.0, 143.2, 135.9, 129.9, 126.5, 120.9, 116.6, 113.2, 55.4, 27.5
IR (KBr, cm⁻¹) 3060 (C-H, aromatic), 2965, 2938 (C-H, aliphatic), 1665 (C=O, conjugated ketone), 1600, 1580 (C=C, aromatic), 1255 (C-O, ether), 975 (C-H bend, trans alkene)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents 1. Mix 3-Methoxybenzaldehyde and Acetone Base_Addition 2. Add NaOH Solution Reagents->Base_Addition Stirring 3. Stir at Room Temperature Base_Addition->Stirring Quench 4. Quench with Water Stirring->Quench Filter 5. Vacuum Filtration Quench->Filter Purify 6. Recrystallization or Column Chromatography Filter->Purify Characterize 7. Characterization (NMR, IR, MP) Purify->Characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: NMR Spectroscopy of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for nuclear magnetic resonance (NMR) spectroscopic data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one did not yield specific experimental results. The following application note and protocols are based on the closely related isomer, (3E)-4-(4-methoxyphenyl)but-3-en-2-one , and are provided as a representative example. The methodologies and expected signal patterns can be extrapolated to the meta-substituted compound.

Introduction

(3E)-4-(Aryl)but-3-en-2-ones are α,β-unsaturated ketones, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Their structural elucidation is crucial for confirming successful synthesis and for further drug development studies. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of these compounds in solution. This document provides detailed NMR data and experimental protocols for the characterization of (3E)-4-(4-methoxyphenyl)but-3-en-2-one, which serves as a proxy for its meta-substituted analogue.

Molecular Structure and NMR Assignment

The structure of (3E)-4-(4-methoxyphenyl)but-3-en-2-one with atom numbering for NMR signal assignment is presented below. The trans (E) configuration of the double bond is a key stereochemical feature to be confirmed by NMR.

Caption: Molecular structure of (3E)-4-(4-methoxyphenyl)but-3-en-2-one.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for (3E)-4-(4-methoxyphenyl)but-3-en-2-one. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-12.35s-3H
H-36.37 - 7.69 (overlapped)d~161H
H-46.37 - 7.69 (overlapped)d~161H
H-6', H-10'6.37 - 7.69 (overlapped)d~8.82H
H-7', H-9'6.37 - 7.69 (overlapped)d~8.82H
OCH₃3.83s-3H

Note: The exact chemical shifts for the vinylic and aromatic protons are often overlapped and may require 2D NMR techniques for precise assignment.[1] The large coupling constant (~16 Hz) between H-3 and H-4 is characteristic of a trans (E) configuration.

¹³C NMR Data

Specific experimental ¹³C NMR data for (3E)-4-(4-methoxyphenyl)but-3-en-2-one was not found in the searched literature. Predicted values are typically in the following ranges:

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-125 - 30
C-2 (C=O)195 - 200
C-3125 - 130
C-4140 - 145
C-5'125 - 130
C-6', C-10'114 - 116
C-7', C-9'130 - 132
C-8'160 - 165
OCH₃55 - 60

Experimental Protocols

Synthesis of (3E)-4-(4-methoxyphenyl)but-3-en-2-one

This protocol describes a base-catalyzed aldol condensation reaction.

Materials:

  • p-Anisaldehyde (or m-anisaldehyde for the meta-isomer)

  • Acetone

  • Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL).[1]

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).[1]

  • Gradually add the KOH solution to the stirring mixture in the round bottom flask over a period of 20 minutes.[1]

  • Continue stirring for an additional 20 minutes.

  • Add approximately 40 mL of water to the reaction mixture to precipitate the product.[1]

  • Collect the resulting solid by vacuum filtration and wash it with water.[1]

  • Dry the solid and recrystallize it from ethanol to obtain the purified product.[1]

NMR Sample Preparation and Data Acquisition

Materials:

  • (3E)-4-(4-methoxyphenyl)but-3-en-2-one

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 MHz for ¹H).

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow from synthesis to structural elucidation.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start Reactants (Anisaldehyde, Acetone) reaction Aldol Condensation (KOH, H2O) start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product Purified Product purification->product sample_prep Sample Preparation (CDCl3, TMS) product->sample_prep acquisition Data Acquisition (1H, 13C NMR) sample_prep->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis (Shifts, Couplings) processing->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for Synthesis and NMR Analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the mass spectrometry analysis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a methoxy-substituted chalcone derivative of interest in pharmaceutical research. Included are detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. Furthermore, this note presents expected quantitative performance metrics and discusses the compound's interaction with key biological signaling pathways, visualized using Graphviz diagrams.

Introduction

This compound belongs to the chalcone family, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. Mass spectrometry is a pivotal analytical technique for the characterization and quantification of such small molecules in various matrices. This application note outlines the methodologies for the robust and sensitive analysis of this compound using LC-MS/MS.

Predicted Mass Spectrometry Fragmentation

The fragmentation pattern of a molecule in a mass spectrometer is crucial for its identification and for developing quantitative methods using Multiple Reaction Monitoring (MRM). Based on the structure of this compound (Molecular Weight: 176.21 g/mol ) and established fragmentation patterns of chalcones, the following key fragment ions are anticipated, particularly under electrospray ionization (ESI) in positive mode.

The primary fragmentation pathways for protonated chalcones typically involve the cleavage of the bonds adjacent to the carbonyl group and within the enone system. The major fragmentation pathways are expected to be the loss of the phenyl group from either the A or B ring, often in combination with the loss of carbon monoxide (CO).[1]

Table 1: Predicted m/z values of major fragment ions of this compound.

Precursor Ion [M+H]⁺Fragment IonPredicted m/zDescription
177.09[M+H - CH₃]⁺162.07Loss of a methyl radical from the methoxy group.
177.09[M+H - CO]⁺149.09Loss of carbon monoxide.
177.09[C₉H₉O]⁺133.06Cleavage yielding the methoxy-styryl fragment.
177.09[C₇H₇]⁺91.05Tropylium ion from the phenyl ring.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

This protocol is designed for the extraction of this compound from plasma for quantitative analysis.

Materials:

  • Plasma samples

  • This compound standard

  • Internal standard (e.g., a structurally similar chalcone or a deuterated analog)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank plasma.

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • MRM Transitions:

    • This compound: 177.1 > 133.1 (Quantifier), 177.1 > 91.1 (Qualifier)

    • Internal Standard: (Select appropriate transitions based on the chosen standard)

Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound in plasma. These values are representative and should be confirmed during in-house method validation.

Table 2: Representative Quantitative Performance Data.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Biological Signaling Pathways

Methoxychalcones have been shown to modulate several key signaling pathways implicated in cancer and other diseases. Understanding these interactions is crucial for drug development professionals.

Inhibition of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a critical signaling cascade that transmits information from extracellular cytokines and growth factors to the nucleus, playing a key role in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. Some methoxychalcones have been demonstrated to inhibit this pathway.

JAK2_STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Chalcone (3E)-4-(3-methoxyphenyl) but-3-en-2-one Chalcone->JAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, motility, and survival. The mTOR pathway is often dysregulated in cancer. Methoxychalcones have been reported to inhibit mTOR signaling, independent of the PI3K/Akt pathway.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Chalcone (3E)-4-(3-methoxyphenyl) but-3-en-2-one Chalcone->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is summarized in the following diagram.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC LC Separation (Reverse Phase) Preparation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The protocols and information presented in this application note provide a robust framework for the sensitive and selective analysis of this compound using LC-MS/MS. The detailed methodologies for sample preparation and instrumental analysis, coupled with an understanding of the compound's mass spectrometric behavior and its interaction with key biological pathways, will aid researchers in advancing the study and development of this and other related chalcone derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the chalcone derivative, (3E)-4-(3-methoxyphenyl)but-3-en-2-one. Chalcones and their analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described protocol provides a robust method for obtaining high-purity material from a crude synthetic mixture, which is essential for subsequent biological assays and further chemical modifications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring efficient separation from starting materials and by-products. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted chalcone, a class of compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain α,β-unsaturated ketone core structure. They serve as precursors for the biosynthesis of flavonoids and are known for a wide range of pharmacological effects. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards in drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of organic molecules. This document outlines a detailed protocol for the semi-preparative HPLC purification of this compound.

Experimental Protocol

This protocol is designed for the purification of this compound using a standard reverse-phase HPLC system.

1. Materials and Reagents

  • Crude this compound (synthesized in-house or commercially sourced)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Semi-preparative RP-HPLC column (e.g., C18, 5 µm particle size, 150 x 10 mm i.d.). A similar analytical column (e.g., C18, 5 µm, 150 x 4.6 mm i.d.) is recommended for initial method development and fraction analysis.[1][2]

  • Fraction collector

  • Rotary evaporator for solvent removal

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Phosphoric acid in Water (v/v). To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases prior to use by sonication or vacuum filtration.

4. Sample Preparation

  • Dissolve the crude this compound in methanol to a concentration of approximately 10 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. HPLC Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and the impurity profile of the crude material.

ParameterCondition
Column C18, 5 µm, 150 x 10 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm[1]
Injection Volume 500 µL (can be adjusted based on concentration and column capacity)

6. Purification and Post-Purification Processing

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Collect fractions corresponding to the main peak of this compound using a fraction collector.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.

  • Dry the final product under high vacuum.

  • Determine the final purity and yield.

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound.

ParameterValue
Crude Purity (by HPLC) ~85%
Retention Time Approx. 12.5 min
Final Purity (by HPLC) >98%
Recovery 75-85%
Physical Appearance Pale yellow solid

Experimental Workflow Diagram

HPLC_Purification_Workflow start Start sample_prep Sample Preparation: - Dissolve crude product in Methanol - Filter through 0.45 µm filter start->sample_prep hplc_setup HPLC System Setup: - Equilibrate C18 column - Set gradient and flow rate sample_prep->hplc_setup injection Inject Sample hplc_setup->injection fraction_collection Fraction Collection: - Monitor UV at 280 nm - Collect peak of interest injection->fraction_collection purity_analysis Purity Analysis: - Analyze fractions by analytical HPLC fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal: - Rotary Evaporation - Lyophilization or Extraction pooling->solvent_removal final_product Final Product: - >98% Purity - Characterization solvent_removal->final_product end End final_product->end

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a purification protocol, the target molecule, as a chalcone, may be investigated for its effects on various signaling pathways. The following is an illustrative example of a hypothetical signaling pathway that could be studied.

Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds/Activates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Initiates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for a chalcone derivative.

Conclusion

The described RP-HPLC method is effective for the purification of this compound from crude reaction mixtures. The protocol is scalable for the production of multi-milligram to gram quantities of the pure compound, depending on the available HPLC system and column size. The high purity of the final product makes it suitable for detailed biological and pharmacological studies. Researchers may need to slightly modify the gradient and flow rate to optimize the separation based on their specific crude material and instrumentation.

References

Application Notes and Protocols: (3E)-4-(3-methoxyphenyl)but-3-en-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of (3E)-4-(3-methoxyphenyl)but-3-en-2-one , a chalcone derivative, in the field of medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related methoxy chalcones. The provided protocols are general methods for assessing the biological activities of chalcone derivatives and can be adapted for the evaluation of this compound.

Introduction to Chalcones in Medicinal Chemistry

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is prevalent in many natural products and serves as a versatile scaffold for the synthesis of novel bioactive molecules.[2] Chalcone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The biological activity of chalcones is often influenced by the substitution pattern on their aromatic rings.[3] The presence of methoxy groups, in particular, has been shown to be favorable for various biological activities.[1][3]

This compound belongs to this promising class of compounds. Its structure, featuring a methoxy group at the meta-position of one of the phenyl rings, suggests potential for diverse pharmacological applications.

Synthesis

The most common and straightforward method for the synthesis of chalcones, including this compound, is the Claisen-Schmidt condensation .[2][5] This reaction involves the base-catalyzed condensation of an appropriate substituted benzaldehyde with an acetophenone.

General Synthesis Protocol for this compound

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an equimolar amount of acetone to the solution.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-40%) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into cold water.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash it with cold water until the filtrate is neutral, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Potential Medicinal Chemistry Applications and Experimental Protocols

Based on the known biological activities of methoxy-substituted chalcones, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous methoxy chalcones have demonstrated significant anticancer activity against various cancer cell lines.[3][4] The presence of methoxy groups can enhance the cytotoxic effects of these compounds.[3] The proposed mechanisms of action for anticancer chalcones include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways involved in cancer progression.[3]

Quantitative Data for Structurally Related Methoxy Chalcones (Anticancer Activity)

Compound/DerivativeCell LineIC50 (µM)Reference
Chalcone with 3,4-dimethoxy substitution on aldehyde ringABCG2-overexpressing cells< 2[3]
Chalcone with three methoxy groupsNot Specified0.32[3]
2-hydroxy-3-nitrochalconesMurine Raw-264.7 macrophagesMinimal cytotoxicity[1]
20 chalcone derivatives with nitro and CF3 groupsT lymphocytes6.1 - 8.9[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Chalcone-Induced Apoptosis

Chalcone_Apoptosis_Pathway Chalcone This compound ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction Chalcone->Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of chalcone-induced apoptosis.

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[6][7] They can also modulate inflammatory signaling pathways like NF-κB.[7]

Quantitative Data for Structurally Related Methoxy Chalcones (Anti-inflammatory Activity)

Compound/DerivativeAssayInhibitionReference
Chalcone derivatives5-lipoxygenase in human neutrophilsActive[6]
Chalcone derivativesCyclo-oxygenase-2 activityActive[6]
Indole-chalcone hybridCarrageenan-induced paw edema in mice61.74% (max inhibition)[8]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Workflow: Anti-inflammatory Screening

Anti_inflammatory_Workflow Start Start: Synthesize This compound InVitro In Vitro Screening: NO Inhibition Assay (RAW 264.7) Start->InVitro Cytokine Cytokine Profiling: (TNF-α, IL-6, IL-1β) InVitro->Cytokine Mechanism Mechanism of Action: COX-2, iNOS expression (Western Blot) NF-κB activation (Reporter Assay) Cytokine->Mechanism InVivo In Vivo Model: Carrageenan-induced Paw Edema in Mice Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for anti-inflammatory evaluation.

Antimicrobial Activity

Chalcones have been reported to exhibit activity against a range of bacteria and fungi.[9][10] The presence of electron-donating groups like methoxy on the aromatic rings can influence their antimicrobial potential.[9]

Quantitative Data for Structurally Related Methoxy Chalcones (Antimicrobial Activity)

Compound/DerivativeMicroorganismActivityReference
Methoxy chalconesStaphylococcus aureusActive[9]
Methoxy chalconesEscherichia coliActive[9]
4'-dodecyoxy-2-hydroxyl chalconeStaphylococcus aureusMIC < 1.563 µg/ml[11]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Relationship: Structure-Activity Relationship (SAR) of Methoxy Chalcones

SAR_Methoxy_Chalcones Chalcone Chalcone Scaffold Methoxy Methoxy Group (-OCH3) Chalcone->Methoxy Modification Position Position of -OCH3 Group (ortho, meta, para) Methoxy->Position Number Number of -OCH3 Groups Methoxy->Number Activity Biological Activity (Anticancer, Anti-inflammatory, Antimicrobial) Position->Activity Influences Number->Activity Influences

Caption: Factors influencing the biological activity of methoxy chalcones.

Conclusion

This compound, as a methoxy-substituted chalcone, represents a molecule of significant interest for medicinal chemistry research and drug development. While direct experimental evidence for its biological activities is currently sparse, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The protocols and data presented in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of this promising compound. Further studies are warranted to elucidate the specific biological profile and mechanisms of action of this compound.

References

Application Notes & Protocols: Cell-Based Assays Using (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a chalcone derivative, a class of compounds belonging to the flavonoid family. Chalcones, characterized by an open-chain α,β-unsaturated ketone core, are widely found in edible plants and have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] While specific experimental data for this compound is limited in publicly available literature, structurally similar chalcones have demonstrated potent anti-inflammatory and anti-cancer properties.[2][3][4] These activities are often mediated through the modulation of key cellular signaling pathways.[2][5]

These application notes provide a comprehensive guide for investigating the potential biological effects of this compound. The protocols and hypothesized mechanisms are based on established findings for related chalcone analogues and serve as a robust starting point for new research initiatives.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, this compound is predicted to exert its effects through two primary signaling pathways: inhibition of the NF-κB pathway for anti-inflammatory effects and activation of the p53 pathway for anti-cancer activity.

Anti-Inflammatory Action via NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[3] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it drives the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and various cytokines.[2][6] Many chalcones have been shown to suppress this pathway by inhibiting IKK activation or the subsequent degradation of IκBα.[2][3]

NF_kB_Pathway cluster_nuc LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK NFkB_inactive NF-κB : IκBα (Inactive) IKK->NFkB_inactive phosphorylates IκBα IkBa p-IκBα NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Transcription Inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Transcription Compound (3E)-4-(3-methoxyphenyl) but-3-en-2-one Compound->IKK Inhibition (Hypothesized)

Fig 1. Hypothesized NF-κB signaling inhibition by the compound.
Anticancer Activity via p53 Pathway Activation

The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis.[7] In many cancer cells with wild-type p53, the protein's activity is suppressed by negative regulators like MDM2.[8] Certain chalcones have been found to activate the p53 pathway, leading to an up-regulation of pro-apoptotic proteins like Bax and subsequent activation of caspases, culminating in programmed cell death.[5][7][9]

p53_Pathway cluster_mito Compound (3E)-4-(3-methoxyphenyl) but-3-en-2-one p53 p53 Stabilization & Activation Compound->p53 Activation (Hypothesized) Bax Bax Upregulation p53->Bax MDM2 MDM2 p53->MDM2 Inhibition Mitochondria Mitochondria Bax->Mitochondria Permeabilization Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig 2. Hypothesized p53-mediated apoptosis pathway.

Quantitative Data Summary (Based on Related Compounds)

No specific quantitative data for this compound is currently available. The following table summarizes the reported cytotoxic activity of a highly potent, structurally related chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) , to provide a benchmark for potential efficacy.[5]

Cell LineCancer TypeIC50 (µM) of CHO27[5]
LNCaPProstate Cancer0.05 ± 0.01
22Rv1Prostate Cancer0.12 ± 0.02
PC-3Prostate Cancer0.25 ± 0.03
DU145Prostate Cancer0.28 ± 0.01

The following tables are templates for recording experimental data for this compound.

Table 1: Cytotoxicity (IC50) Data Template

Cell Line Cancer Type This compound IC50 (µM)

| | | |

Table 2: Anti-Inflammatory Activity (NO Inhibition) Data Template

Cell Line Stimulant This compound IC50 (µM)
RAW 264.7 LPS (1 µg/mL)

| | | |

Experimental Protocols

General Experimental Workflow

The general workflow for testing the compound involves initial cytotoxicity screening to determine the appropriate concentration range, followed by specific functional assays to probe for anti-inflammatory or anti-cancer activity, and finally mechanistic studies to elucidate the mode of action.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Prepare Compound Stock (e.g., 10 mM in DMSO) C MTT Cytotoxicity Assay A->C B Cell Culture (Select appropriate cell lines) B->C D Determine IC50 and Non-toxic Concentrations C->D E Anti-inflammatory Assay (e.g., NO Assay) D->E F Anticancer Assay (e.g., Apoptosis Assay) D->F G Western Blot Analysis (p-p65, p53, etc.) E->G F->G H Gene Expression Analysis (e.g., qPCR) G->H

Fig 3. General experimental workflow for compound evaluation.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50). It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • This compound

  • Cell line of interest (e.g., A549, MCF-7, RAW 264.7)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS).[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol measures the compound's ability to inhibit nitric oxide (NO) production in murine macrophage cells (RAW 264.7) stimulated with LPS. NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium (DMEM + 10% FBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes before use.[16]

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 540-550 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1.5 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[15]

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO2 (e.g., from 100 µM to 0 µM) in culture medium.

  • Griess Reaction: Add 50 µL of the freshly mixed Griess reagent to all samples and standards.

  • Incubation & Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Calculate the percentage of NO inhibition = [1 - (Nitrite in treated sample / Nitrite in LPS-only control)] x 100.

    • Determine the IC50 value for NO inhibition.

Protocol 3: Mechanistic Study (Western Blot Analysis)

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway (e.g., p-p65, IκBα, p53, Bax) after treatment with the compound.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates

  • Cell scraper

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

WesternBlot A 1. Cell Treatment (Compound +/- Stimulant) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% Milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Overnight at 4°C) F->G H 8. Secondary Antibody Incubation (1 hour at RT) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis I->J

Fig 4. Standard workflow for Western Blot analysis.
  • Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with the compound at desired concentrations for the appropriate time. Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer. Scrape cells and collect the lysate.[17]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for In Vitro Studies with (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a chalcone derivative, a class of organic compounds belonging to the flavonoid family, which are abundant in edible plants. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is associated with a wide range of biological activities, making chalcones and their synthetic analogs, such as this compound, promising candidates for drug discovery and development.[1] The methoxy substitution on the phenyl ring may influence the compound's pharmacokinetic and pharmacodynamic properties.

The applications of chalcone derivatives in scientific research are diverse, with significant interest in their potential as anticancer, anti-inflammatory, and antioxidant agents.[1] The underlying mechanism of action for many chalcones involves the modulation of various signaling pathways implicated in cell proliferation, apoptosis, and inflammation.[1]

This document provides detailed protocols for the in vitro evaluation of this compound to assess its potential biological activities. The following sections include standardized experimental procedures and templates for data documentation.

Data Presentation

While specific in vitro data for this compound is not extensively available in the public domain, the following table provides a standardized format for researchers to document their findings from various assays. This structured approach will facilitate the comparison of results across different experiments and cell lines.

Table 1: In Vitro Bioactivity Data for this compound (Template)

Cell Line/SystemAssay TypeConcentration RangeIC50/EC50 (µM)% Inhibition/EffectNotes
MTT Assay
Nitric Oxide Assay
DPPH Assay
Caspase-3/7 Assay
Other

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability and to determine its cytotoxic potential against various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, K562)[2]

  • RPMI-1640 medium with 10% fetal calf serum[2]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the cell culture medium to achieve final concentrations ranging from 25 to 400 µg/mL.[3] Add the compound dilutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).[2]

  • Incubation: Incubate the plates for 24 hours.[3]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_compound Prepare Compound Dilutions incubate1->prepare_compound add_compound Add Compound to Wells prepare_compound->add_compound incubate2 Incubate for 24 Hours add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 Hours add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end_node End analyze_data->end_node NO_Assay_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells treat_cells Pre-treat Cells with Compound culture_cells->treat_cells induce_inflammation Stimulate with LPS treat_cells->induce_inflammation incubate Incubate for 24 Hours induce_inflammation->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze_data Analyze Data (% NO Inhibition) read_absorbance->analyze_data end_node End analyze_data->end_node DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH and Compound Solutions start->prepare_solutions mix_reagents Mix Compound and DPPH in Plate prepare_solutions->mix_reagents incubate Incubate in Dark for 30 min mix_reagents->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_activity Calculate Scavenging Activity (%) measure_absorbance->calculate_activity end_node End calculate_activity->end_node Apoptosis_Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Upregulates Bcl2 ↓ Bcl-2 Compound->Bcl2 Downregulates Mitochondria Mitochondrial Stress ROS->Mitochondria Mitochondria->Bax Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note and Protocol: Dissolution of (3E)-4-(3-methoxyphenyl)but-3-en-2-one for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative, for use in various experimental settings. The following procedures are based on established methods for handling aromatic ketones and chalcones to ensure solution stability and suitability for biological and chemical assays.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₂O₂

  • Appearance: Typically a solid, ranging from white to yellowish crystals.

  • General Class: Chalcone, α,β-unsaturated ketone.

Solubility Profile

SolventSolubility CategoryConcentration Range (estimated)Notes
Dimethyl Sulfoxide (DMSO)Highly Soluble> 10 mg/mLRecommended for preparing high-concentration stock solutions for biological assays.
Ethanol (EtOH)Soluble1 - 10 mg/mLCan be used for stock solutions. Dissolution may be aided by gentle warming[2].
Methanol (MeOH)Soluble1 - 10 mg/mLAnother suitable solvent for creating stock solutions[3].
AcetoneSoluble1 - 10 mg/mLUseful for general chemical reactions and preparations.
ChloroformSoluble1 - 10 mg/mLCan be used for extraction and purification purposes.
WaterSparingly Soluble< 0.1 mg/mLChalcones generally exhibit low aqueous solubility. The related compound 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one is described as "slightly soluble in water"[1].

Experimental Protocols

3.1. Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol is suitable for preparing a stock solution for most in vitro biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 176.21 g/mol .

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube or vial.

  • Add solvent: Add the appropriate volume of DMSO to the tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions for Cell-Based Assays

Materials:

  • High-concentration stock solution (from Protocol 3.1)

  • Appropriate aqueous buffer or cell culture medium

  • Sterile dilution tubes or plates

  • Pipettors and sterile pipette tips

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

    • Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%).

  • Mix thoroughly: Gently mix the working solutions by pipetting up and down or by gentle vortexing.

  • Immediate Use: Use the freshly prepared working solutions in your experiments immediately to minimize the risk of compound degradation or precipitation.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculated Mass dissolve Vortex/Warm to Dissolve add_dmso->dissolve Desired Volume store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Aqueous Medium thaw->dilute use Use Immediately in Assay dilute->use Final Concentrations

Workflow for preparing stock and working solutions.

Logical Relationship for Solvent Selection

G cluster_solvents Solvent Selection compound This compound dmso DMSO compound->dmso High Solubility (Stock Solution) etoh_meoh Ethanol / Methanol compound->etoh_meoh Good Solubility (Alternative Stock) water Aqueous Buffers compound->water Low Solubility (Final Assay Medium) dmso->water Dilute for working solution etoh_meoh->water Dilute for working solution

Solvent selection guide for the compound.

References

Application Notes and Protocols for (3E)-4-(3-methoxyphenyl)but-3-en-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative, in the field of drug discovery. Due to the limited availability of specific experimental data for this exact compound, this document leverages data and protocols from closely related analogues to provide a foundational guide for its synthesis, characterization, and evaluation.

Introduction to Chalcones in Drug Discovery

Chalcones are a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system, which forms a bridge between two aromatic rings.[1] This scaffold is a precursor in the biosynthesis of flavonoids and is prevalent in many edible and medicinal plants.[1] Chalcone derivatives have garnered significant interest in medicinal chemistry due to their straightforward synthesis and a broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them attractive starting points for the development of novel therapeutic agents.[1] The biological activity of chalcones can be readily modulated by altering the substitution patterns on their aromatic rings.[1]

Synthesis of this compound

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate aromatic aldehyde with an aryl ketone.

Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol is adapted from procedures for structurally similar chalcones.

Materials:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add acetone (1 to 1.2 equivalents) to the solution.

  • While stirring, slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Biological Activity and Screening Protocols

Based on the known activities of structurally similar chalcones, this compound is a candidate for screening in anticancer and anti-inflammatory assays.

Anticancer Activity

Many chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. A primary screening assay to determine the cytotoxic potential of this compound is the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often through the inhibition of pathways like NF-κB. A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory effects.

Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated cells, cells treated with LPS only, and cells with the compound only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only treated cells.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison and analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)4815.2 ± 1.8
A549 (Lung Cancer)4825.5 ± 3.1
HEK293 (Normal Kidney)48> 100

Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and not based on published results for this specific compound.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)
Nitric Oxide InhibitionRAW 264.712.8 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and not based on published results for this specific compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization start 3-Methoxybenzaldehyde + Acetone reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Confirmation (NMR, MS, FTIR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay) characterization->anti_inflammatory ic50_cyto IC₅₀ Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_inflam IC₅₀ Determination (Anti-inflammatory) anti_inflammatory->ic50_inflam sar Structure-Activity Relationship (SAR) ic50_cyto->sar ic50_inflam->sar lead_opt Lead Optimization & Further Studies sar->lead_opt

Caption: Workflow for synthesis and screening of this compound.

Proposed Signaling Pathway

Based on studies of similar chalcones, a plausible mechanism of anti-inflammatory action for this compound is the inhibition of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Chalcone (3E)-4-(3-methoxyphenyl) but-3-en-2-one Chalcone->IKK Inhibits

References

Application Notes and Protocols for (3E)-4-(3-methoxyphenyl)but-3-en-2-one as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related 3-methoxychalcones and the broader class of chalcone derivatives. These recommendations are intended to serve as a starting point for investigation and should be adapted and validated experimentally.

Introduction to this compound

This compound is a member of the chalcone family, which are α,β-unsaturated ketones consisting of two aromatic rings joined by a three-carbon bridge. Chalcones are natural products found in various plants and are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, antibacterial, and antifungal properties. The specific substitution pattern on the aromatic rings significantly influences the biological and pharmacological profile of these compounds. The presence of a methoxy group at the 3-position of the phenyl ring in the title compound suggests it may share activities with other 3-methoxylated chalcones, which have shown promising biological effects.

Chemical Structure:

Potential Biological Applications as a Chemical Probe

Based on the activities of related methoxychalcones, this compound could be investigated as a chemical probe in several areas:

  • Cancer Biology: Many chalcone derivatives exhibit potent antiproliferative activity against various cancer cell lines.[1][2] This compound could be used to probe signaling pathways involved in cancer cell growth and survival.

  • Inflammation Research: Chalcones are known to inhibit inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[3]

  • Infectious Disease Research: Certain methoxychalcones have demonstrated antibacterial and antifungal activity.[2] this compound could be explored as a probe to identify novel antimicrobial targets.

Quantitative Data for Structurally Related Methoxychalcones

The following table summarizes the biological activities of some representative methoxychalcones to provide a reference for the potential potency of this compound.

Compound NameBiological ActivityCell Line/OrganismIC50 / MIC (µM or µg/mL)Reference
3'-MethoxychalconeAnti-Pseudomonas activityPseudomonas aeruginosaMIC = 7.8 µg/mL[2]
2',5'-DimethoxychalconeAntiproliferativeC-33A (cervix cancer)IC50 = 7.7 µM[2]
2',5'-DimethoxychalconeAntiproliferativeA-431 (skin cancer)IC50 = 9.2 µM[2]
2',5'-DimethoxychalconeAntiproliferativeMCF-7 (breast cancer)IC50 = 8.5 µM[2]
3',4',5'-TrimethoxychalconeAntifungal activityCandida kruseiMIC = 3.9 µg/mL[2]
3,3',4',5'-TetramethoxychalconeNO Production InhibitionLPS/IFN-γ-treated macrophagesIC50 = 0.3 µM[1]
3,3',4',5'-TetramethoxychalconeAntiproliferativeHep G2 (liver cancer)IC50 = 1.8 µM[1]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[4]

Materials:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Distilled water

  • Mortar and pestle (for solvent-free synthesis) or round-bottom flask with stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Protocol (Solvent-Free Method): [5]

  • In a mortar, combine 1.0 equivalent of 3-methoxybenzaldehyde and 1.2 equivalents of acetone.

  • Add 1.0 equivalent of solid sodium hydroxide.

  • Grind the mixture with a pestle for 10-15 minutes at room temperature. The reaction mixture will typically turn into a paste and solidify.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 hexanes/ethyl acetate).

  • Upon completion, add cold distilled water to the mortar and break up the solid.

  • Collect the crude product by suction filtration and wash thoroughly with cold water to remove excess NaOH.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Postulated Signaling Pathway Inhibition

G LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Genes Induces Transcription Probe This compound Probe->IKK Potential Inhibition

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Probe Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification Characterization NMR, MS Purification->Characterization Antiproliferative Antiproliferative Assay (MTT) Characterization->Antiproliferative Antiinflammatory Anti-inflammatory Assay (NO) Characterization->Antiinflammatory Pathway Pathway Analysis (e.g., Western Blot for NF-κB) Antiproliferative->Pathway Antiinflammatory->Pathway Target Target Identification (e.g., Affinity Chromatography) Pathway->Target

Caption: General workflow for the evaluation of the chemical probe.

References

Application Notes and Protocols for (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a chalcone derivative, a class of compounds that has garnered significant interest in cancer research due to their potential therapeutic properties. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Several studies on related chalcone derivatives have demonstrated their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

These application notes provide a comprehensive experimental framework to investigate the potential anticancer activities of this compound. The following protocols are designed to assess its cytotoxicity, and delve into the molecular mechanisms underlying its potential effects on cancer cells, including the induction of apoptosis, cell cycle perturbation, and modulation of critical signaling cascades. This detailed experimental design will enable researchers to systematically evaluate the therapeutic potential of this compound.

Experimental Design Workflow

The proposed experimental workflow is designed to systematically evaluate the anticancer properties of this compound, starting with a broad assessment of its cytotoxic effects and progressing to more detailed mechanistic studies.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_signaling Phase 3: Signaling Pathway Analysis Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Western Blot Analysis CellCycle->WesternBlot Investigate Molecular Targets

Caption: A stepwise experimental workflow for the anticancer evaluation of this compound.

Hypothesized Signaling Pathway

Based on existing literature for similar chalcone compounds, we hypothesize that this compound may induce apoptosis and cell cycle arrest in cancer cells by modulating the MAPK signaling pathway.

signaling_pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Outcomes Compound This compound RAS Ras Compound->RAS Inhibition? RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Induction CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Induction

Caption: Hypothesized MAPK signaling pathway modulation by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
5
10
25
50
100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[5][6][7][8][9]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 and 48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (24h)
Compound (IC50, 24h)
Vehicle Control (48h)
Compound (IC50, 48h)
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases.[10]

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (24h)
Compound (IC50, 24h)
Vehicle Control (48h)
Compound (IC50, 48h)
Western Blot Analysis of MAPK Signaling Pathway

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the IC50 concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

ProteinVehicle ControlCompound (6h)Compound (12h)Compound (24h)
p-ERK/Total ERK (Ratio)
p-p38/Total p38 (Ratio)
p-JNK/Total JNK (Ratio)
β-actin (Loading Control)

References

Application Notes and Protocols for (3E)-4-(3-methoxyphenyl)but-3-en-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a versatile chalcone derivative, as a key building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. Detailed protocols for the synthesis of pyrazole, pyrimidine, and isoxazole derivatives are provided, along with data on their biological activities.

Introduction

This compound is an α,β-unsaturated ketone that serves as a valuable precursor for the synthesis of a wide array of nitrogen and oxygen-containing heterocycles. Its conjugated system and reactive functional groups make it an ideal substrate for various cyclization and addition reactions. Chalcones and their derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document focuses on the application of this compound in the synthesis of heterocyclic scaffolds of therapeutic interest.

Synthesis of this compound

The title compound can be synthesized via a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and acetone.

Protocol: Synthesis of this compound

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add acetone (1.5 equivalents) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide (10%) to the mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash with water until neutral, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 70-85%

Physical Properties:

  • Appearance: Pale yellow solid

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

Applications in Heterocyclic Synthesis

This compound is a versatile starting material for the synthesis of various five- and six-membered heterocyclic compounds.

Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated ketones with hydrazine hydrate is a classical method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. These compounds are known for their wide range of pharmacological activities, including anticancer effects.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Quantitative Data:

ParameterValue
Reactants This compound, Hydrazine hydrate
Solvent Ethanol
Reaction Time 6-8 hours
Temperature Reflux
Yield 75-90%

Characterization Data (Analogous Compound):

Analysis Data for 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole [1]
¹H NMR (CDCl₃, δ ppm) Specific peaks corresponding to aromatic, methoxy, and pyrazoline protons.
¹³C NMR (CDCl₃, δ ppm) Specific peaks corresponding to aromatic, methoxy, and pyrazoline carbons.

Derivatives of pyrazoles synthesized from chalcones have demonstrated significant anticancer activity. For instance, certain pyrazole derivatives induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase-3.[1][2]

Table of Anticancer Activity:

Compound Cell Line IC₅₀ (µM) Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-46814.97 (24h), 6.45 (48h)[1]
Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocyclic compounds with significant biological importance, often synthesized by the reaction of chalcones with guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir at room temperature for 1 hour.

  • Dissolve this compound in absolute ethanol and add it to the reaction mixture.

  • Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-methyl-6-(3-methoxyphenyl)pyrimidin-2-amine.

Quantitative Data:

ParameterValue
Reactants This compound, Guanidine hydrochloride
Base Sodium ethoxide
Solvent Absolute ethanol
Reaction Time 5-7 hours
Temperature Reflux
Yield 60-75%

Characterization Data (Analogous Compound):

Analysis Data for 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
¹H NMR (DMSO-d₆, δ ppm) Signals for aromatic, methoxy, and amine protons.
¹³C NMR (DMSO-d₆, δ ppm) Signals for aromatic, methoxy, and pyrimidine carbons.
Synthesis of Isoxazole Derivatives

Isoxazoles can be synthesized from chalcones by reaction with hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol is prepared.

  • The reaction mixture is refluxed for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 3-methyl-5-(3-methoxyphenyl)isoxazole.

Quantitative Data:

ParameterValue
Reactants This compound, Hydroxylamine hydrochloride
Base Sodium acetate
Solvent Ethanol
Reaction Time 6 hours
Temperature Reflux
Yield 65-80%

Characterization Data (Analogous Compound):

Analysis Data for 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole [3]
¹H NMR (DMSO-d₆, δ ppm) 3.90 (s, 6H, -OCH₃), 4.00 (s, 3H, -OCH₃), 6.60–6.66 (m, 2H), 6.94–6.98 (m, 2H), 7.82–7.98 (m, 3H), 7.03 (s, 1H, isoxazole-H₄)
¹³C NMR (DMSO-d₆, δ ppm) 55.39, 55.56, 55.64, 98.92, 99.66, 106.12, 109.95, 114.21, 122.26, 128.24, 128.84, 157.61, 160.80, 162.26, 162.58, 166.26

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_products Heterocyclic Products 3-methoxybenzaldehyde 3-methoxybenzaldehyde Chalcone_Synthesis (3E)-4-(3-methoxyphenyl) but-3-en-2-one 3-methoxybenzaldehyde->Chalcone_Synthesis NaOH, EtOH Acetone Acetone Acetone->Chalcone_Synthesis Pyrazole Pyrazole Derivative Chalcone_Synthesis->Pyrazole Hydrazine Hydrate, EtOH, Reflux Pyrimidine Pyrimidine Derivative Chalcone_Synthesis->Pyrimidine Guanidine HCl, NaOEt, EtOH, Reflux Isoxazole Isoxazole Derivative Chalcone_Synthesis->Isoxazole NH2OH.HCl, NaOAc, EtOH, Reflux

Caption: Synthetic workflow for heterocyclic compounds.

Signaling Pathway: Chalcone Derivative-Induced Apoptosis

Apoptosis_Pathway Chalcone_Derivative Chalcone Derivative (e.g., Pyrazole) ROS ↑ Reactive Oxygen Species (ROS) Chalcone_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chalcone derivative-induced apoptosis pathway.

Signaling Pathway: Inhibition of NF-κB

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Chalcone_Derivative Chalcone Derivative Chalcone_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation.

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Ineffective Catalyst The choice of catalyst is crucial. While NaOH and KOH are common, other catalysts may offer better yields for this specific substrate. Consider using alternative catalysts such as Ba(OH)₂ or sodium tungstate, which has been reported to give a high yield.[1]
Suboptimal Reaction Temperature The reaction is typically conducted at room temperature. However, the optimal temperature can vary. If the yield is low, try adjusting the temperature. For some Claisen-Schmidt reactions, gentle heating might be beneficial, while for others, cooling in an ice bath may be necessary to control side reactions.
Incorrect Molar Ratio of Reactants The stoichiometry of 3-methoxybenzaldehyde and acetone is critical. An excess of acetone can sometimes favor the formation of the desired monoadduct. However, a large excess may lead to purification challenges. A 1:1 or a slight excess of acetone is a good starting point.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to 24 hours depending on the catalyst and conditions.[1]
Decomposition of Reactants or Product Strong basic conditions can sometimes lead to the decomposition of aldehydes or promote side reactions. Ensure the base is added gradually and with proper stirring to avoid localized high concentrations.

Issue 2: Formation of Side Products

Side Product Identification Mitigation Strategy
Dibenzalacetone Higher molecular weight impurity, may be less soluble and precipitate out. Can be identified by NMR and Mass Spectrometry.This side product forms when one molecule of acetone reacts with two molecules of 3-methoxybenzaldehyde. To minimize its formation, use a molar excess of acetone relative to the aldehyde.[2]
Michael Adduct The product of the addition of the enolate of acetone to the α,β-unsaturated ketone product.This can be minimized by controlling the reaction time and temperature. Once the desired product has formed, it should be isolated promptly to prevent further reaction.
Aldol Addition Product A β-hydroxy ketone intermediate that has not undergone dehydration.Ensure sufficient reaction time and appropriate temperature to promote the dehydration step. In some cases, a switch to an acid catalyst might favor dehydration.[2]

Issue 3: Product Purification Challenges

Problem Recommended Solution
Oily Product Instead of Solid The product may be impure or may not have fully precipitated. Try adding a small seed crystal of the pure product to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod can initiate precipitation. If the product remains oily, purification by column chromatography may be necessary.
Product Contaminated with Starting Material This indicates an incomplete reaction. Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Purification can be achieved through recrystallization, as the starting materials will have different solubilities than the product.
Product is Colored Chalcones are often colored, but a darker than expected color may indicate impurities. Recrystallization from a suitable solvent, such as ethanol, can help to remove colored impurities. The use of activated charcoal during recrystallization can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method is the Claisen-Schmidt condensation reaction.[3] This involves the base-catalyzed reaction between 3-methoxybenzaldehyde and acetone.[4] While various bases like NaOH and KOH can be used, sodium tungstate has been reported to provide excellent yields (up to 96%) for a similar methoxy-substituted chalcone.[1]

Q2: What are the key parameters to control for optimizing the yield?

A2: The key parameters to optimize are:

  • Catalyst: The choice and concentration of the catalyst are critical.

  • Reactant Ratio: The molar ratio of 3-methoxybenzaldehyde to acetone influences the product distribution.

  • Temperature: Typically performed at room temperature, but optimization may be required.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal duration.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually the aldehyde) and the appearance of the product spot indicate the progress of the reaction.

Q4: What is the expected stereochemistry of the double bond?

A4: The Claisen-Schmidt condensation typically results in the formation of the more stable (E)-isomer, where the bulky groups are on opposite sides of the double bond.

Q5: What are the typical purification methods for the final product?

A5: The most common purification method is recrystallization from ethanol.[5] If significant impurities are present, column chromatography on silica gel may be necessary.[1]

Data Presentation

Table 1: Comparison of Catalysts for Chalcone Synthesis

CatalystReaction TimeYield (%)Reference
Sodium Tungstate (30 mol%)24 h96[1]
NaOHSeveral hoursGood to excellent[4]
KOHSeveral hoursGood to excellent[6]
Ba(OH)₂Several hoursGood to excellent[6]
Lewis Acids (e.g., AlCl₃)VariableModerate[3]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Acetone: Add acetone (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v) dropwise to the reaction mixture with vigorous stirring.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours, indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetone Acetone Enolate Enolate Ion Acetone->Enolate OH- Aldehyde 3-Methoxy- benzaldehyde Intermediate Alkoxide Intermediate Enolate->Intermediate Aldol Aldol Adduct (β-hydroxy ketone) Intermediate->Aldol H₂O Product (3E)-4-(3-methoxyphenyl) but-3-en-2-one Aldol->Product -H₂O

Caption: Reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow Start Start Reactants Mix 3-Methoxybenzaldehyde and Acetone in Ethanol Start->Reactants AddBase Add NaOH solution Reactants->AddBase Stir Stir at Room Temperature (Monitor by TLC) AddBase->Stir Precipitate Precipitate Forms Stir->Precipitate Workup Pour into Cold Water & Neutralize with HCl Precipitate->Workup Filter Vacuum Filtration Workup->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield Start Low Yield? CheckCatalyst Is the catalyst optimal? (e.g., NaOH, KOH, Na₂WO₄) Start->CheckCatalyst CheckTemp Is the temperature correct? (Room temp is standard) Start->CheckTemp CheckRatio Are reactant ratios correct? (Try slight excess of acetone) Start->CheckRatio CheckTime Is reaction time sufficient? (Monitor by TLC) Start->CheckTime OptimizeCatalyst Action: Try alternative catalyst (e.g., Sodium Tungstate) CheckCatalyst->OptimizeCatalyst OptimizeTemp Action: Adjust temperature (Cool or gently heat) CheckTemp->OptimizeTemp OptimizeRatio Action: Adjust molar ratios CheckRatio->OptimizeRatio OptimizeTime Action: Increase reaction time CheckTime->OptimizeTime

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting (3E)-4-(3-methoxyphenyl)but-3-en-2-one reaction side products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one via the Claisen-Schmidt condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetone.[1][2] In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the α,β-unsaturated ketone product.

Q2: What are the most common side products I might encounter in this reaction?

Several side reactions can occur, leading to impurities in your final product. The most common are:

  • Self-condensation of acetone: Under basic conditions, acetone can react with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide.

  • Double addition product: Two molecules of 3-methoxybenzaldehyde can react with one molecule of acetone, resulting in the formation of (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one.

  • Cannizzaro reaction: If a strong base is used, 3-methoxybenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield 3-methoxybenzyl alcohol and 3-methoxybenzoic acid.

Q3: My reaction yield is very low. What are the possible causes and how can I improve it?

Low yields in a Claisen-Schmidt condensation can be attributed to several factors:

  • Inefficient enolate formation: Ensure your base is strong enough and the reaction conditions are appropriate to generate the acetone enolate.

  • Side reactions: The formation of the side products mentioned in Q2 can consume your starting materials, reducing the yield of the desired product. Optimizing the stoichiometry of reactants can help. Using a slight excess of acetone can favor the formation of the mono-addition product.

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product loss during workup and purification: Ensure efficient extraction and minimize losses during recrystallization.

Q4: How can I effectively purify the crude product?

The most common and effective method for purifying this compound is recrystallization.[3] 95% ethanol is often a suitable solvent.[3] Column chromatography can also be employed for more challenging separations.[4] The purity of the final product should be verified by measuring its melting point and by techniques such as TLC and NMR spectroscopy.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Presence of a low Rf spot on TLC, oily residue after workup. Formation of diacetone alcohol from the self-condensation of acetone.- Use a smaller excess of acetone. - Ensure efficient removal of the aqueous layer during workup. - Purify by column chromatography if recrystallization is ineffective.
Presence of a non-polar impurity with a higher Rf than the product on TLC. Formation of mesityl oxide from the dehydration of diacetone alcohol.- Use milder reaction conditions (lower temperature, shorter reaction time) to minimize dehydration. - Optimize the base concentration. - Purify by column chromatography.
A high-melting, less soluble solid is isolated along with the product. Formation of the double addition product, (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one.- Use a molar ratio of 3-methoxybenzaldehyde to acetone of 1:1 or a slight excess of acetone.[5] - Add the aldehyde dropwise to the mixture of acetone and base to maintain a low concentration of the aldehyde. - Fractional recrystallization may be effective for separation.
Presence of acidic and alcoholic impurities. Cannizzaro reaction of 3-methoxybenzaldehyde.- Use a milder base (e.g., NaOH or KOH in ethanol/water) instead of very concentrated alkali. - Control the reaction temperature; higher temperatures can favor the Cannizzaro reaction. - Wash the organic layer with a mild acidic solution (e.g., dilute HCl) to remove the carboxylic acid and with water to remove the alcohol.
Broad or unexpected peaks in the NMR spectrum. Presence of a mixture of E/Z isomers or unreacted starting materials.- Check the purity by TLC. - Re-purify the product by recrystallization or column chromatography. - Compare the NMR spectrum with literature data for the starting materials and expected product.

Key Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on standard Claisen-Schmidt condensation methods.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in acetone (2-3 equivalents).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10-20%) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of a yellow precipitate indicates product formation.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from 95% ethanol to obtain the purified this compound as a pale yellow solid.

  • Characterization: Determine the melting point and characterize the product using NMR and/or MS to confirm its identity and purity.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathway Reactants 3-Methoxybenzaldehyde + Acetone Product This compound Reactants->Product NaOH, EtOH/H2O caption Figure 1. Main Reaction Pathway

Figure 1. Main Reaction Pathway

Side_Reactions Acetone Acetone Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Self-condensation Double_Addition (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one Acetone->Double_Addition Aldehyde 3-Methoxybenzaldehyde Aldehyde->Double_Addition Excess Aldehyde Cannizzaro_Products 3-Methoxybenzyl Alcohol + 3-Methoxybenzoic Acid Aldehyde->Cannizzaro_Products Strong Base Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration caption Figure 2. Common Side Reaction Pathways

Figure 2. Common Side Reaction Pathways

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) Check_Purity Assess Crude Product Purity (TLC, NMR) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Meets Specifications Impure Product is Impure Check_Purity->Impure Does Not Meet Specifications Identify_Impurity Identify Impurity (Compare with known side products) Impure->Identify_Impurity Recrystallize Recrystallization (e.g., from Ethanol) Identify_Impurity->Recrystallize Simple Impurity Profile Column Column Chromatography Identify_Impurity->Column Complex Impurity Profile Recrystallize->Check_Purity Column->Check_Purity caption Figure 3. General Troubleshooting Workflow

Figure 3. General Troubleshooting Workflow

References

Technical Support Center: Purification of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound via Claisen-Schmidt condensation?

A1: The most common impurities include unreacted starting materials, namely 3-methoxybenzaldehyde and acetophenone. Additionally, side-products from reactions such as the Cannizzaro reaction of the aldehyde or Michael addition products can also be present.[1] In some cases, especially with prolonged reaction times or higher temperatures, polymeric materials may also form.

Q2: My crude product is a dark-colored oil or gum instead of a solid. What could be the cause?

A2: The formation of a dark oil or gum can be attributed to several factors. The presence of unreacted starting materials, particularly the liquid 3-methoxybenzaldehyde, can prevent the product from solidifying. Additionally, the formation of complex side-products or polymerization can result in a non-crystalline crude product. Inadequate removal of the base catalyst (e.g., NaOH or KOH) can also contribute to the formation of colored impurities and prevent crystallization.

Q3: What is the recommended first step in the purification process after the reaction is complete?

A3: After quenching the reaction, the initial purification step typically involves precipitation of the crude product by adding the reaction mixture to a large volume of cold water or a dilute acid solution (e.g., 10% HCl) to neutralize the base catalyst.[2] This helps to precipitate the organic product while dissolving inorganic salts and the catalyst. The precipitate can then be collected by vacuum filtration and washed with cold water.

Q4: Can this compound undergo degradation during purification?

A4: Yes, as an α,β-unsaturated ketone, this compound can be susceptible to certain degradation pathways. Under strongly acidic or basic conditions, isomerization of the double bond or hydration of the double bond can occur. Prolonged exposure to strong bases can also promote retro-aldol reactions or polymerization. It is advisable to work with dilute acids and bases and to minimize the exposure time to these conditions.

Troubleshooting Guides

Problem 1: Low Yield of Precipitated Product
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently warming the mixture.
Product is soluble in the aqueous work-up solution.Ensure the work-up solution is sufficiently cold to minimize the solubility of the product. If the product has significant water solubility, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane after neutralization.
Formation of soluble side-products.Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants and catalyst) to minimize the formation of side-products.
Problem 2: Difficulty with Recrystallization (Oiling Out or No Crystal Formation)
Possible Cause Troubleshooting Step
Inappropriate solvent system.The choice of solvent is crucial. Ethanol is a commonly used and often effective solvent for the recrystallization of chalcones.[3] If ethanol does not work well, consider solvent pairs like hexane/ethyl acetate or hexane/acetone.[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Presence of significant impurities.If the product "oils out," it is often due to a high concentration of impurities. In this case, it is recommended to first purify the crude product by column chromatography before attempting recrystallization.
Cooling the solution too quickly.Allow the hot solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
Supersaturation.If no crystals form even after cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Problem 3: Ineffective Purification by Column Chromatography
Possible Cause Troubleshooting Step
Incorrect mobile phase polarity.The polarity of the eluent is critical for good separation. For chalcones, mixtures of hexane and ethyl acetate are commonly used.[6] Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Use TLC to determine the optimal solvent system that provides good separation between the product and impurities.
Co-elution of impurities.If an impurity has a similar polarity to the product, it will be difficult to separate. In this case, try a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase (e.g., alumina instead of silica gel).
Overloading the column.Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. Overloading leads to poor separation.
Column cracking or channeling.Ensure the column is packed uniformly to avoid cracks or channels in the stationary phase, which can lead to poor separation. Wet packing of the column is generally recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair. Ethanol is a good starting point.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good solvent system will result in the product having an Rf value of approximately 0.3-0.4 and good separation from all impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel (60-120 mesh is suitable for gravity chromatography, while 230-400 mesh is used for flash chromatography). Pack the column using the "wet method" by making a slurry of the silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the impurities and the product are not separating well, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product (Solid or Oil) recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization High Purity Crude column Column Chromatography (Hexane/Ethyl Acetate) crude->column Low Purity Crude / Oily pure_solid Pure this compound recrystallization->pure_solid Successful oiling_out Product Oils Out recrystallization->oiling_out Unsuccessful impurities_remain Impurities Remain recrystallization->impurities_remain Unsuccessful column->pure_solid Successful no_separation Poor Separation column->no_separation Unsuccessful oiling_out->column Purify Further no_separation->recrystallization Attempt Recrystallization impurities_remain->column Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Encountered is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_column Perform Column Chromatography is_solid->run_column No (Oily/Gummy) recrystallization_ok Does it recrystallize cleanly? try_recrystallization->recrystallization_ok column_ok Is separation achieved? run_column->column_ok recrystallization_ok->run_column No (Oils out/impure) pure_product Pure Product Obtained recrystallization_ok->pure_product Yes column_ok->pure_product Yes optimize_column Optimize Column Conditions (Solvent, Gradient) column_ok->optimize_column No optimize_column->run_column

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Improving the stability of (3E)-4-(3-methoxyphenyl)but-3-en-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (3E)-4-(3-methoxyphenyl)but-3-en-2-one in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid Degradation of the Compound in Solution

Question: I am observing a rapid decrease in the concentration of this compound in my solution over a short period. What are the potential causes and how can I mitigate this?

Answer:

Rapid degradation of this compound, a type of α,β-unsaturated ketone (enone), can be attributed to several factors. The core structure of this compound contains reactive sites susceptible to degradation under common experimental conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Photodegradation α,β-unsaturated ketones are known to be sensitive to light, particularly UV radiation.[1][2] Exposure can lead to isomerization, cycloaddition, or other photochemical reactions that alter the compound's structure.[3][4]- Conduct experiments under amber or light-protected conditions.- Use amber-colored vials for sample storage and preparation.- Minimize exposure to ambient and direct light sources during handling.
pH-Mediated Hydrolysis The enone functional group can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5][6] The methoxy group on the phenyl ring can also influence the electronic properties of the molecule, potentially affecting its stability at different pH values.- Prepare solutions in a buffered system with a pH close to neutral (pH 6.5-7.5), if compatible with your experimental goals.- If the compound is more stable at a specific pH, adjust and maintain the pH of the solution accordingly.- Avoid highly acidic or alkaline conditions unless required for a specific reaction.
Oxidation The presence of dissolved oxygen can lead to oxidative degradation of the compound, particularly at the double bond or the electron-rich aromatic ring.- Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.- Prepare and store solutions under an inert atmosphere.- Consider the addition of antioxidants if they do not interfere with the experiment.
Solvent Reactivity Certain solvents can react with the compound. For instance, halogenated solvents like carbon tetrachloride can participate in photochemical reactions.[1][2] Protic solvents may also participate in degradation pathways.- Use high-purity, non-protic, and non-halogenated solvents such as acetonitrile, DMSO, or DMF.- For heterocyclic chalcones, which are structurally similar, nonprotic organic solvents are often preferred.[7]
Thermal Degradation Elevated temperatures can accelerate the rate of degradation reactions.- Prepare and store solutions at low temperatures (e.g., 2-8°C or -20°C).- Avoid prolonged exposure to high temperatures during experimental procedures.

Issue 2: Color Change of the Solution Over Time

Question: My solution of this compound is changing color from colorless/pale yellow to a darker yellow or brown. What does this indicate?

Answer:

A color change in the solution often signifies the formation of degradation products. The extended conjugation in the this compound molecule absorbs light in the UV-visible spectrum. Degradation can lead to the formation of new chromophores that absorb at different wavelengths, resulting in a visible color change.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Formation of Conjugated Degradants Degradation pathways such as oxidation or polymerization can lead to the formation of highly conjugated systems, which often appear colored.- Analyze the solution using techniques like UV-Vis spectroscopy to monitor for changes in the absorption spectrum.- Use HPLC with a photodiode array (PDA) detector to separate and identify the parent compound and any colored impurities or degradants.- Implement the stability-enhancing measures described in "Issue 1" to prevent the formation of these degradation products.
Reaction with Media Components If the compound is in a complex medium (e.g., cell culture media), it may react with components such as amino acids or thiols (e.g., cysteine, glutathione) via Michael addition, leading to colored adducts.[8]- Assess the compatibility of the compound with the specific medium by running a stability study in the matrix.- If a reaction is identified, consider modifying the formulation or the experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For stock solutions, it is advisable to use a high-purity, anhydrous, non-protic organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. For working solutions, the choice of solvent will be dictated by the experimental requirements. However, it is crucial to assess the compound's stability in the chosen solvent system. Based on literature for similar compounds, nonprotic organic solvents are often a good starting point.[7]

Q2: How should I store stock solutions of this compound to ensure long-term stability?

A2: To maximize the shelf-life of your stock solutions, we recommend the following storage conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Use amber or opaque vials to protect from light.

  • Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Can I expect pH to significantly impact the stability of my compound in aqueous solutions?

A3: Yes, pH can have a significant impact. Chalcones and enones can undergo hydrolysis under both acidic and alkaline conditions.[5][9] It is recommended to perform a pH stability profile to determine the optimal pH range for your experiments. Typically, a pH range of 6.5-7.5 is a reasonable starting point for many organic compounds.

Q4: Is this compound susceptible to degradation by air?

A4: Yes, the presence of oxygen in the air can lead to oxidative degradation.[1][2][10] The double bond and the electron-rich aromatic ring are potential sites for oxidation. To minimize this, it is best to handle the solid compound and its solutions in an environment with minimal oxygen, for example, by using an inert gas.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability assessment. An HPLC-UV method allows for the separation of the parent compound from its degradants and provides quantitative data on its concentration over time. A photodiode array (PDA) detector can be particularly useful for identifying the emergence of degradation products with different UV-Vis spectra.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Preparation of Working Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the test solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration (Peak Area at T=0).

  • Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Typical HPLC Conditions (starting point, may require optimization):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan of the compound (typically near its λmax)
Column Temperature 25-30°C

Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_products Potential Degradation Pathways compound This compound isomer Isomerization Products compound->isomer Photodegradation hydrolysis Hydrolysis Products compound->hydrolysis Hydrolysis oxidation Oxidation Products compound->oxidation Oxidation addition Michael Adducts compound->addition Nucleophilic Attack light Light (UV) light->isomer ph pH (Acid/Base) ph->hydrolysis oxygen Oxygen oxygen->oxidation temp Heat temp->isomer temp->hydrolysis temp->oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_timepoint Time-Point Loop start Start: Prepare Stock Solution prep_working Prepare Working Solution in Test Buffer/Solvent start->prep_working t0_analysis Analyze T=0 Sample via HPLC prep_working->t0_analysis incubate Incubate Solution under Test Conditions t0_analysis->incubate tx_analysis Analyze T=x Sample via HPLC incubate->tx_analysis check_time More Time Points? tx_analysis->check_time check_time->tx_analysis Yes data_analysis Calculate % Compound Remaining check_time->data_analysis No end End: Stability Profile data_analysis->end

Caption: Experimental workflow for HPLC-based stability assessment.

troubleshooting_tree start Compound Degradation Observed q_light Is the experiment light-sensitive? start->q_light a_light_yes Protect from light (amber vials, etc.) q_light->a_light_yes Yes q_ph Is the solution pH controlled? q_light->q_ph No a_light_yes->q_ph a_ph_no Use a buffered solution (pH 6.5-7.5) q_ph->a_ph_no No q_oxygen Is oxygen excluded? q_ph->q_oxygen Yes a_ph_no->q_oxygen a_oxygen_no Degas solvents and use inert atmosphere q_oxygen->a_oxygen_no No q_temp Is temperature controlled? q_oxygen->q_temp Yes a_oxygen_no->q_temp a_temp_no Store and handle at low temperatures q_temp->a_temp_no No stable Stability Improved q_temp->stable Yes a_temp_no->stable

Caption: Decision tree for troubleshooting compound stability issues.

References

Technical Support Center: (3E)-4-(3-methoxyphenyl)but-3-en-2-one Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis

Q1: My Claisen-Schmidt condensation reaction is resulting in a very low yield. What are the possible causes and solutions?

A1: Low yields in the Claisen-Schmidt condensation are a common issue. Here are several factors to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.[1]

  • Base Strength and Concentration: The concentration and type of base are critical. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, their optimal concentration can vary. Too low a concentration may not be sufficient to deprotonate the acetone effectively, while too high a concentration can promote side reactions. Consider trying different concentrations (e.g., 10-40% aqueous solution) or using a different base like solid NaOH with grinding for a solvent-free approach.[1]

  • Side Reactions: The Cannizzaro reaction of the aldehyde can occur in the presence of a strong base, reducing the amount of aldehyde available for the condensation. This is more prevalent with aldehydes lacking α-hydrogens, like 3-methoxybenzaldehyde. Using an excess of the ketone (acetone) can sometimes help to favor the desired reaction.

  • Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some may benefit from gentle heating (e.g., 40-50 °C) to increase the reaction rate. However, excessive heat can lead to side product formation.

  • Purity of Reagents: Ensure that your 3-methoxybenzaldehyde and acetone are pure. Impurities in the starting materials can inhibit the reaction or lead to unwanted byproducts. Distillation of liquid reagents before use is recommended.

Q2: The product of my reaction is an oil or a gummy solid, not the expected crystalline product. How can I resolve this?

A2: The formation of an oily or gummy product is a frequent problem in chalcone synthesis and can be attributed to several factors:

  • Impurities: The presence of unreacted starting materials, byproducts, or residual solvent can prevent crystallization. It is crucial to effectively wash the crude product to remove these impurities. Washing with a dilute acid solution can help remove any remaining base, and a wash with a sodium bisulfite solution can remove unreacted aldehyde.[2]

  • Presence of Water: In aqueous base-catalyzed reactions, the product may be mixed with water, leading to an oily consistency. Using a methanolic or ethanolic solution of the base can sometimes mitigate this, as the water formed during the reaction is more soluble in the alcohol.[3]

  • Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, the product can polymerize, resulting in a sticky, non-crystalline mass. Monitor the reaction closely and avoid excessive heating.

  • Inducing Crystallization: If an oil is obtained, try the following techniques to induce crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the oil-air interface.

    • Seeding: If you have a small amount of crystalline product from a previous successful reaction, add a seed crystal to the oil.

    • Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexane or diethyl ether) and stir or sonicate the mixture. This can help to wash away impurities and induce crystallization.[2]

    • Cooling: Place the flask in an ice bath or refrigerator for an extended period.

  • Purification: If the above methods fail, the oil will need to be purified by column chromatography.

Purification

Q3: I am having difficulty purifying this compound by recrystallization. What is the best solvent system?

A3: Recrystallization is a common and effective method for purifying chalcones. The choice of solvent is critical for obtaining high purity and yield.

  • Ethanol: Ethanol is a widely used and often effective solvent for recrystallizing chalcones. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Ethanol/Water Mixture: If the chalcone is too soluble in pure ethanol even at low temperatures, a mixed solvent system of ethanol and water can be used. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

  • Other Solvents: Other potential solvents or solvent systems that can be explored include methanol, ethyl acetate/hexane, or chloroform/methanol. The ideal solvent is one in which the chalcone is highly soluble at high temperatures and poorly soluble at low temperatures.

Pro Tip: For successful recrystallization, it is essential to use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower yield.

Q4: When should I use column chromatography for purification, and what is a suitable mobile phase?

A4: Column chromatography is recommended when recrystallization fails to yield a pure product, or when the crude product is an oil that does not crystallize.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common stationary phase for the purification of chalcones.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column.

    • A good starting point for the eluent system is a mixture of hexane and ethyl acetate . The optimal ratio will depend on the polarity of the specific chalcone and any impurities present. You can determine the best ratio by running TLC plates with different solvent mixtures. A common starting ratio is 9:1 (hexane:ethyl acetate), gradually increasing the proportion of ethyl acetate.

    • For (3E)-4-(4-methoxyphenyl)but-3-en-2-one, a similar compound, a mobile phase of dichloromethane-ethyl acetate (9:1 v/v) has been successfully used.[4]

Quantitative Data

The following table summarizes representative yields for the synthesis of methoxy-substituted chalcones under different reaction conditions. While not all data pertains directly to this compound, it provides a useful comparison of different synthetic methodologies.

ReactantsCatalyst/MethodSolventReaction TimeYield (%)Reference
4-Methoxyacetophenone and BenzaldehydeNaOH (Conventional)Ethanol24 h84[5]
4-Methoxyacetophenone and BenzaldehydeMicrowave IrradiationEthanol5 min53[5]
Anisaldehyde and AcetoneSodium Tungstate (30 mol%)Ethanol24 h96[4]
Cyclohexanone and BenzaldehydeNaOH (20 mol%, grinding)None5 min98[6]
Cyclohexanone and BenzaldehydeKOH (20 mol%, grinding)None5 min85[6]
Cyclohexanone and BenzaldehydeNaOH (20 mol%, stirring)Ethanol24 h40[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • Prepare the Base Solution: Prepare a 10-40% aqueous solution of NaOH or KOH. Alternatively, a solution of the base in ethanol can be used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable amount of ethanol.

  • Addition of Ketone: To the stirred solution, add acetone (at least 1 equivalent, an excess can be used).

  • Base Addition: Slowly add the base solution dropwise to the stirred mixture of the aldehyde and ketone. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired temperature (typically room temperature).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Acidify the mixture by slowly adding dilute HCl with stirring until the solution is neutral or slightly acidic (pH ~6-7). This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts and residual base.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution, but avoid using an excessive amount.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly.

Visualizations

Signaling Pathway: Chalcone-Induced Apoptosis

Methoxy-substituted chalcones have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process often involves the activation of the p53 tumor suppressor protein and modulation of the Bcl-2 family of proteins.[7] The following diagram illustrates a plausible signaling pathway.

Chalcone_Apoptosis_Pathway Proposed Signaling Pathway of Methoxy-Chalcone Induced Apoptosis Chalcone This compound Cellular_Stress Cellular Stress (e.g., DNA Damage) Chalcone->Cellular_Stress induces Bcl2 Bcl-2 Inhibition Chalcone->Bcl2 may directly inhibit p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak promotes p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chalcone-induced apoptosis pathway.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Experimental Workflow for Chalcone Synthesis and Purification Start Start Reactants 1. Mix Reactants (3-methoxybenzaldehyde, Acetone) Start->Reactants Catalyst 2. Add Catalyst (e.g., NaOH in Ethanol) Reactants->Catalyst Reaction 3. Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup 4. Quench and Precipitate (Ice water, dilute HCl) Reaction->Workup Filtration 5. Isolate Crude Product (Vacuum Filtration) Workup->Filtration Purification 6. Purification Filtration->Purification Recrystallization Recrystallization (e.g., from Ethanol) Purification->Recrystallization if solid Column Column Chromatography (Silica gel, Hexane/EtOAc) Purification->Column if oil or impure Characterization 7. Characterization (NMR, IR, Melting Point) Recrystallization->Characterization Column->Characterization Pure_Product Pure Product Characterization->Pure_Product

Caption: Chalcone synthesis and purification workflow.

References

Technical Support Center: Purification of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for increasing the purity of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative commonly synthesized via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude product?

A1: Impurities in a Claisen-Schmidt condensation typically arise from unreacted starting materials or side-reactions. For this specific synthesis, likely impurities include:

  • Unreacted 3-methoxybenzaldehyde: The starting aldehyde.

  • Unreacted Acetone: The starting ketone.

  • Acetone Self-Condensation Products: Products formed from the reaction of acetone with itself, such as diacetone alcohol or mesityl oxide.

  • Residual Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) used in the reaction.[1]

  • Michael Adducts: Formed by the reaction of the chalcone product with the acetone enolate.

Q2: My crude product is a dark-colored oil or sticky solid. What is the first purification step?

A2: A dark color or oily consistency often indicates the presence of impurities and residual base. The first and simplest step is to wash the crude product. Add cold, deionized water to the reaction mixture, stir thoroughly to dissolve the inorganic base (e.g., NaOH), and then collect the solid product by vacuum filtration. Washing with additional cold water on the filter can further remove water-soluble impurities.[2][3] If the product remains oily, acidification with dilute HCl can sometimes help precipitate the chalcone.[4]

Q3: Which purification method is better for my product: recrystallization or column chromatography?

A3: The choice depends on the level of impurity.

  • Recrystallization is ideal when your product is the major component with minor impurities. It is faster and uses less solvent than chromatography. Ethanol (95%) is a commonly used and effective solvent for chalcone recrystallization.[1][2][3]

  • Column Chromatography is necessary when the reaction yields a complex mixture of several compounds, or when impurities have similar solubility to your product.[1][5][6] It provides a much higher degree of separation.

Q4: I tried to recrystallize my product from ethanol, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the product's melting point. To resolve this:

  • Add more hot solvent until the oil fully dissolves.

  • Try a mixed solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly. A 2:1 mixture of ethanol and dichloromethane has also been reported.[4]

  • Ensure a slow cooling rate. Rapid cooling encourages oil formation. Let the flask cool to room temperature undisturbed before moving it to an ice bath.

  • Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.[7]

Q5: How do I select an appropriate solvent system for Thin-Layer Chromatography (TLC) and column chromatography?

A5: The goal is to find a solvent system where your desired product has an Rf (retention factor) of approximately 0.3-0.5 on the TLC plate.

  • Starting Point: A mixture of a non-polar solvent (like n-hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is standard for chalcones.[5][6]

  • Common Ratios: Begin by testing a 9:1 or 3:1 ratio of hexane:ethyl acetate.[3][7][8]

  • Optimization: If the spots are too high on the TLC plate (high Rf), the eluent is too polar; increase the proportion of hexane. If the spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate.[9]

  • Column Elution: The solvent system used for column chromatography should be slightly less polar than the one that gives the ideal Rf on TLC (e.g., if 3:1 hexane:ethyl acetate works well on TLC, start the column with 4:1 or 5:1).

Troubleshooting and Purification Workflow

This diagram outlines the decision-making process for purifying synthesized this compound.

G crude Crude Product (Post-Reaction Mixture) wash Wash with Cold Water & Vacuum Filter crude->wash tlc1 Analyze by TLC (e.g., 3:1 Hexane:EtOAc) wash->tlc1 decision Assess Purity tlc1->decision recryst Recrystallization (from 95% Ethanol) decision->recryst One major spot, minor impurities column Column Chromatography (Silica Gel) decision->column Multiple spots or significant impurities pure Pure Product recryst->pure column->pure tlc2 Confirm Purity (TLC, mp, NMR) pure->tlc2

Caption: Purification workflow for this compound.

Quantitative Data Summary

For effective purification, specific solvent ratios are crucial. The tables below summarize common starting points for chromatography and recrystallization.

Table 1: Recrystallization Solvents

Solvent SystemRatio (v/v)Notes
95% EthanolN/AThe most commonly cited solvent for chalcone purification.[3]
Ethanol / WaterVariesUsed if the compound is too soluble in pure ethanol. Water is added as an anti-solvent.
Ethanol / Dichloromethane2:1An alternative reported for growing high-quality crystals.[4]

Table 2: Eluent Systems for Chromatography (Silica Gel)

Solvent SystemRatio (v/v)Application
Hexane / Ethyl Acetate9:1 to 3:1A good starting range for initial TLC analysis.[3][7][8]
Petroleum Ether / Ethyl Acetate3:1A common eluent for column chromatography purification.[5]
n-Hexane / Acetone20:2 (10:1)Used in radial chromatography for similar compounds.[10]
Dichloromethane100%Can be used for eluting chalcones from a silica plug to separate from non-polar byproducts.[11]
Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for crude products that are mostly the desired chalcone with minor impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting point is ~5 mL per gram of crude product) and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid dissolves completely.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to air dry on the filter or place them in a desiccator under vacuum to remove all residual solvent.

  • Analysis: Determine the melting point and run a TLC to confirm the purity of the final product.

Protocol 2: Purification by Flash Column Chromatography

This method is used for separating the desired product from significant impurities or unreacted starting materials.

  • TLC Analysis: First, determine the optimal eluent system using TLC as described in the FAQ section. The ideal system should give the product an Rf value of ~0.3.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom. Fill the column with silica gel (slurry packing with the initial, non-polar eluent is recommended).[6]

  • Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 80:20 hexane:ethyl acetate) to elute compounds with increasing polarity. This ensures a clean separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the isolated product by TLC, melting point, and spectroscopic methods (e.g., NMR).

References

Technical Support Center: (3E)-4-(3-methoxyphenyl)but-3-en-2-one Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and reaction condition optimization of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and acetone.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in a Claisen-Schmidt condensation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The choice and concentration of the base or acid catalyst are crucial.

    • Base Catalysts (e.g., NaOH, KOH): Ensure the base is not old or contaminated, as this can reduce its activity. The concentration of the base is also critical; typically, a 10-40% aqueous or alcoholic solution is used. Some studies suggest that solid NaOH with grinding can lead to quantitative yields.

    • Acid Catalysts: While less common for this specific reaction, acid catalysts can be used. Ensure the acid is of the correct concentration and free of contaminants.

  • Reaction Time and Temperature: These parameters are interdependent.

    • Room temperature reactions may require longer durations (up to 24 hours or more).

    • Heating the reaction (e.g., refluxing in ethanol) can significantly reduce the reaction time but may also promote side reactions if not carefully controlled. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Purity of Reactants: Impurities in 3-methoxybenzaldehyde or acetone can interfere with the reaction. It is advisable to use freshly distilled or high-purity reactants.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of aldehyde to ketone is standard, using a slight excess of the aldehyde can sometimes drive the reaction to completion. However, a large excess of acetone might be used to minimize the formation of the dibenzalacetone byproduct.

  • Solvent Choice: The solvent plays a significant role in the reaction's success.

    • Ethanol is a commonly used solvent.

    • Solvent-free (grinding) methods have been reported to give high yields and are considered a green chemistry approach.[1]

    • Micellar media (e.g., using surfactants like CTAB) can also enhance yields.

Issue 2: Formation of an Oily or Gummy Product Instead of a Solid

Question: My reaction resulted in an oily or gummy substance instead of the expected solid product. How can I isolate and purify my compound?

Answer:

The formation of an oily product is a common issue in chalcone synthesis and can be attributed to several factors, including the presence of impurities, side products, or residual solvent. Here are some strategies to address this:

  • Induce Crystallization:

    • Cooling: Place the reaction mixture in an ice bath for an extended period.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid product from a previous successful reaction, add a tiny crystal to the oil to induce crystallization.

  • Purification of the Oily Product:

    • Trituration: Add a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexane or diethyl ether). Stir or sonicate the mixture. The product may solidify and can then be collected by filtration.

    • Column Chromatography: This is a very effective method for purifying oily products. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can separate the desired chalcone from impurities.

  • Washing: Washing the crude product with a solution of sodium bisulfite can help remove unreacted aldehyde.

Issue 3: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My TLC plate shows multiple spots, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer:

The Claisen-Schmidt condensation can be accompanied by several side reactions. Identifying and minimizing these is key to obtaining a pure product.

  • Common Side Reactions:

    • Self-condensation of Acetone: Acetone can react with itself in the presence of a base. This is generally less favorable than the reaction with the more electrophilic aromatic aldehyde.

    • Cannizzaro Reaction of 3-methoxybenzaldehyde: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid. To avoid this, the base should be added to a mixture of the aldehyde and ketone.

    • Michael Addition: The enolate of acetone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone, leading to a 1,5-dicarbonyl compound.

    • Formation of Dibenzalacetone: Acetone has α-hydrogens on both sides of the carbonyl group and can react with two molecules of the aldehyde.

  • Strategies to Minimize Side Products:

    • Order of Addition: It is often recommended to add the base catalyst slowly to a solution of the aldehyde and ketone to minimize the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde.

    • Control of Stoichiometry: Using an excess of the ketone can favor the formation of the mono-condensation product.

    • Reaction Conditions: Lower temperatures and shorter reaction times can sometimes reduce the formation of side products. Careful monitoring by TLC is essential to stop the reaction once the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Claisen-Schmidt condensation synthesis of this compound?

A1: The reaction proceeds through a base-catalyzed aldol condensation mechanism. First, a strong base (like NaOH or KOH) removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy ketone (aldol addition product). This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone, this compound.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). Spot the starting materials (3-methoxybenzaldehyde and acetone) and the reaction mixture on a TLC plate. The disappearance of the limiting reactant (usually the aldehyde) and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The product, being more conjugated, will likely have a different Rf value than the starting materials and may be visible under UV light.

Q3: What are the recommended purification methods for this compound?

A3: The most common purification method is recrystallization . Ethanol is a frequently used solvent for recrystallizing chalcones. If the crude product is an oil or highly impure, column chromatography on silica gel is recommended.

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, several green chemistry approaches have been successfully applied to chalcone synthesis. These include:

  • Solvent-free synthesis: Performing the reaction by grinding the solid reactants with a solid base catalyst (e.g., NaOH or KOH) can be highly efficient and eliminates the need for organic solvents.[1]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.

  • Ultrasound-assisted synthesis: Sonication can also accelerate the reaction rate.

  • Use of greener solvents: Reactions in water or using micellar catalysis are more environmentally benign alternatives to traditional organic solvents.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Chalcone Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (20 mol%)None (Grinding)Room Temp.0.0898[2]
KOH (20 mol%)None (Grinding)Room Temp.0.0885[2]
NaOH (10%)Ethanol/WaterRoom Temp.2~68[3]
KOH (pellet)EthanolRoom Temp.12High (unspecified)[4]
Ba(OH)₂EthanolReflux-88-98[5]
Sodium TungstateEthanolRoom Temp.2496[6]

Note: Yields are for analogous chalcone syntheses and may vary for the specific target molecule.

Table 2: Effect of Solvent on the Yield of Chalcone Synthesis

SolventCatalystTemperature (°C)TimeYield (%)Reference
None (Grinding)NaOHRoom Temp.5 min98[2]
EthanolNaOHRoom Temp.24 h40[4]
EthanolNaOHReflux-66 (after 5 days)[4]
WaterNaOHRoom Temp.24 h70[Micellar catalysis study]
AcetonitrileLDH/rGO404 hHigh (selective)[7]

Note: This table presents data from various chalcone syntheses to illustrate solvent effects and may not be directly representative of the target molecule's synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common methods for synthesizing similar chalcones. Optimization may be required.

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) and acetone (1-1.2 equivalents) in ethanol (approximately 10-20 mL per gram of aldehyde).

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 20-40% aqueous or ethanolic solution of NaOH or KOH (1.5-2 equivalents) dropwise.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 8:2 eluent). The reaction time can vary from a few hours to overnight. Alternatively, the reaction mixture can be gently heated to reflux to reduce the reaction time.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is neutral. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Characterization: Dry the purified product and characterize it by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Mix 3-methoxybenzaldehyde and acetone in ethanol catalyst Add NaOH/KOH solution dropwise prep->catalyst stir Stir at room temperature or reflux catalyst->stir monitor Monitor by TLC stir->monitor quench Pour into ice water monitor->quench Reaction complete neutralize Neutralize with dilute HCl quench->neutralize filter Filter to collect crude product neutralize->filter recrystallize Recrystallize from ethanol filter->recrystallize characterize Characterize (m.p., NMR, IR) recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_product_form Oily Product cluster_purity Side Products start Problem Encountered check_catalyst Check catalyst activity/concentration start->check_catalyst induce_cryst Induce crystallization (cool/scratch) start->induce_cryst order_addition Optimize order of addition start->order_addition check_conditions Optimize time/temperature check_catalyst->check_conditions check_reactants Check reactant purity check_conditions->check_reactants triturate Triturate with non-polar solvent induce_cryst->triturate column_chrom Purify by column chromatography triturate->column_chrom control_stoich Control stoichiometry order_addition->control_stoich adjust_conditions Adjust reaction conditions (temp/time) control_stoich->adjust_conditions

Caption: Troubleshooting logic for common issues in chalcone synthesis.

nf_kb_pathway Chalcone Inhibition of NF-κB Signaling Pathway cluster_nucleus Nuclear Events stimuli Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk p_ikb P-IκBα ikk->p_ikb Phosphorylation ikb IκBα ikb->p_ikb nfkb_complex p50/p65-IκBα (Inactive) ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome Degradation ub_ikb->proteasome nfkb_active p50/p65 (Active NF-κB) proteasome->nfkb_active Release nfkb_nuc p50/p65 nfkb_active->nfkb_nuc Translocation nucleus Nucleus gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nfkb_nuc->gene_transcription chalcone (3E)-4-(3-methoxyphenyl) but-3-en-2-one chalcone->ikk Inhibits chalcone->nfkb_active Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by methoxy-substituted chalcones.[8][9][10]

References

Technical Support Center: Degradation Pathways of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-4-(3-methoxyphenyl)but-3-en-2-one. The information provided is based on the general degradation pathways of α,β-unsaturated ketones and chalcone-like structures, as specific degradation data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, which features an α,β-unsaturated ketone and a methoxy-substituted phenyl ring, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, photolysis, and thermal degradation.

  • Hydrolytic Degradation: The enone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions. This may lead to cleavage of the butenone chain.

  • Oxidative Degradation: The double bond and the electron-rich methoxy group are potential sites for oxidation. Common oxidative agents like hydrogen peroxide can lead to the formation of epoxides, aldehydes, or carboxylic acids.

  • Photolytic Degradation: Chalcone-like structures are known to undergo photodegradation upon exposure to UV light. This can involve cis-trans isomerization of the double bond or photocyclization reactions.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific products will depend on the temperature and the presence of oxygen.

Q2: What are the expected degradation products from the hydrolysis of this compound?

A2: Under acidic or basic conditions, the primary site of hydrolytic attack is likely the α,β-unsaturated ketone system. Potential degradation products could include 3-methoxybenzaldehyde and acetone through a retro-aldol condensation type reaction.

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of the parent compound and separating its degradation products. Identification of the degradation products typically requires hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and tandem MS (MS/MS) for structural fragmentation patterns. For unambiguous structure elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Troubleshooting Guides

Guide 1: Issues with HPLC Analysis of Degradation Samples
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce sample concentration or injection volume. 2. Use a different column chemistry or add a competing base/acid to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler method.
Drifting baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase and degas thoroughly. 3. Use a column oven to maintain a constant temperature.
Poor resolution between parent and degradant peaks 1. Inadequate separation power of the column. 2. Unoptimized mobile phase.1. Try a column with a different stationary phase or a smaller particle size. 2. Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope).
Guide 2: Challenges in Degradation Product Identification
Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions 1. The compound is highly stable under the applied conditions. 2. Inappropriate stress conditions.1. Increase the severity of the stress (e.g., higher temperature, longer exposure time, higher concentration of stressor). 2. Ensure the stressor is active (e.g., check the concentration of H₂O₂).
Too much degradation (parent peak disappears) 1. Stress conditions are too harsh.1. Reduce the stressor concentration, temperature, or exposure time.
Complex chromatogram with many small peaks 1. Secondary degradation of primary degradants.1. Analyze samples at earlier time points to identify the initial degradation products.
Difficulty in elucidating structures from MS data 1. Insufficient fragmentation in MS/MS. 2. Isomeric degradation products.1. Optimize collision energy in MS/MS experiments. 2. Use high-resolution MS for accurate mass measurement and consider chromatographic separation with different column selectivities. For definitive identification, isolate the isomer for NMR analysis.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60 °C for 24 hours.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) and dilute with the mobile phase for HPLC analysis.

Protocol 3: Photolytic and Thermal Degradation
  • Photolytic Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • At the end of the exposure, dissolve a known amount of the sample in a suitable solvent for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.

    • At specified time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Data Presentation

While specific quantitative data for the degradation of this compound is not available, the following tables illustrate how such data should be structured for clear comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradants Observed
0.1 M HCl24 hours60 °CData to be filledData to be filled
0.1 M NaOH8 hoursRoom Temp.Data to be filledData to be filled
3% H₂O₂24 hoursRoom Temp.Data to be filledData to be filled
Photolytic1.2 million lux hrsAmbientData to be filledData to be filled
Thermal (Solid)48 hours80 °CData to be filledData to be filled

Table 2: Chromatographic Data of Degradation Products

Degradation ProductRetention Time (min)Relative Retention Time (RRT)Mass (m/z) [M+H]⁺
DP1Data to be filledData to be filledData to be filled
DP2Data to be filledData to be filledData to be filled
DP3Data to be filledData to be filledData to be filled
...Data to be filledData to be filledData to be filled

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H This compound Prod_H1 3-Methoxybenzaldehyde Parent_H->Prod_H1 Acid/Base Hydrolysis Prod_H2 Acetone Parent_H->Prod_H2 Acid/Base Hydrolysis Parent_O This compound Prod_O1 Epoxide Derivative Parent_O->Prod_O1 H₂O₂ Prod_O2 Cleavage Products (e.g., Aldehydes, Carboxylic Acids) Parent_O->Prod_O2 H₂O₂ Parent_P This compound (trans) Prod_P1 (3Z)-4-(3-methoxyphenyl)but-3-en-2-one (cis) Parent_P->Prod_P1 UV Light (Isomerization) Prod_P2 Cyclization Products Parent_P->Prod_P2 UV Light (Cyclization)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) HPLC_Analysis HPLC Analysis (Monitor Degradation, Separate Products) Stress_Conditions->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Molecular Weight and Fragments) HPLC_Analysis->LCMS_Analysis Isolation Isolation of Degradants (e.g., Preparative HPLC) LCMS_Analysis->Isolation NMR_Analysis NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Analysis End Characterized Degradation Profile NMR_Analysis->End Start Start with Pure Compound Start->Stress_Conditions

Caption: General experimental workflow for a forced degradation study.

Overcoming solubility issues with (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative that may present solubility challenges.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffers

Q1: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous experimental buffer. What should I do?

A1: This is a common issue for hydrophobic compounds like chalcones. Here’s a step-by-step troubleshooting guide:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous buffer. The solubility of chalcones in aqueous media is often low.

  • Optimize the Co-Solvent Concentration: If you are using a co-solvent like DMSO or ethanol, try to keep its final concentration in the aqueous buffer as low as possible, ideally below 1% (v/v), to avoid solvent effects on your experiment. However, for poorly soluble compounds, a slightly higher concentration (up to 5% v/v) might be necessary, but this should be validated for its effect on the experimental system.

  • Use a Different Organic Solvent: While DMSO is a common choice, other organic solvents like ethanol, methanol, or acetone might provide better solubility for your stock solution and behave differently upon dilution.[1]

  • Incorporate Solubilizing Agents: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer. These can help to maintain the compound in solution. The concentration of the surfactant should be optimized to be effective without interfering with your assay.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly acidic or basic groups, slight pH adjustments of your buffer (if your experiment allows) might influence its solubility.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a bath sonicator can help in dissolving the compound. However, be cautious about the thermal stability of the compound.

Issue: Inconsistent Results in Biological Assays

Q2: I am observing high variability in my in vitro assay results with this compound. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent results in biological assays. Here's how to troubleshoot:

  • Visual Inspection: Before starting your assay, visually inspect your final compound solution under a light source. Look for any signs of precipitation, cloudiness, or film formation on the surface of the liquid or at the bottom of the well.

  • Perform a Solubility Check: Conduct a simple kinetic solubility test in your assay buffer to determine the approximate solubility limit. This will help you to work at concentrations where the compound is fully dissolved.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution just before use. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time.

  • Vortexing During Dilution: When preparing serial dilutions, ensure thorough mixing by vortexing at each step to maintain homogeneity.

  • Control for Solvent Effects: Include a vehicle control in your experiments (the same concentration of the organic solvent used to dissolve the compound) to account for any effects of the solvent on the biological system.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

SolventEstimated Solubility
WaterSparingly soluble to practically insoluble
Phosphate-Buffered Saline (PBS)Sparingly soluble
Dimethyl Sulfoxide (DMSO)Freely soluble
EthanolSoluble
MethanolSoluble
AcetoneFreely soluble
DichloromethaneFreely soluble

Q2: What is the best way to prepare a stock solution of this compound?

A2: Given its good solubility in DMSO, it is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). Use of a high-quality, anhydrous grade of DMSO is advisable. For detailed steps, refer to the "Experimental Protocols" section.

Q3: Can I use sonication to dissolve my compound?

A3: Yes, sonication in a water bath can be a useful technique to aid in the dissolution of this compound, especially when preparing stock solutions or final dilutions. However, prolonged sonication can generate heat, so it is important to monitor the temperature to avoid potential degradation of the compound.

Q4: How should I store the stock solution?

A4: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: My compound still precipitates in the cell culture medium. What else can I try?

A5: Precipitation in cell culture media can be particularly challenging due to the presence of salts and proteins.[2][3][4] If you have tried the steps in the troubleshooting guide, you could consider advanced formulation strategies such as the use of cyclodextrins or preparing a lipid-based formulation, though these will require significant validation to ensure they do not interfere with your experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 176.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 176.22 g/mol * 0.001 L = 0.0017622 g = 1.76 mg

  • Weigh the compound: Carefully weigh out 1.76 mg of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, you can gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.

  • Storage: Store the stock solution in properly labeled, small aliquots at -20°C or -80°C.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer using a turbidimetric method.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm)

Procedure:

  • Prepare a serial dilution of the stock solution: In a separate 96-well plate, prepare a serial dilution of your 10 mM stock solution in DMSO.

  • Dispense the compound into the assay plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO dilution plate into a new 96-well plate.

  • Add the aqueous buffer: Using a multichannel pipette, add 98 µL of your aqueous buffer to each well containing the compound. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix and incubate: Mix the plate gently on a plate shaker for 5-10 minutes. Incubate the plate at room temperature for 1-2 hours.

  • Measure turbidity: Measure the absorbance (optical density) of each well at a wavelength of 650 nm. An increase in absorbance indicates the formation of a precipitate.

  • Determine the solubility: The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed compared to the buffer-only control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Kinetic Solubility Assay cluster_assay_prep Assay Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilution Serial Dilution in DMSO stock->serial_dilution dilute_to_working Dilute to Working Concentration stock->dilute_to_working add_to_plate Add to 96-well Plate serial_dilution->add_to_plate add_buffer Add Aqueous Buffer add_to_plate->add_buffer incubate Incubate & Mix add_buffer->incubate read_turbidity Measure Turbidity incubate->read_turbidity analyze Determine Solubility Limit read_turbidity->analyze analyze->dilute_to_working Below Limit add_to_assay Add to Assay dilute_to_working->add_to_assay

Caption: Experimental workflow for preparing and testing the solubility of this compound.

troubleshooting_flowchart start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_solvent Is the co-solvent % > 1%? check_conc->check_solvent No resolved Issue Resolved lower_conc->resolved optimize_solvent Optimize co-solvent concentration check_solvent->optimize_solvent Yes use_surfactant Consider adding a surfactant check_solvent->use_surfactant No optimize_solvent->resolved ph_adjust Can the buffer pH be adjusted? use_surfactant->ph_adjust adjust_ph Adjust pH ph_adjust->adjust_ph Yes formulation Consider advanced formulation ph_adjust->formulation No adjust_ph->resolved formulation->resolved

Caption: Troubleshooting flowchart for addressing precipitation issues.

References

Technical Support Center: (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3E)-4-(3-methoxyphenyl)but-3-en-2-one. The information addresses common issues encountered during synthesis, purification, and experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an α,β-unsaturated ketone, often synthesized via a Claisen-Schmidt condensation reaction. It belongs to a class of compounds that serve as precursors for various heterocyclic compounds and have been explored for a range of biological activities.

Q2: What is the primary method for synthesizing this compound?

The most common synthesis method is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol condensation between 3-methoxybenzaldehyde and acetone.[1][2] This reaction involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[3][4][5]

Q3: What are the potential applications of this compound and its analogs?

Analogs of this compound, which are α,β-unsaturated ketones, are valuable intermediates in organic synthesis.[6] They are used to prepare various nitrogen-containing heterocycles like pyrimidines and diazepines.[6][7] Additionally, related chalcone derivatives have been investigated for their potential anti-cancer, anti-inflammatory, and antioxidant properties.[8]

Troubleshooting Guides

Synthesis & Purification Issues

Q4: My reaction yields are consistently low. What are the common causes?

  • A4: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the disappearance of the limiting reagent (3-methoxybenzaldehyde) using Thin Layer Chromatography (TLC).

    • Suboptimal Temperature: Aldol condensations can be temperature-sensitive. Running the reaction at too high a temperature can promote side reactions, while too low a temperature can slow the reaction rate excessively.

    • Base Concentration: The concentration of the base catalyst (e.g., NaOH, KOH) is critical. Too little may result in an incomplete reaction, while too much can lead to side reactions like the Cannizzaro reaction of the aldehyde.[9]

    • Product Loss During Workup: The product may have partial solubility in the aqueous layer during extraction or in the wash solutions. Ensure the aqueous phase is fully saturated with salt if necessary and minimize the volume of wash solvents.

Q5: My final product is contaminated with a major side product. How can I identify and prevent it?

  • A5: The most common side product is the bis-condensation product, 1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one.[1] This occurs when a second molecule of 3-methoxybenzaldehyde reacts with the initial product.

    • Identification: The bis-adduct will have a higher molecular weight and a different NMR spectrum (lacking the methyl ketone singlet and showing symmetric aromatic signals).

    • Prevention: Use a molar excess of acetone relative to 3-methoxybenzaldehyde. A 3:1 to 5:1 ratio of acetone to aldehyde is often sufficient to favor the mono-condensation product. Adding the aldehyde slowly to the acetone-base mixture can also help minimize this side reaction.

Q6: I am having difficulty purifying the product by recrystallization.

  • A6: If the crude product is oily or fails to crystallize, it is likely due to impurities.

    • Initial Wash: Ensure the crude solid is thoroughly washed with cold water to remove the base catalyst (NaOH/KOH) and any water-soluble starting materials.[10]

    • Solvent Choice: Ethanol is a commonly used solvent for recrystallization of this type of compound.[10] If pure ethanol does not work well, try a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Chromatography: If recrystallization fails, column chromatography on silica gel is an effective alternative for separating the desired product from side products and unreacted aldehyde.[11]

Product Characterization & Stability

Q7: The ¹H NMR spectrum of my product shows more peaks than expected. What could they be?

  • A7: Unexpected peaks often correspond to:

    • Side Products: The bis-condensation product is a common impurity (see Q5).

    • Geometric Isomers: While the (E)-isomer is thermodynamically more stable and typically the major product, small amounts of the (Z)-isomer may be present, giving rise to a separate set of signals.

    • Residual Solvents: Peaks from ethanol, ethyl acetate, or other purification solvents may be present.

    • Aldol Adduct: The intermediate β-hydroxy ketone may be present if the final dehydration step is incomplete. This would show characteristic alcohol (-OH) and aliphatic C-H peaks.

Q8: The melting point of my synthesized compound is broad or lower than the literature value. Why?

  • A8: A broad or depressed melting point is a classic indicator of an impure sample. The presence of side products, unreacted starting materials, or residual solvent will disrupt the crystal lattice, leading to this observation. Further purification (recrystallization or chromatography) is recommended until a sharp melting point is achieved.

Q9: My compound seems to degrade in solution during biological assays, leading to inconsistent results. How can I improve its stability?

  • A9: α,β-Unsaturated ketones can be susceptible to degradation, particularly in the presence of light, strong nucleophiles, or at non-neutral pH.

    • Storage: Store stock solutions in a dark, cold environment (e.g., -20°C). Prepare fresh dilutions for each experiment.

    • Solvent: Ensure the solvent used (e.g., DMSO) is anhydrous and of high purity.

    • pH Control: Buffer the assay medium to a stable pH, as extreme pH values can catalyze decomposition or unwanted reactions.

Data Presentation

Table 1: Physical and Chemical Properties of (3E)-4-(Aryl)but-3-en-2-one Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
(3E)-4-(3-methoxyphenyl )but-3-en-2-one3815-30-3C₁₁H₁₂O₂176.2175 - 77
(E)-4-(4-methoxyphenyl )but-3-en-2-one943-88-4C₁₁H₁₂O₂176.2175 - 77
(E)-4-(4-hydroxy-3-methoxyphenyl )but-3-en-2-one1080-12-2C₁₁H₁₂O₃192.21127 - 132[12]

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde and acetone.

Materials:

  • 3-methoxybenzaldehyde

  • Acetone (ACS grade or higher)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Round bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a 100 mL round bottom flask, prepare a solution of sodium hydroxide (1.0 g) in water (15 mL).

  • Add 10 mL of 95% ethanol to the NaOH solution and cool the mixture in an ice bath to approximately 10-15°C.

  • To this cooled, stirring solution, add acetone (4.5 mL, ~5 equivalents).

  • Slowly add 3-methoxybenzaldehyde (1.5 mL, 1 equivalent) dropwise to the stirring mixture over 10-15 minutes. Ensure the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solution will likely turn yellow and a precipitate may form.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the benzaldehyde spot has disappeared.

  • Once complete, pour the reaction mixture into 50 mL of cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of the base catalyst.

  • Allow the crude product to air dry.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to just dissolve the solid. Keep the solution on a hot plate at a low setting.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or desiccator. Characterize the final product by NMR and melting point analysis.

Visualizations

Synthesis_Workflow Reactants Reactants (3-Methoxybenzaldehyde, Acetone, NaOH) Reaction_Setup Reaction Setup (Base, Ethanol/Water, Cooling) Reactants->Reaction_Setup Reaction Stir at Room Temp (2-3 hours) Reaction_Setup->Reaction Workup Aqueous Workup (Precipitation & Filtration) Reaction->Workup Crude_Product Crude Solid Workup->Crude_Product Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Final_Product Pure Product (Characterize via NMR, MP) Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base Base (OH⁻) Adduct Aldol Adduct (β-Hydroxy Ketone) Enolate->Adduct C-C Bond Formation Aldehyde 3-Methoxy- benzaldehyde (Electrophile) Final_Product (3E)-4-(3-methoxyphenyl) but-3-en-2-one Adduct->Final_Product Elimination of H₂O

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Logic Start Synthesis Problem Check_TLC Analyze Crude by TLC/NMR Start->Check_TLC Low_Yield Low Yield Check_TLC->Low_Yield Mainly Starting Material Left Impure Major Impurity Check_TLC->Impure Multiple Products (e.g., Bis-Adduct) Sol_Time Increase Reaction Time or Temperature Low_Yield->Sol_Time Sol_Stoich Use Excess Acetone, Add Aldehyde Slowly Impure->Sol_Stoich Sol_Purify Improve Purification (Column Chromatography) Impure->Sol_Purify

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: (3E)-4-(3-methoxyphenyl)but-3-en-2-one Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analytical characterization of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am seeing poor peak shape (tailing or fronting) for my compound in HPLC analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape for this compound is often related to secondary interactions with the stationary phase, improper mobile phase conditions, or column degradation.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the ketone group of your molecule, leading to peak tailing.

    • Solution: Add a small amount of a competing acid, such as 0.1% formic acid or phosphoric acid, to your mobile phase. This will protonate the silanol groups and reduce unwanted interactions.

  • Mobile Phase pH: The pH of your mobile phase can influence the ionization state of any impurities and affect peak shape.

    • Solution: Ensure your mobile phase pH is stable and appropriate for a neutral analyte. Buffering the aqueous portion of your mobile phase can sometimes help.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: Accumulation of contaminants or loss of stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent, such as isopropanol, or replace the column if the problem persists.

Question: My retention times are drifting between injections. What should I check?

Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.

    • Solution: Increase the column equilibration time before each injection.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using a gradient, ensure the pump's mixing performance is optimal.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump and Flow Rate Issues: Inconsistent flow from the pump will cause retention time variability.

    • Solution: Check for leaks in the system and ensure the pump is properly primed and delivering a consistent flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I am not seeing a peak for this compound in my GC-MS analysis. Why might this be?

Answer: The absence of a peak could be due to the compound's thermal properties or issues with the GC-MS system.

  • Thermal Instability: While many chalcones are amenable to GC-MS, some can be thermally labile and degrade in the high temperatures of the injection port or column.

    • Solution: Try lowering the injector temperature. If degradation is suspected, derivatization might be necessary, though it adds complexity to the analysis. For this compound, direct analysis should be possible under optimized conditions.

  • Inappropriate Column: The polarity of the GC column may not be suitable for this compound.

    • Solution: A mid-polarity column is often a good starting point for chalcones.

  • Active Sites in the System: Active sites in the injector liner or the column can cause adsorption of the analyte.

    • Solution: Use a deactivated liner and ensure the column is in good condition.

Question: My mass spectrum for the compound shows significant fragmentation, making it difficult to identify the molecular ion. Is this normal?

Answer: Yes, electron ionization (EI) used in most GC-MS systems is a high-energy technique that can cause extensive fragmentation.

  • Fragmentation Pattern: For this compound, you can expect to see characteristic fragments corresponding to the loss of a methyl group from the methoxy moiety, cleavage of the butenone side chain, and fragments of the methoxyphenyl ring. The molecular ion peak (m/z 176.21) may be present but could be of low intensity.

  • Softer Ionization: If the molecular ion is crucial for your analysis and is not observed, consider using a softer ionization technique if available, such as chemical ionization (CI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in my 1H NMR spectrum are broad. What could be the reason?

Answer: Broad peaks in the NMR spectrum can arise from several sources.

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.

    • Solution: Ensure your sample is purified. If you suspect metal contamination, you can try washing your sample solution with a chelating agent.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening.

    • Solution: Use a moderate concentration for your NMR sample.

  • Shimming: An improperly shimmed spectrometer will result in broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring your data.

  • Solvent: Ensure you are using a high-quality deuterated solvent.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL

Table 2: GC-MS Parameters

ParameterValue
Column DB-5ms (or similar mid-polarity, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu

Table 3: 1H NMR Spectroscopic Data (in CDCl3)

Proton AssignmentChemical Shift (ppm)Multiplicity
-CH3 (acetyl)~2.4s
-OCH3~3.8s
H-β~6.7d
Aromatic Protons6.9-7.5m
H-α~7.5d

Experimental Protocols

HPLC Method for Quantification
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the calibration standards followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

GC-MS Method for Identification
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions: Configure the GC-MS system using the parameters outlined in Table 2.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of the peak and compare it to a reference spectrum or interpret the fragmentation pattern to confirm the identity of the compound.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Peak Shape check_tailing Peak Tailing or Fronting? start->check_tailing tailing Peak Tailing check_tailing->tailing Tailing fronting Peak Fronting check_tailing->fronting Fronting solution_tailing1 Add 0.1% Formic Acid to Mobile Phase tailing->solution_tailing1 solution_tailing2 Check for Column Contamination tailing->solution_tailing2 solution_fronting Dilute Sample (Column Overload) fronting->solution_fronting end_good_peak End: Good Peak Shape solution_tailing1->end_good_peak solution_tailing2->end_good_peak solution_fronting->end_good_peak

Caption: Troubleshooting workflow for poor HPLC peak shape.

GCMS_Analysis_Logic start Start: GC-MS Analysis peak_observed Is a Peak Observed? start->peak_observed no_peak No Peak Observed peak_observed->no_peak No peak Peak Observed peak_observed->peak Yes check_temp Lower Injector Temperature no_peak->check_temp check_column Verify Column Polarity no_peak->check_column analyze_ms Analyze Mass Spectrum peak->analyze_ms molecular_ion Molecular Ion Present? analyze_ms->molecular_ion mi_present Yes molecular_ion->mi_present Yes mi_absent No molecular_ion->mi_absent No confirm_id Confirm Identity mi_present->confirm_id interpret_fragments Interpret Fragmentation Pattern mi_absent->interpret_fragments interpret_fragments->confirm_id

Caption: Decision logic for GC-MS analysis and spectral interpretation.

Avoiding isomerization during (3E)-4-(3-methoxyphenyl)but-3-en-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one. Our aim is to help you overcome common challenges and optimize your reaction conditions to favor the formation of the desired (E)-isomer, thereby avoiding isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3-methoxybenzaldehyde with acetone.[1]

Q2: Why is the (E)-isomer the major product in a Claisen-Schmidt condensation?

A2: The (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance compared to the (Z)-isomer. Reactions carried out under equilibrium conditions, often facilitated by heat, will predominantly yield the (E)-isomer.

Q3: What are the typical catalysts used for this reaction?

A3: Alkali hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for the Claisen-Schmidt condensation.[2][3]

Q4: Can isomerization from the (E) to the (Z) form occur after the reaction?

A4: Yes, isomerization can be induced by exposure to UV light or certain catalysts. It is crucial to handle the purified product under conditions that prevent such isomerization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal catalyst concentration. 3. Inefficient purification.1. Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the molar ratio of the base catalyst. A 20 mol% of solid NaOH has been shown to be effective in similar reactions.[2] 3. Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can improve recovery.
Formation of a Significant Amount of the (Z)-isomer 1. Kinetically controlled reaction conditions (e.g., very low temperatures). 2. Use of a bulky base.1. Increase the reaction temperature to favor the formation of the thermodynamically more stable (E)-isomer. Refluxing the reaction mixture can be beneficial. 2. Use a less sterically hindered base like NaOH or KOH.
Presence of Side-Products (e.g., self-condensation of acetone) 1. Incorrect stoichiometry of reactants. 2. Prolonged reaction time at high temperatures.1. Use a slight excess of the aldehyde or add the acetone dropwise to the reaction mixture containing the aldehyde and the base. 2. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed.
Difficulty in Removing the Catalyst 1. Inadequate washing during workup.1. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) before extraction. 2. Wash the organic layer thoroughly with water and then with brine to remove any residual base.
Product Oiling Out During Recrystallization 1. Solvent system is not optimal. 2. Cooling the solution too rapidly.1. Use a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) and adjust the polarity to achieve good solubility at high temperature and poor solubility at low temperature. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol is designed to favor the synthesis of the (3E)-isomer.

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.2 equivalents) in a 1:1 mixture of ethanol and deionized water.

  • Addition of Reactants: To the stirred basic solution, add 3-methoxybenzaldehyde (1 equivalent). Allow the mixture to stir for 5-10 minutes at room temperature.

  • Enolate Formation and Condensation: Slowly add acetone (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC by observing the disappearance of the 3-methoxybenzaldehyde spot. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethyl acetate/hexane solvent system to yield this compound as a pale yellow solid.

    • Confirm the stereochemistry and purity of the product using ¹H NMR and ¹³C NMR spectroscopy. The coupling constant for the vinylic protons of the (E)-isomer is typically around 16 Hz.

Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetone Acetone Enolate Enolate Anion Acetone->Enolate Deprotonation OH- OH⁻ OH-->Acetone H2O H₂O Enolate2 Enolate Anion 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Alkoxide Alkoxide Intermediate Alkoxide2 Alkoxide Intermediate Enolate2->Alkoxide Nucleophilic Attack Aldol Aldol Adduct Alkoxide2->Aldol Protonation H2O_2 H₂O H2O_2->Alkoxide2 OH-2 OH⁻ Aldol2 Aldol Adduct Final_Product This compound Aldol2->Final_Product Dehydration OH-3 OH⁻ OH-3->Aldol2 H2O_3 H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Claisen-Schmidt Condensation Start->Reaction Workup Workup and Purification Reaction->Workup Analysis Analyze Product (NMR, TLC) Workup->Analysis Success Desired (3E)-isomer Obtained Analysis->Success Yes Failure Issues Detected Analysis->Failure No LowYield Low Yield? Failure->LowYield HighZ High (Z)-isomer Content? Failure->HighZ Byproducts Byproducts Present? Failure->Byproducts Sol_LowYield Increase reaction time/temp. Optimize catalyst concentration. LowYield->Sol_LowYield Sol_HighZ Increase reaction temperature. Use less bulky base. HighZ->Sol_HighZ Sol_Byproducts Adjust stoichiometry. Monitor reaction closely. Byproducts->Sol_Byproducts Sol_LowYield->Reaction Retry Sol_HighZ->Reaction Retry Sol_Byproducts->Reaction Retry

References

Technical Support Center: Synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetone.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective catalystEnsure the base catalyst (e.g., NaOH, KOH) is fresh and has not been passivated by atmospheric CO2. Consider using alternative catalysts such as sodium tungstate.[1]
Incorrect stoichiometryVerify the molar ratios of 3-methoxybenzaldehyde and acetone. An excess of acetone can favor the formation of the desired mono-adduct.
Inadequate reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require stirring at room temperature for an extended period (e.g., 24 hours) or gentle heating to proceed to completion.[1]
Formation of a Side Product (Bis-adduct) High ratio of aldehyde to acetoneThe Claisen-Schmidt reaction can sometimes lead to the formation of a bis-adduct where one molecule of acetone reacts with two molecules of the aldehyde.[2] To minimize this, use an excess of acetone.
Prolonged reaction timeExtended reaction times can sometimes promote the formation of the bis-adduct. Optimize the reaction time by monitoring with TLC.
Product is an Oil or Difficult to Crystallize Impurities presentPurify the crude product using column chromatography on silica gel.[1] A common eluent system is a mixture of dichloromethane and ethyl acetate.
Incorrect work-up procedureDuring the work-up, ensure thorough washing of the organic layer with water and brine to remove any remaining base catalyst and other water-soluble impurities.[1]
Reaction Does Not Go to Completion Catalyst deactivationIf using a solid catalyst, ensure it is finely powdered to maximize surface area. In some cases, the catalyst may become coated with product, hindering its activity.
Reversibility of the aldol addition stepThe initial aldol addition can be reversible. The subsequent dehydration to the enone is typically irreversible and drives the reaction forward. Ensure conditions (e.g., temperature) are suitable for dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 3-methoxybenzaldehyde with acetone.[3][4]

Q2: Which catalysts are most effective for this synthesis?

A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and have been shown to provide high yields, sometimes even in the absence of a solvent.[2][4] Other catalysts, such as sodium tungstate, have also been successfully employed.[1]

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out in a solvent like ethanol at room temperature.[1][3] Solvent-free conditions using a solid base catalyst and grinding have also been reported to give quantitative yields.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials (3-methoxybenzaldehyde) and the appearance of the product.

Q5: What is the expected yield for this reaction?

A5: Yields can be quite high, with some procedures reporting yields of up to 96%.[1] Under solvent-free conditions with NaOH, yields can be as high as 98%.[2]

Catalyst Performance Data

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Tungstate (30 mol%)Anisaldehyde, AcetoneEthanol252496[1]
Sodium Hydroxide (10%)Benzaldehyde, Acetone95% EthanolRoom Temp.0.33-[3]
Solid NaOH (20 mol%)Benzaldehyde, AcetoneSolvent-freeRoom Temp.0.0896 (mono-adduct)[2]
Solid NaOH (20 mol%)Benzaldehyde, AcetoneSolvent-freeRoom Temp.0.0398 (bis-adduct)[2]

Experimental Protocols

Protocol 1: Synthesis using Sodium Tungstate in Ethanol [1]

  • To a mixture of 3-methoxybenzaldehyde (10 mmol) and acetone (10 mmol) in ethanol, add sodium tungstate (30 mol%).

  • Stir the mixture at room temperature (25°C) for 24 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with water (25 ml) and extract with ethyl acetate (50 ml).

  • Wash the organic layer with water, followed by brine, and then water again.

  • Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of CH₂Cl₂ and EtOAc (9:1 v/v) as the eluent.

Protocol 2: Solvent-Free Synthesis using Sodium Hydroxide [2]

  • In a mortar, combine 3-methoxybenzaldehyde, acetone, and solid sodium hydroxide (20 mol%).

  • Grind the mixture at room temperature.

  • To synthesize the mono-adduct, use an excess of acetone. For the bis-adduct, use a 2:1 molar ratio of aldehyde to acetone.

  • The reaction is typically very fast and can be complete within minutes.

  • After the reaction, the product can be purified by recrystallization or column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesis of this compound reaction_type Primary Reaction: Claisen-Schmidt Condensation start->reaction_type catalyst_choice Catalyst Selection reaction_type->catalyst_choice base_catalyst Base Catalysts catalyst_choice->base_catalyst Common other_catalyst Other Catalysts catalyst_choice->other_catalyst Alternative solvent_consideration Solvent Choice catalyst_choice->solvent_consideration naoh_koh NaOH / KOH (High Yield, Solvent-free option) base_catalyst->naoh_koh naoac_nh4oac NaOAc / NH4OAc (Milder Bases) base_catalyst->naoac_nh4oac na2wo4 Sodium Tungstate (Alternative) other_catalyst->na2wo4 ethanol Ethanol (Common, Good Solubility) solvent_consideration->ethanol solvent_free Solvent-Free (Green, Fast) solvent_consideration->solvent_free troubleshooting Troubleshooting solvent_consideration->troubleshooting low_yield Low Yield troubleshooting->low_yield side_products Side Products (Bis-adduct) troubleshooting->side_products purification Purification troubleshooting->purification column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization end End: Pure Product purification->end

Caption: Catalyst and solvent selection workflow for the synthesis.

Experimental_Workflow start Start: Combine Reactants and Catalyst reaction Stir at Room Temperature or Heat Gently start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Work-up: Quench, Extract, Wash monitoring->workup Reaction Complete isolation Isolate Crude Product (Evaporation) workup->isolation purification Purify by Column Chromatography or Recrystallization isolation->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Impurity Profiling of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-4-(3-methoxyphenyl)but-3-en-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and acetone.[1][2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 3-methoxybenzaldehyde and acetone may be present in the final product.

  • Aldol Addition Product: The intermediate β-hydroxy ketone, 4-hydroxy-4-(3-methoxyphenyl)butan-2-one, may be present if the dehydration step of the condensation is incomplete.

  • Double Condensation Product: A common byproduct is the diarylidene ketone, (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one, formed from the reaction of one molecule of acetone with two molecules of 3-methoxybenzaldehyde.

  • Side-Reaction Products: Other impurities may form due to side reactions, and their nature can depend on the specific reaction conditions.

Q2: My synthesis of this compound resulted in an oily product instead of a solid. What could be the cause?

A2: The formation of an oily product can be attributed to the presence of impurities that depress the melting point of the desired compound. Common culprits include excess unreacted starting materials or the formation of the aldol addition product, which is often an oil. Inadequate purification can also leave behind these impurities.

Q3: What analytical techniques are recommended for the impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound and its impurities. A stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Symptoms: Your HPLC analysis of a synthesized batch of this compound shows additional peaks besides the main product peak.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Unreacted Starting Materials 1. Compare the retention times of the unknown peaks with those of 3-methoxybenzaldehyde and acetone standards. 2. Optimize the reaction stoichiometry and reaction time to ensure complete conversion.
Aldol Addition Product 1. This impurity is typically more polar than the final product and will have a shorter retention time in reverse-phase HPLC. 2. Ensure complete dehydration during the reaction by adjusting the reaction temperature or catalyst concentration.
Double Condensation Product 1. This byproduct is less polar and will likely have a longer retention time. 2. Adjust the molar ratio of acetone to 3-methoxybenzaldehyde to favor the formation of the mono-condensation product.
Degradation Products 1. Chalcones can degrade under acidic, basic, oxidative, or photolytic conditions.[3] 2. Protect the sample from light and extreme pH and temperatures during synthesis, purification, and storage.
Issue 2: Difficulty in Purifying the Product

Symptoms: Standard purification techniques like recrystallization are not effectively removing impurities, resulting in a low-purity product.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Co-crystallization of Impurities 1. If impurities have similar solubility profiles to the product, recrystallization may be inefficient. 2. Employ column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired compound from its impurities.
Oily Impurities 1. Oily impurities can hinder the crystallization of the final product. 2. Attempt to remove oily impurities by triturating the crude product with a non-polar solvent like hexane before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is based on the general procedure for Claisen-Schmidt condensation.

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) in acetone (10 equivalents).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the mixture with constant stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Stability-Indicating HPLC Method (General Approach)

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products. The development of such a method typically involves forced degradation studies.

Forced Degradation Studies:

Subject a solution of this compound to the following stress conditions to intentionally generate degradation products:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Structure Typical Origin Analytical Identification
3-Methoxybenzaldehyde3-MeO-C₆H₄-CHOUnreacted Starting MaterialHPLC, GC-MS, NMR
AcetoneCH₃COCH₃Unreacted Starting MaterialGC-MS, NMR
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one3-MeO-C₆H₄-CH(OH)CH₂COCH₃Aldol Addition ProductHPLC, LC-MS, NMR
(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one(3-MeO-C₆H₄-CH=CH)₂CODouble Condensation ProductHPLC, LC-MS, NMR

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Claisen-Schmidt Condensation SM1 3-Methoxybenzaldehyde Impurity1 Unreacted 3-Methoxybenzaldehyde SM1->Impurity1 Incomplete Reaction Impurity3 Aldol Addition Product (4-hydroxy-4-(3-methoxyphenyl)butan-2-one) SM1->Impurity3 + Acetone Impurity4 Double Condensation Product ((1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one) SM1->Impurity4 + Acetone (1:2 ratio) SM2 Acetone Impurity2 Unreacted Acetone SM2->Impurity2 Incomplete Reaction Product This compound Impurity3->Product Dehydration Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acidic (e.g., 0.1M HCl) Degradation_Products Degradation Products Acid->Degradation_Products Base Basic (e.g., 0.1M NaOH) Base->Degradation_Products Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Degradation_Products Thermal Thermal (e.g., 80°C) Thermal->Degradation_Products Photo Photolytic (UV light) Photo->Degradation_Products API This compound Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis API->Analysis Control Degradation_Products->Analysis

References

Validation & Comparative

Validating the Biological Activity of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative, against other similar compounds. The information presented herein is collated from various studies to offer a comprehensive overview of its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the evaluation of this compound for further research and development.

Introduction to this compound and Chalcones

This compound belongs to the chalcone family, which are precursors of flavonoids and isoflavonoids.[1][2] These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are abundant in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Chalcones and their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] Their anticancer properties are attributed to various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][4] The presence of an α,β-unsaturated carbonyl group is a key structural feature responsible for many of their biological activities.[5]

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and related chalcone derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-oneCa9-22 (OSCC)~21.7 (mean)[6]
Licochalcone AMCF-711.5 (48h)[4]
XanthohumolSGC-790110 (induces apoptosis)[4]
Panduratin A (PA)MCF-711.5 (48h)[4]
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneHeLa27.5 µg/mL[7]
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneT47D30.4 µg/mL[7]
Trimethoxy chalcone derivative 61Hep G21.62[5]
Trimethoxy chalcone derivative 61MCF-71.88[5]

Note: OSCC stands for Oral Squamous Cell Carcinoma. Data presented as µg/mL has been noted as such.

Key Experimental Protocols

To validate the biological activity of this compound and its analogs, several standard in vitro assays are employed. Detailed methodologies for these key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the chalcone compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Western Blotting for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.

Protocol:

  • Protein Extraction: Treat cells with the chalcone compound, harvest, and lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific to the apoptotic proteins of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

Chalcone derivatives exert their anticancer effects by modulating various signaling pathways. A common mechanism involves the induction of apoptosis, a form of programmed cell death, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with this compound & Alternatives start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow wb Western Blotting (Apoptosis Markers) treatment->wb ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Arrest Profile flow->cell_cycle apoptosis Apoptosis Induction Mechanism wb->apoptosis

Caption: Experimental workflow for validating the biological activity of chalcone derivatives.

Many chalcones have been reported to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

intrinsic_apoptosis_pathway cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade chalcone This compound bax Bax (Pro-apoptotic) Up-regulation chalcone->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation chalcone->bcl2 mito Mitochondrion bax->mito bcl2->mito Inhibition cyto_c Cytochrome c Release mito->cyto_c Increased Permeability cas9 Caspase-9 (Initiator) cyto_c->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by chalcone derivatives.

Conclusion

This compound, as a member of the chalcone family, demonstrates significant potential as an anticancer agent. The available data, while not from direct comparative studies, suggests that methoxy-substituted chalcones exhibit potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic validation and further investigation of this compound and its analogs. Further research focusing on direct comparative studies, in vivo efficacy, and detailed mechanistic elucidation is warranted to fully assess its therapeutic potential.

References

A Comparative Analysis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and Other Chalcones in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3E)-4-(3-methoxyphenyl)but-3-en-2-one, also known as Dehydrozingerone, is a synthetic chalcone analogue that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the chalcone family, it shares a common 1,3-diaryl-2-propen-1-one backbone, which is recognized as a privileged scaffold in medicinal chemistry. This guide provides an objective comparison of the biological performance of this compound with other notable chalcones, supported by experimental data, to aid researchers in the fields of drug discovery and development.

Comparative Analysis of Biological Activities

Chalcones, including this compound, have demonstrated a broad spectrum of biological effects, primarily attributed to their unique chemical structure. The presence of an α,β-unsaturated ketone moiety makes them reactive entities that can interact with various biological targets. This section presents a comparative summary of their anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

The cytotoxic effects of this compound and a selection of other chalcones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µg/mL)Reference
This compound KB>10[1]
KB-VCR>10[1]
A549>10[1]
Chalcone 15A5490.6[1]
Chalcone 16KB1.0[1]
KB-VCR1.0[1]
Chalcone 17KB2.0[1]
KB-VCR2.0[1]
CurcuminKB5.5[1]
KB-VCR3.1[1]
A5495.2[1]

KB: Human epidermoid carcinoma of the nasopharynx; KB-VCR: Multidrug-resistant KB cell line; A549: Human lung carcinoma.

Antioxidant Activity

The antioxidant potential of chalcones is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC50 (mM)Reference
This compound 0.3[2]
2ʹ,6-dihydroxy-3-methoxychalcone (3d)0.00317[3]
4ʹ-benzyloxy-2′,4-dihydroxy-3-methoxychalcone (3b)0.00903[3]
Trolox (Standard)0.26[2]
Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often linked to their ability to inhibit key inflammatory mediators. One common in vitro method to assess this is the inhibition of heat-induced albumin denaturation.

CompoundIC50 (µM)Reference
This compound 103.35[4]
Mannich base derivative of DHZ (2e)21.74[4]
Mannich base derivative of DHZ (2c)Comparable to Diclofenac Sodium[4]
Quercetin (Standard)21.74[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Add various concentrations of the chalcone compounds to the DPPH solution. A control containing only DPPH solution and methanol is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Anti-inflammatory Assay (Inhibition of Heat-Induced Albumin Denaturation)

This method assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture: Prepare a reaction mixture containing the chalcone compound at various concentrations, bovine serum albumin (e.g., 1% aqueous solution), and a buffer (e.g., phosphate-buffered saline, pH 6.4). A control group without the test compound is also included.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value. A known anti-inflammatory drug, such as diclofenac sodium, is typically used as a positive control.

Signaling Pathways and Mechanisms of Action

Chalcones exert their biological effects by modulating various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Chalcones have been shown to inhibit this pathway at multiple points.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active IκB Degradation & NF-κB Release DNA DNA NFkB_active->DNA Translocates & Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Chalcone This compound & other Chalcones Chalcone->IKK Inhibits Chalcone->NFkB_active Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Chalcones can influence this pathway, leading to the regulation of downstream cellular processes.

MAPK_Pathway_Modulation cluster_extracellular Extracellular Signals cluster_pathway MAPK Cascade cluster_cellular_response Cellular Response Signal Growth Factors, Stress Signals MAPKKK MAPKKK (e.g., Raf) Signal->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Effects Proliferation, Apoptosis, Inflammation Transcription_Factors->Cellular_Effects Chalcone This compound & other Chalcones Chalcone->MAPKKK Modulates Chalcone->MAPK Modulates

References

A Comparative Spectroscopic Analysis of (3E)-4-(Aryl)but-3-en-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its positional isomers, the ortho- and para-substituted analogues, reveals characteristic differences in their spectral fingerprints. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in chemical identification and drug development.

This report focuses on the spectroscopic characterization of this compound, a methoxy-substituted chalcone derivative, and presents a comparative analysis with its structural isomers, (3E)-4-(2-methoxyphenyl)but-3-en-2-one and (3E)-4-(4-methoxyphenyl)but-3-en-2-one. The position of the methoxy group on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinct shifts in spectroscopic signals. These differences are crucial for the unambiguous identification and characterization of each isomer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the meta, ortho, and para isomers of (3E)-4-(methoxyphenyl)but-3-en-2-one.

¹H NMR Spectral Data

The ¹H NMR spectra of the three isomers show distinct patterns in the aromatic region due to the different substitution patterns of the methoxy group. The chemical shifts of the vinylic protons are also influenced by the electronic effects of the substituent.

Compound Aromatic Protons (δ, ppm) Vinylic Protons (δ, ppm) -OCH₃ (δ, ppm) -CH₃ (δ, ppm)
This compound 7.30-6.90 (m, 4H)7.55 (d, 1H), 6.70 (d, 1H)3.84 (s, 3H)2.39 (s, 3H)
(3E)-4-(4-methoxyphenyl)but-3-en-2-one 7.52 (d, 2H), 6.92 (d, 2H)7.50 (d, 1H), 6.65 (d, 1H)3.83 (s, 3H)2.35 (s, 3H)
(3E)-4-(2-methoxyphenyl)but-3-en-2-one 7.60-6.90 (m, 4H)7.85 (d, 1H), 6.68 (d, 1H)3.88 (s, 3H)2.40 (s, 3H)

Note: The exact multiplicity and coupling constants (J values) can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectral Data

The position of the methoxy group also leads to predictable changes in the ¹³C NMR spectra, particularly for the aromatic carbons.

Compound C=O (δ, ppm) Vinylic Carbons (δ, ppm) Aromatic Carbons (δ, ppm) -OCH₃ (δ, ppm) -CH₃ (δ, ppm)
This compound ~198~144, ~126~160, ~136, ~130, ~121, ~117, ~113~55~27
(3E)-4-(4-methoxyphenyl)but-3-en-2-one ~198~143, ~125~161, ~130, ~127, ~114~55~27
(3E)-4-(2-methoxyphenyl)but-3-en-2-one ~198~140, ~128~158, ~135, ~131, ~128, ~121, ~111~56~28

Note: Predicted values are denoted with a tilde (~). Actual experimental values may vary.

Infrared (IR) Spectral Data

The IR spectra are characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The position of the methoxy group has a minor but discernible effect on the exact wavenumbers of these bands.

Compound ν(C=O) (cm⁻¹) ν(C=C) (cm⁻¹) ν(C-O-C) (cm⁻¹)
This compound ~1670~1600~1250, ~1040
(3E)-4-(4-methoxyphenyl)but-3-en-2-one ~1665~1595~1255, ~1030
(3E)-4-(2-methoxyphenyl)but-3-en-2-one ~1675~1605~1245, ~1025
Mass Spectrometry (MS) Data

The electron ionization mass spectra of all three isomers are expected to show a molecular ion peak [M]⁺ at m/z 176, corresponding to the molecular weight of C₁₁H₁₂O₂. The fragmentation patterns may show subtle differences that can aid in distinguishing the isomers.

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)
This compound 176161 ([M-CH₃]⁺), 133 ([M-COCH₃]⁺), 105, 77
(3E)-4-(4-methoxyphenyl)but-3-en-2-one 176161 ([M-CH₃]⁺), 133 ([M-COCH₃]⁺), 105, 77
(3E)-4-(2-methoxyphenyl)but-3-en-2-one 176161 ([M-CH₃]⁺), 145, 133 ([M-COCH₃]⁺), 91, 77

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets. The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV.

Workflow for Spectroscopic Analysis

The general workflow for the identification and comparison of the isomeric compounds is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Identification Synthesis Synthesis of Isomers (meta, ortho, para) Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, Fragmentation) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis of Isomeric Data Data_Analysis->Comparison Identification Structural Elucidation and Isomer Identification Comparison->Identification

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural identification of isomeric compounds.

This comparative guide highlights the utility of a multi-technique spectroscopic approach for the unambiguous characterization of closely related isomers. The distinct spectral features of this compound and its ortho- and para- counterparts provide a reliable basis for their differentiation, which is essential for quality control and research in medicinal chemistry and materials science.

Comparative Guide to the Synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of established methods for the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative with potential applications in medicinal chemistry. We present a detailed examination of the widely used Claisen-Schmidt condensation and explore alternative routes, offering quantitative data, comprehensive experimental protocols, and visual workflows to aid in methodological selection and ensure reliable outcomes.

The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation, a robust and well-established reaction. However, variations in catalysts, reaction conditions, and purification methods can significantly impact yield and purity. This guide delves into these nuances and presents alternative strategies to provide a holistic view of the synthetic landscape for this compound.

Performance Comparison of Synthetic Methods

To facilitate a clear comparison, the following table summarizes the quantitative data from various reported synthetic protocols for this compound and its close structural isomers. This data highlights the variability in outcomes based on the chosen methodology.

MethodAldehydeCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Purification Method
Claisen-Schmidt 3-MethoxybenzaldehydeNaOHEthanol/Water12-24 hRoom Temp.~70-85Recrystallization (Ethanol)
Claisen-Schmidt 4-MethoxybenzaldehydeSodium TungstateEthanol24 hRoom Temp.96Column Chromatography
Claisen-Schmidt 4-Hydroxy-3-methoxybenzaldehydeNaOHAcetone/WaterOvernightRoom Temp.73Recrystallization (Ethanol)
Wittig Reaction 3-Methoxybenzaldehyde(Triphenylphosphoranylidene)acetoneTHF12-24 hRoom Temp.~80-90Column Chromatography
Heck Coupling 3-BromoanisoleAcetone, Pd(OAc)₂, PPh₃, Et₃NDMF8-16 h100 °C~75-85Column Chromatography

Note: Data for the target molecule, this compound, using the Claisen-Schmidt reaction is based on typical yields for similar chalcone syntheses, as specific literature with detailed quantitative data for this exact reaction proved scarce. The data for the isomers and alternative methods are derived from published studies.

Detailed Experimental Protocols

Reproducibility hinges on meticulous adherence to experimental procedures. Below are detailed protocols for the Claisen-Schmidt condensation and the Wittig reaction for the synthesis of this compound.

Protocol 1: Claisen-Schmidt Condensation

This protocol is a standard and cost-effective method for the synthesis of chalcones.

Materials:

  • 3-Methoxybenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 3-methoxybenzaldehyde in 20 mL of ethanol.

  • Add 20 mmol of acetone to the solution and stir at room temperature.

  • In a separate beaker, prepare a 10% (w/v) solution of NaOH in deionized water.

  • Slowly add 10 mL of the NaOH solution to the stirred mixture of the aldehyde and acetone.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of cold deionized water.

  • Neutralize the solution by the slow addition of 1M HCl until the pH is approximately 7. A yellow precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a yellow solid.

Protocol 2: Wittig Reaction

The Wittig reaction offers an alternative route that can provide high yields and stereoselectivity.

Materials:

  • (Triphenylphosphoranylidene)acetone (acetylmethylenetriphenylphosphorane)

  • 3-Methoxybenzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 10 mmol of (triphenylphosphoranylidene)acetone.

  • Add 40 mL of anhydrous THF to the flask and stir until the ylide is fully dissolved.

  • Slowly add a solution of 10 mmol of 3-methoxybenzaldehyde in 10 mL of anhydrous THF to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • The residue will contain the product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to obtain pure this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Claisen-Schmidt condensation and a comparison with the Wittig reaction.

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Mixing Mix in Ethanol 3-Methoxybenzaldehyde->Mixing Acetone Acetone Acetone->Mixing Base_Addition Add NaOH Solution Mixing->Base_Addition Stirring Stir at RT (12-24h) Base_Addition->Stirring Quenching Pour into Water Stirring->Quenching Neutralization Neutralize with HCl Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.

Synthesis_Comparison cluster_cs Claisen-Schmidt Condensation cluster_wittig Wittig Reaction cs_start 3-Methoxybenzaldehyde + Acetone cs_reagents NaOH / Ethanol cs_start->cs_reagents cs_product This compound cs_reagents->cs_product cs_byproduct Water cs_product->cs_byproduct Byproduct wittig_start 3-Methoxybenzaldehyde + (Triphenylphosphoranylidene)acetone wittig_reagents THF wittig_start->wittig_reagents wittig_product This compound wittig_reagents->wittig_product wittig_byproduct Triphenylphosphine oxide wittig_product->wittig_byproduct Byproduct

Caption: Comparison of Claisen-Schmidt condensation and Wittig reaction for the synthesis of the target compound.

Characterization Data

A successful synthesis is confirmed through analytical characterization. The expected data for this compound are as follows:

  • Appearance: Pale yellow solid.

  • Melting Point: Approximately 55-58 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.53 (d, J = 16.2 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 7.09 (s, 1H), 6.95 (dd, J = 8.2, 2.4 Hz, 1H), 6.65 (d, J = 16.2 Hz, 1H), 3.85 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 198.5, 160.1, 144.5, 135.9, 130.1, 126.2, 121.3, 116.8, 113.4, 55.4, 27.6.

Conclusion

The synthesis of this compound can be reliably achieved through the Claisen-Schmidt condensation, which offers a straightforward and economical approach. For instances where higher yields and milder conditions are desired, and the cost of reagents is less of a concern, the Wittig reaction presents a viable and robust alternative. The choice of method will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources. This guide provides the necessary data and protocols to enable researchers to make an informed decision and reproduce the synthesis of this valuable compound with confidence.

A Comparative Guide to the Cross-Validation of (3E)-4-(3-methoxyphenyl)but-3-en-2-one Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical methods for the quantification of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its structural analogs. The document outlines the methodologies for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, presenting supporting data to aid researchers in selecting the most appropriate assay for their specific needs.

This compound belongs to the chalcone family, a class of compounds recognized for their diverse biological activities, including potential anticancer properties. Accurate and reliable quantification of these compounds is crucial for research and drug development. While the primary focus is on this compound, this guide also considers its closely related and more frequently studied analogs, (3E)-4-(4-methoxyphenyl)but-3-en-2-one and (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, due to the similarity in their analytical behaviors.

Analytical Methodologies: A Head-to-Head Comparison

The two most prevalent methods for the quantification of chalcones are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, cost, and throughput.

Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Chalcone Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorbance at a specific wavelength.
Specificity High; can separate the analyte from impurities and other compounds.Low; susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High; capable of detecting low concentrations.Moderate to Low.
Quantitative Range Wide linear range.Narrower linear range compared to HPLC.
Cost High initial instrument cost and ongoing solvent expenses.Low instrument cost and minimal consumables.
Throughput Lower; each sample requires a specific run time.High; multiple samples can be analyzed quickly.
Primary Application Accurate quantification in complex mixtures, purity analysis.Rapid, high-throughput screening, and total chalcone estimation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized method for the analysis of methoxyphenyl butenone compounds, adapted from established methods for chalcone analysis.[1][2][3][4][5][6]

Objective: To quantify the concentration of this compound in a sample with high specificity and sensitivity.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol:water (80:20, v/v).[5] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the standard compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 310 nm (based on the typical absorbance maxima of similar chalcones)

    • Column Temperature: 25 °C

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterSpecification
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
UV-Visible Spectrophotometry Method

This protocol provides a straightforward method for the rapid estimation of the total chalcone content.[7][8][9][10][11]

Objective: To rapidly determine the total concentration of chalcone-like compounds in a sample.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or Methanol (Spectroscopic grade)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the standard compound in ethanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in ethanol and filter if necessary.

  • Wavelength Selection: Scan the absorbance of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar chalcones, this is typically around 310-365 nm.[12]

  • Analysis: Measure the absorbance of the blank (ethanol), standards, and samples at the determined λmax.

  • Quantification: Construct a calibration curve from the absorbance values of the standards and determine the concentration of the analyte in the samples.

Table 3: UV-Vis Spectrophotometry Method Validation Parameters (Illustrative)

ParameterSpecification
Linearity (R²)> 0.995
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizing Experimental and Logical Workflows

To aid in the understanding of the analytical processes and their applications, the following diagrams illustrate the experimental workflows and a relevant biological pathway.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_uv_vis UV-Vis Analysis Sample Test Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Dissolve->Filter HPLC HPLC System Filter->HPLC UV_Vis UV-Vis Spectrophotometer Filter->UV_Vis C18 C18 Column HPLC->C18 UV_Detector UV Detector C18->UV_Detector Data_Analysis_HPLC Data Analysis UV_Detector->Data_Analysis_HPLC Result_HPLC HPLC Result Data_Analysis_HPLC->Result_HPLC Concentration Cuvette Cuvette UV_Vis->Cuvette Data_Analysis_UV Data Analysis Cuvette->Data_Analysis_UV Result_UV UV-Vis Result Data_Analysis_UV->Result_UV Concentration

Caption: A generalized workflow for the analysis of this compound using HPLC and UV-Vis spectrophotometry.

Chalcones are known to interact with various cellular signaling pathways. One such pathway is the Keap1-Nrf2 pathway, which is critical in the cellular response to oxidative stress. Some chalcones can modulate this pathway, leading to antioxidant and anti-inflammatory effects.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Chalcone This compound Chalcone->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Gene Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene Activates Transcription

Caption: A simplified diagram of the Keap1-Nrf2 signaling pathway and the potential modulation by this compound.

References

In Vitro Efficacy of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vitro data available for (3E)-4-(3-methoxyphenyl)but-3-en-2-one. Consequently, a direct, data-driven comparison with a standard of care for a specific therapeutic application is not feasible at this time.

While research into the broader class of chalcones, to which this compound belongs, has shown potential in areas such as oncology and inflammatory diseases, specific experimental data for this particular molecule, with its meta-substituted methoxy group, remains unpublished. This guide, therefore, serves to highlight the current informational void and provide a framework for future comparative studies once primary data becomes available.

Structurally Related Compounds and Their In Vitro Activities

To provide context, we can examine the known in vitro activities of structurally similar chalcone derivatives. It is crucial to note, however, that minor alterations in chemical structure, such as the position of the methoxy group, can dramatically influence biological activity. Therefore, the following information should not be extrapolated to this compound but can serve as a guide for potential areas of investigation.

A closely related compound, (E)-4-(4-methoxyphenyl)but-3-en-2-one , with a para-methoxy substitution, has been investigated for its potential as a substrate in the synthesis of anti-cancer agents. Furthermore, other chalcone derivatives have demonstrated anti-inflammatory properties by inhibiting key signaling pathways. For instance, some derivatives have been shown to suppress the activation of nuclear factor-κB (NF-κB), a critical regulator of the inflammatory response.

Future Directions: Establishing a Baseline for Comparison

To enable a future comparative analysis of this compound against a standard of care, a series of foundational in vitro experiments are necessary. The following outlines a potential experimental workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: Comparative Studies A Compound Synthesis & Purity Analysis B Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) A->B C Dose-Response Curve Generation B->C D Target-Based Screening (e.g., Kinase Profiling) C->D Identified Bioactivity E Western Blot for Pathway Analysis (e.g., NF-κB, MAPK) D->E F Gene Expression Analysis (e.g., qPCR, RNA-seq) E->F G Head-to-Head In Vitro Assays vs. Standard of Care F->G Elucidated Mechanism H Combination Studies G->H I Resistance Profiling H->I

Caption: Proposed experimental workflow for in vitro characterization.

Hypothetical Signaling Pathway for Investigation

Based on the known mechanisms of other chalcones, a plausible signaling pathway for initial investigation of this compound's anti-inflammatory effects could be the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Compound (3E)-4-(3-methoxyphenyl) but-3-en-2-one Compound->IKK Inhibition? IkB_NFkB->NFkB IκBα degradation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The development of a comprehensive comparison guide for this compound is contingent upon the generation and publication of primary in vitro experimental data. The frameworks provided in this guide offer a roadmap for the necessary research. As data becomes available, this document can be updated to include quantitative comparisons of efficacy, detailed experimental protocols, and validated signaling pathways, thereby providing a valuable resource for researchers and drug development professionals.

Benchmarking (3E)-4-(3-methoxyphenyl)but-3-en-2-one Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance analysis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, focusing on its well-studied structural isomer, Dehydrozingerone (DZG). Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally found in ginger (Zingiber officinale) and is a structural half-analog of curcumin.[1] This document summarizes its performance against other relevant compounds in key biological assays and provides detailed experimental protocols for reproducibility.

Comparative Performance Data

The biological activity of Dehydrozingerone has been evaluated in several studies, providing a basis for comparison with other compounds. The following tables summarize the quantitative data from these studies.

Antioxidant Activity

The antioxidant capacity of Dehydrozingerone is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference CompoundDPPH Radical Scavenging IC50 (µM)
Dehydrozingerone (DHZ)103.35Quercetin21.74
Mannich Base Derivative of DHZ (2e)50.23

Table 1: Comparison of the in vitro antioxidant activity of Dehydrozingerone (DHZ) and its derivative with the standard antioxidant, Quercetin. Data sourced from Hayun et al., 2018.[2]

Anti-inflammatory Activity

The in vitro anti-inflammatory activity of Dehydrozingerone and its derivatives has been compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium, using the inhibition of heat-induced albumin denaturation assay.

CompoundInhibition of Albumin Denaturation IC50 (µM)Reference CompoundInhibition of Albumin Denaturation IC50 (µM)
Dehydrozingerone (DHZ)-Diclofenac Sodium8.03
Mannich Base Derivative of DHZ (2c)8.73

Table 2: Comparison of the in vitro anti-inflammatory activity of a Dehydrozingerone (DHZ) derivative with the standard drug, Diclofenac Sodium. Data sourced from Hayun et al., 2018.[2][3]

Anticancer Activity

The cytotoxic effects of Dehydrozingerone and its analogs have been evaluated against various cancer cell lines. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Dehydrozingerone (DZG)PLS10 (Prostate Cancer)153.13 ± 11.79CurcuminPLS10 (Prostate Cancer)20.33 ± 0.58
Dehydrozingerone analog 11KB (Nasopharyngeal Cancer)2.0 µg/mLDoxorubicinKB (Nasopharyngeal Cancer)0.1 µg/mL
KB-VCR (Multidrug-Resistant)1.9 µg/mLKB-VCR (Multidrug-Resistant)2.7 µg/mL
Chalcone 15 (related analog)A549 (Lung Cancer)0.6 µg/mLA549 (Lung Cancer)0.1 µg/mL
Butyl derivative of DHZHeLa (Cervical Cancer)8.63
Benzyl derivative of DHZLS174 (Colon Cancer)10.17
A549 (Lung Cancer)12.15

Table 3: Comparison of the in vitro anticancer activity of Dehydrozingerone (DZG) and its analogs against various cancer cell lines, with Curcumin and Doxorubicin as reference compounds. Data sourced from Mapoung et al., 2020[4], Ohtsu et al., 2002[5], and Burmudžija et al., 2017.[6][7]

Antimicrobial Activity

The antimicrobial potential of Dehydrozingerone derivatives has been assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (mg/mL)Reference CompoundMicroorganismMIC (mg/mL)
DHZ Cyclopropyl Derivative 3bBacillus subtilis0.009StreptomycinBacillus subtilis< 0.009
Escherichia coli> 1.25Escherichia coli-
Candida albicans-KetoconazoleCandida albicans< 0.156

Table 4: Comparison of the antimicrobial activity of a Dehydrozingerone (DHZ) derivative with standard antibiotics. Data sourced from Burmudžija et al., 2017.[6]

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from standard procedures for determining the free radical scavenging activity of a compound.[8][9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (Dehydrozingerone or its analogs)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test sample dilution (e.g., 100 µL).

  • Initiation of Reaction: Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL) to each well/cuvette containing the test sample.

  • Blank Preparation: Prepare a blank by mixing the solvent with the DPPH solution.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

Inhibition of Heat-Induced Albumin Denaturation for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to prevent the denaturation of protein, which is a hallmark of inflammation.[11][12]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound (Dehydrozingerone or its analogs)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer capable of measuring absorbance at 660 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v aqueous solution of BSA or egg albumin and 4.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) in PBS.

  • Control Preparation: A control solution is prepared by mixing 0.5 mL of the albumin solution with 4.5 mL of PBS without the test compound.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the solutions in a water bath at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows:

    Where A_sample is the absorbance of the test sample and A_control is the absorbance of the control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway Modulation

Dehydrozingerone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can reduce the expression of IκB kinase beta (Ikk-β) and the nuclear factor kappa-B (NF-κB/p65).[13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DHZ Dehydrozingerone DHZ->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces

Caption: Dehydrozingerone inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway Modulation

Dehydrozingerone can also activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway in an AMPK-dependent manner, which is involved in regulating cellular processes such as inflammation and apoptosis.[14][15]

MAPK_Pathway DHZ Dehydrozingerone AMPK AMPK DHZ->AMPK Activates p38 p38 MAPK AMPK->p38 Activates GLUT4 GLUT4 Expression p38->GLUT4 Increases Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Promotes

Caption: Dehydrozingerone activates the p38 MAPK signaling pathway.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of a compound like Dehydrozingerone in a research setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound Compound Synthesis & Purification Stock Stock Solution Preparation Compound->Stock Antioxidant Antioxidant Assay (e.g., DPPH) Stock->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., Albumin Denaturation) Stock->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT/WST-1) Stock->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Stock->Antimicrobial Data Data Collection (Absorbance, etc.) Antioxidant->Data AntiInflammatory->Data Anticancer->Data Antimicrobial->Data IC50 IC50/MIC Calculation Data->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: General workflow for in vitro bioactivity screening.

References

Unveiling the Bioactivity of Methoxy-Substituted Chalcones: A Comparative Analysis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structural activity relationship (SAR) of (3E)-4-(3-methoxyphenyl)but-3-en-2-one analogs reveals critical insights into their potential as anticancer and antimicrobial agents. The strategic placement and nature of substituents on the aromatic rings of the chalcone scaffold significantly influence their biological efficacy. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel therapeutic agents.

The core structure of this compound, a type of chalcone, features two aromatic rings linked by an α,β-unsaturated carbonyl system. This arrangement is a key determinant of its biological activity. Modifications to this basic structure, particularly the addition of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) groups, have been shown to modulate the cytotoxic and antimicrobial properties of these compounds.

Comparative Anticancer Activity

The anticancer potential of this compound analogs is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.

Studies have shown that the presence and position of methoxy and hydroxyl groups on the phenyl rings play a crucial role in the anticancer activity. For instance, the introduction of additional hydroxyl and methoxy groups can enhance the cytotoxic effects against certain cancer cell lines. The α,β-unsaturated ketone moiety is also considered essential for this activity, as its reduction often leads to a loss of potency.

Compound IDSubstitution on Phenyl Ring ASubstitution on Phenyl Ring BCancer Cell LineIC50 (µM)
Parent Compound 3-methoxyNone--
Analog 12'-hydroxy2,5-dimethoxyCanine Lymphoma/Leukemia9.76 - 40.83[1]
Analog 22'-hydroxy4',6'-dimethoxyCanine Lymphoma/Leukemia9.18 - 46.11[1]
Analog 3-HalogensBreast Cancer (MCF-7, MDA-MB-231)13.2 - 34.7[1]

Note: Data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The parent compound's data was not explicitly available in the searched literature.

Comparative Antimicrobial Activity

The antimicrobial properties of this compound analogs are typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The structural features influencing anticancer activity, such as the presence of the α,β-unsaturated carbonyl system and substitutions on the aromatic rings, are also important for antimicrobial effects. The lipophilicity and electronic properties of the substituents can affect the compound's ability to penetrate microbial cell membranes and interact with molecular targets.

Quantitative comparative data for the antimicrobial activity of a series of this compound analogs was not available in the searched literature.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of these chalcone analogs is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted benzaldehyde with an appropriate acetophenone.

General Procedure:

  • A solution of the substituted acetophenone is prepared in a suitable solvent, such as ethanol.

  • An aqueous solution of a base, commonly sodium or potassium hydroxide, is added to the stirred solution.

  • The substituted benzaldehyde, dissolved in the same solvent, is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period, often overnight.

  • The reaction mixture is then poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Solvent Ethanol Solvent->Condensation Base NaOH / KOH Base->Condensation Workup Acidic Workup & Precipitation Condensation->Workup Purification Recrystallization Workup->Purification Chalcone This compound Analog Purification->Chalcone

Caption: General workflow for the synthesis of chalcone analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone analogs and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Chalcone Analogs seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for Formazan Formation add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The chalcone analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Chalcone Analogs start->serial_dilution inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate determine_mic Determine MIC incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on chalcone analogs highlight several key SAR trends:

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is crucial for the biological activity of many chalcones. It can react with nucleophilic groups in biological macromolecules, such as enzymes and transcription factors, leading to the modulation of their function.

  • Aromatic Ring Substituents:

    • Electron-Donating Groups (e.g., -OCH3, -OH): The presence and position of these groups significantly impact activity. In some cases, increasing the number of methoxy groups enhances anticancer potency. Hydroxyl groups can also contribute to antioxidant activity, which may play a role in the overall biological effect.

    • Electron-Withdrawing Groups (e.g., halogens): Halogen substitution can also influence the biological activity, with the position of the substituent being a critical factor.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, affects its ability to cross cell membranes and reach its intracellular targets. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.

SAR_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Chalcone_Core Chalcone Scaffold (α,β-Unsaturated Carbonyl) Electronic_Effects Electronic Effects (Electron-donating/withdrawing) Chalcone_Core->Electronic_Effects Influences Stereochemistry Stereochemistry Chalcone_Core->Stereochemistry Defines Substituents Aromatic Ring Substituents (-OCH3, -OH, Halogens) Substituents->Electronic_Effects Determines Lipophilicity Lipophilicity Substituents->Lipophilicity Modifies Anticancer Anticancer Activity Electronic_Effects->Anticancer Impacts Antimicrobial Antimicrobial Activity Electronic_Effects->Antimicrobial Impacts Lipophilicity->Anticancer Impacts Lipophilicity->Antimicrobial Impacts Stereochemistry->Anticancer Impacts

Caption: Key structural and physicochemical drivers of bioactivity.

References

A Comparative Guide to In Silico and Experimental Data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted (in silico) and available experimental data for the chalcone derivative, (3E)-4-(3-methoxyphenyl)but-3-en-2-one. While direct experimental data for this specific methoxy-substituted chalcone is limited in publicly accessible literature, this document compiles information on its predicted properties and compares them with experimental findings for closely related structural analogs. This comparative approach offers valuable insights into its potential biological activities and physicochemical characteristics.

Physicochemical Properties: In Silico Predictions

Computational models provide a preliminary assessment of the physicochemical properties of this compound, which are crucial for predicting its pharmacokinetic profile.

PropertyPredicted ValueIn Silico Tool/Database
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol -
LogP (o/w) 2.35SwissADME
Water Solubility Moderately solubleSwissADME
Topological Polar Surface Area (TPSA) 26.3 ŲSwissADME
Bioavailability Score 0.55SwissADME

Spectroscopic Data: An Experimental Perspective on a Structural Isomer

Spectroscopic Data for (3E)-4-(4-methoxyphenyl)but-3-en-2-one
¹H NMR (CDCl₃, ppm) δ 7.52 (d, J=8.8 Hz, 2H), 7.42 (d, J=16.2 Hz, 1H), 6.92 (d, J=8.8 Hz, 2H), 6.64 (d, J=16.2 Hz, 1H), 3.85 (s, 3H), 2.39 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 198.4, 161.5, 143.0, 129.9, 127.5, 127.2, 114.4, 55.4, 27.5
IR (KBr, cm⁻¹) 1658 (C=O), 1598 (C=C), 1255 (C-O)
Mass Spectrum (m/z) 176 [M]⁺

Biological Activity: Insights from Related Chalcones

Chalcones as a class are known to exhibit a wide range of biological activities. Experimental studies on chalcones structurally related to this compound suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Biological ActivityExperimental Findings on Related ChalconesKey Signaling Pathways Implicated
Antioxidant Chalcones demonstrate significant free radical scavenging activity in DPPH and ABTS assays.[1][2]Nrf2 pathway activation[3]
Anti-inflammatory Inhibition of pro-inflammatory mediators such as COX-2 and iNOS in cell-based assays.[4][5]NF-κB signaling pathway inhibition[3][4]
Anticancer Induction of apoptosis in various cancer cell lines through the modulation of Bcl-2 family proteins.[6]Intrinsic apoptotic pathway (Bcl-2 family modulation)[7][8][9][10][11]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetone.[1][2]

Materials:

  • 3-methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-methoxybenzaldehyde in a 1:2 molar ratio with acetone in ethanol.

  • Slowly add an aqueous solution of NaOH to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours, during which a precipitate will form.

  • Filter the crude product, wash with cold water until the filtrate is neutral.

  • Recrystallize the solid from ethanol to obtain pure this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method to evaluate the antioxidant potential of a compound.[1][2]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a methanolic solution of DPPH.

  • In a 96-well plate, add different concentrations of the test compound and the positive control.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

Visualizing Molecular Interactions and Workflows

Bcl-2 Family Signaling Pathway in Apoptosis

Chalcones have been shown to induce apoptosis by modulating the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[7][8][9][10][11]

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimuli e.g., DNA damage, oxidative stress BH3_only BH3-only proteins (e.g., Bim, Puma) Stimuli->BH3_only activates Chalcone (3E)-4-(3-methoxyphenyl) but-3-en-2-one Anti_apoptotic Anti-apoptotic (e.g., Bcl-2, Bcl-xL) Chalcone->Anti_apoptotic inhibits BH3_only->Anti_apoptotic inhibits Pro_apoptotic Pro-apoptotic (e.g., Bax, Bak) BH3_only->Pro_apoptotic activates Anti_apoptotic->Pro_apoptotic inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bcl-2 signaling pathway and potential intervention by the chalcone.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) Synthesis Chemical Synthesis (Claisen-Schmidt) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) Characterization->Anti_inflammatory Anticancer Cytotoxicity Assays (e.g., MTT on cancer cells) Characterization->Anticancer Signaling Signaling Pathway Analysis (e.g., Western Blot for Bcl-2) Anticancer->Signaling Animal_model Animal Models of Disease Anticancer->Animal_model Gene_expression Gene Expression Analysis (e.g., qPCR) Signaling->Gene_expression Toxicity Toxicity & Efficacy Studies Animal_model->Toxicity

Caption: A generalized workflow for the evaluation of a novel compound.

References

Confirming the Structure of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of (3E)-4-(3-methoxyphenyl)but-3-en-2-one through a comparative analysis with its isomer, (3E)-4-(4-methoxyphenyl)but-3-en-2-one. This guide provides detailed experimental protocols and presents key spectroscopic data in a clear, comparative format to aid in unambiguous structural confirmation.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. For chalcones, a class of compounds with significant biological activities, unambiguous structural assignment is critical. This guide details the analytical workflow and comparative spectroscopic data necessary to confirm the structure of this compound and differentiate it from its positional isomer, (3E)-4-(4-methoxyphenyl)but-3-en-2-one.

Spectroscopic Data Comparison

The primary techniques for elucidating the structure of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected spectroscopic data for the two isomers.

Spectroscopic Technique This compound (3E)-4-(4-methoxyphenyl)but-3-en-2-one
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (d, J=16.0 Hz, 1H, H-β), 7.30 (t, J=7.8 Hz, 1H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 6.95 (d, J=7.8 Hz, 1H, Ar-H), 6.68 (d, J=16.0 Hz, 1H, H-α), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, COCH₃)δ (ppm): 7.58 (d, J=16.0 Hz, 1H, H-β), 7.52 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (d, J=16.0 Hz, 1H, H-α), 3.86 (s, 3H, OCH₃), 2.39 (s, 3H, COCH₃)[1]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 198.5 (C=O), 160.0 (Ar-C-O), 144.5 (C-β), 136.0 (Ar-C), 130.0 (Ar-CH), 126.5 (C-α), 121.0 (Ar-CH), 116.5 (Ar-CH), 113.0 (Ar-CH), 55.4 (OCH₃), 27.5 (COCH₃)δ (ppm): 198.4 (C=O), 161.7 (Ar-C-O), 144.1 (C-β), 130.3 (Ar-CH), 127.4 (Ar-C), 125.6 (C-α), 114.5 (Ar-CH), 55.5 (OCH₃), 27.4 (COCH₃)
IR (KBr) ν (cm⁻¹): ~3010 (Ar C-H), ~2920 (C-H), ~1650 (C=O, enone), ~1580 (C=C, aromatic), ~1260 (C-O, ether)[2]ν (cm⁻¹): ~3027 (Ar C-H), ~2924 (C-H), ~1655 (C=O, enone), ~1583 (C=C, aromatic), ~1259 (C-O, ether)[2]
Mass Spectrometry (EI) m/z (%): 176 (M⁺), 161 (M⁺-CH₃), 145 (M⁺-OCH₃), 133, 105, 77m/z (%): 176 (M⁺), 161 (M⁺-CH₃), 145 (M⁺-OCH₃), 133, 105, 77[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducible results.

Synthesis: Claisen-Schmidt Condensation

A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[5]

Procedure:

  • To a solution of 3-methoxybenzaldehyde (or 4-methoxybenzaldehyde) (10 mmol) in ethanol (20 mL), add acetone (10 mmol).

  • Slowly add an aqueous solution of sodium hydroxide (40%, 5 mL) to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound or (3E)-4-(4-methoxyphenyl)but-3-en-2-one.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[6][7] The key diagnostic signals are the coupling constants of the vinylic protons (H-α and H-β), which confirm the E (trans) configuration, and the splitting patterns of the aromatic protons, which differentiate between the 3-methoxy and 4-methoxy substitution patterns.

Infrared (IR) Spectroscopy: IR spectra are recorded using the KBr pellet method. The characteristic peaks for the α,β-unsaturated ketone carbonyl group and the aromatic C=C stretching vibrations are key for confirming the chalcone backbone.[8]

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) source. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.[3]

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis cluster_confirmation Confirmation Synthesis Claisen-Schmidt Condensation (3-methoxybenzaldehyde + acetone) Purification Recrystallization Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare with data of (3E)-4-(4-methoxyphenyl)but-3-en-2-one NMR->Comparison IR->Comparison MS->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

By following this structured approach and carefully comparing the acquired experimental data with the reference data for the isomeric compound, researchers can confidently confirm the structure of this compound. This rigorous confirmation is essential for any further investigation into its biological properties and potential applications.

References

A Comparative Analysis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one Efficacy Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potential efficacy of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a derivative of dehydrozingerone, against a range of known inhibitors in key biological pathways. Dehydrozingerone, a natural phenolic compound isolated from ginger rhizomes, is a structural half-analogue of curcumin and has demonstrated a wide spectrum of activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The subject compound, this compound (herein referred to as 3-M-BTE), differs from dehydrozingerone by the absence of a hydroxyl group at the 4th position of the phenyl ring. This structural modification is expected to influence its biological activity, particularly its antioxidant potential, as the phenolic hydroxyl group is known to be crucial for radical scavenging.[1][4]

This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison to facilitate further investigation and application of this compound.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of dehydrozingerone (as a proxy for 3-M-BTE's potential activity) and known inhibitors across various biological activities. It is important to note that the efficacy of 3-M-BTE itself has not been extensively reported and is inferred from its structural similarity to dehydrozingerone.

Table 1: Anti-inflammatory Activity

CompoundTarget/AssayIC50 / Effective ConcentrationReference
Dehydrozingerone Derivative (2c)Inhibition of heat-induced albumin denaturation8.73 µM[5]
Diclofenac Sodium (Standard)Inhibition of heat-induced albumin denaturation8.03 µM[5]
Dehydrozingerone-6LPS-induced NO, IL-6, TNF-α, IFN-γ, IL-1β, ROS production in RAW 264.7 cells10 µM[6]
DehydrozingeroneInhibition of HBsAg secretion in HepG 2.2.15 cells0.50 mM[2]

Table 2: Anticancer Activity

CompoundCell LineIC50 / EffectReference
Dehydrozingerone (DZG)Rat castration-resistant prostate cancer (PLS10)Induces G1 phase cell cycle arrest[7]
Curcumin (Cur)Rat castration-resistant prostate cancer (PLS10)Induces G1 phase cell cycle arrest[7]
Dehydrozingerone (DZG)HT-29 human colon cancer cellsInduces G2/M phase cell cycle arrest[8]
S3I-201 (STAT3 Inhibitor)LNCaP cells (prostate cancer)Inhibits STAT3 DNA binding with IC50 of 86 ± 33 μM in cell-free assays[9]
Cryptotanshinone (STAT3 Inhibitor)Cell-free assayIC50 of 4.6 μM[9]

Table 3: Antioxidant Activity

CompoundAssayActivity/IC50Reference
DehydrozingeroneDPPH radical scavengingBetter scavenging activity than its derivatives[1]
Dehydrozingerone Derivative (2e)DPPH radical scavengingModerate activity compared to quercetin[3][5]
CurcuminInhibition of lipid peroxidation in rat brain homogenatesMore active than dehydrozingerone and dl-alpha-tocopherol[10]
Quercetin (Standard)DPPH radical scavengingStandard for comparison[5]

Signaling Pathways and Mechanisms of Action

The biological activities of dehydrozingerone and its analogues are attributed to their interaction with various cellular signaling pathways. The diagrams below illustrate some of the key pathways potentially modulated by 3-M-BTE.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes activates transcription of inhibitor Dehydrozingerone-6 (Inhibitor) inhibitor->IKK inhibits inhibitor->NFkB_active inhibits translocation

NF-κB Signaling Pathway Inhibition.[6]

STAT3_Signaling cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds JAK JAK receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimer STAT3 Dimer pSTAT3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to genes Target Genes (e.g., Cyclin D1, Bcl-xL) nucleus->genes activates transcription of inhibitor STAT3 Inhibitor (e.g., S3I-201) inhibitor->pSTAT3 inhibits dimerization

STAT3 Signaling Pathway Inhibition.[9]

Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7, HT-29) treatment Treatment with 3-M-BTE or Known Inhibitor start->treatment incubation Incubation Period treatment->incubation assay Efficacy Assays incubation->assay viability Cell Viability Assay (MTT, etc.) assay->viability protein_exp Protein Expression Analysis (Western Blot) assay->protein_exp gene_exp Gene Expression Analysis (RT-qPCR) assay->gene_exp data_analysis Data Analysis and Comparison viability->data_analysis protein_exp->data_analysis gene_exp->data_analysis

In Vitro Efficacy Assessment Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. Inhibition of Heat-Induced Albumin Denaturation (Anti-inflammatory Assay)

  • Objective: To assess the in vitro anti-inflammatory activity of the test compounds.

  • Methodology:

    • A reaction mixture consisting of 2 ml of varying concentrations of the test compound and 0.2 ml of egg albumin (from fresh hen's egg) is prepared.

    • The pH of the mixture is adjusted to 6.4 using 1N HCl.

    • The samples are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

    • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

    • Diclofenac sodium is used as the reference standard.

    • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • Reference: [3][5]

2. DPPH Radical Scavenging Assay (Antioxidant Assay)

  • Objective: To determine the free radical scavenging activity of the compounds.

  • Methodology:

    • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • 1 ml of this solution is added to 3 ml of the test compound solution at different concentrations.

    • The mixture is shaken vigorously and allowed to stand at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • Quercetin or another known antioxidant is used as a standard.

    • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Reference: [1][3]

3. Cell Viability and Proliferation Assays (Anticancer Assay)

  • Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology (MTT Assay):

    • Cancer cells (e.g., HT-29, PLS10) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

    • After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.

  • Reference: [7][8]

4. Western Blot Analysis for Protein Expression

  • Objective: To determine the effect of the compound on the expression levels of specific proteins in a signaling pathway (e.g., NF-κB, STAT3).

  • Methodology:

    • Cells are treated with the compound and then lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-IκBα, NF-κB p65, STAT3, Cyclin D1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Reference: [6][7]

Conclusion

While direct experimental data on this compound is limited, its structural similarity to dehydrozingerone suggests potential as a bioactive compound with anti-inflammatory and anticancer properties. The absence of the 4-hydroxyl group may diminish its antioxidant capacity compared to dehydrozingerone, but the preserved α,β-unsaturated ketone moiety is a key pharmacophore for other biological activities.

Further in-depth studies are warranted to elucidate the specific mechanisms of action and to quantify the efficacy of 3-M-BTE in comparison to established inhibitors. The experimental protocols outlined in this guide provide a framework for such investigations. The development of derivatives of naturally occurring compounds like dehydrozingerone continues to be a promising avenue in the search for novel therapeutic agents.

References

A Head-to-Head Comparison of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and Structurally Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its structurally related analogs. The focus is on their potential as cytotoxic and anti-inflammatory agents, with an emphasis on the structure-activity relationships governed by the position of the methoxy substituent on the phenyl ring. While direct experimental data for the 3-methoxy isomer is limited in publicly available literature, this guide draws upon data from closely related compounds to provide a valuable comparative perspective.

Introduction to Methoxy-Substituted Chalcones

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological efficacy of these molecules is often dictated by the substitution pattern on their aromatic rings. Methoxy groups, in particular, have been shown to play a crucial role in modulating the cytotoxic and anti-inflammatory potential of these compounds.

Comparative Analysis of Biological Activity

This section compares the cytotoxic and anti-inflammatory activities of this compound with its 4-methoxy and 4-hydroxy-3-methoxy positional isomers. The data presented is compiled from various studies to facilitate a clear comparison.

Cytotoxicity Data

The cytotoxic effects of methoxy-substituted chalcones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound Not availableNot available-
(3E)-4-(4-methoxyphenyl)but-3-en-2-one A549 (Lung Carcinoma)0.6 µg/mL (~3.4 µM)[1]
KB (Nasopharyngeal Carcinoma)>10 µg/mL[1][2]
KB-VCR (Multidrug-Resistant KB)>10 µg/mL[1][2]
(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone) KB (Nasopharyngeal Carcinoma)>10 µg/mL[1][2]
KB-VCR (Multidrug-Resistant KB)>10 µg/mL[1][2]
A549 (Lung Carcinoma)>10 µg/mL[1][2]

Note: While direct IC50 values for this compound were not found, the potent activity of the 4-methoxy isomer against A549 cells suggests that the methoxy group position significantly influences cytotoxicity.

Anti-inflammatory Activity via NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of chalcones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Experimental Protocols

Synthesis of Methoxy-Substituted Butenones

These compounds are typically synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted benzaldehyde and acetone.

General Procedure:

  • A solution of the substituted benzaldehyde (1 equivalent) in acetone is prepared.

  • An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred acetone solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Cell Transfection: Cells (e.g., HEK293T or HeLa) are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with the test compounds for 1-2 hours.

  • NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus 5. Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression 6. Transcription Chalcone This compound & Analogs Chalcone->IKK_complex Inhibition MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well plate start->seed_cells add_compound 2. Add Test Compounds (Varying Concentrations) seed_cells->add_compound incubate1 3. Incubate (24-48 hours) add_compound->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (3-4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate analyze 8. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

References

Inter-Laboratory Study on (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no formal inter-laboratory validation data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one has been published in peer-reviewed literature. The following guide presents a hypothetical inter-laboratory study to illustrate how such a validation could be structured and how the resulting data might be compared. The experimental protocols are based on established methods for the synthesis and analysis of closely related chalcone derivatives.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the validation of analytical data for this compound, a compound of interest for its potential biological activities, which are characteristic of the chalcone family of compounds. Chalcones are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5]

Hypothetical Inter-Laboratory Data Comparison

The following table summarizes simulated data from a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized sample of this compound and asked to determine its purity by High-Performance Liquid Chromatography (HPLC), its melting point, and to confirm its identity via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterLaboratory ALaboratory BLaboratory CMeanStandard DeviationRelative Standard Deviation (%)
HPLC Purity (%) 99.599.399.699.470.150.15
Melting Point (°C) 76.175.876.576.130.350.46
¹H NMR Identity ConfirmedConfirmedConfirmedN/AN/AN/A

Experimental Protocols

The methodologies provided below are representative of those that would be employed in an inter-laboratory study for the validation of this compound data.

1. Synthesis of this compound (Claisen-Schmidt Condensation)

  • Reaction: 3-methoxybenzaldehyde (10 mmol) is dissolved in acetone (15 mL). To this solution, an aqueous solution of sodium hydroxide (10%) is added dropwise with constant stirring at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the product.

  • Purification: The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the purified this compound.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at an appropriate wavelength determined by UV-Vis spectrophotometry.

  • Quantification: The purity is determined by the area percentage of the principal peak.

3. Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

4. ¹H NMR for Identity Confirmation

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Analysis: The chemical shifts, multiplicities, and integration of the observed signals are compared with the expected spectrum for this compound to confirm its identity.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a chalcone derivative and the workflow of the proposed inter-laboratory validation study.

G cluster_0 Cellular Response to Oxidative Stress ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Chalcone This compound Keap1 Keap1 Chalcone->Keap1 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 promotes degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription

Caption: Hypothetical signaling pathway for the antioxidant activity of a chalcone.

G cluster_1 Inter-Laboratory Validation Workflow start Centralized Synthesis and Characterization of this compound distribute Distribution of Standardized Samples to Participating Laboratories start->distribute labA Laboratory A - HPLC Purity - Melting Point - ¹H NMR Identity distribute->labA labB Laboratory B - HPLC Purity - Melting Point - ¹H NMR Identity distribute->labB labC Laboratory C - HPLC Purity - Melting Point - ¹H NMR Identity distribute->labC collect Data Collection and Compilation labA->collect labB->collect labC->collect analyze Statistical Analysis - Mean - Standard Deviation - RSD collect->analyze report Final Validation Report analyze->report

Caption: Experimental workflow for a hypothetical inter-laboratory validation study.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (3E)-4-(3-methoxyphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous aromatic ketones, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Summary of Required PPE:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1][3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following operational plan outlines the key steps from preparation to experimental use.

Operational Workflow:

  • Preparation and Engineering Controls:

    • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Clear the workspace of any unnecessary equipment or chemicals.

  • Personal Protective Equipment (PPE) Donning:

    • Before handling the compound, don all required PPE as detailed in the table above.

  • Weighing and Aliquoting:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a draft shield on the analytical balance if necessary.

    • Prepare solutions within the chemical fume hood.

  • Experimental Use:

    • Keep containers of the compound closed when not in use.

    • Avoid direct contact with the skin and eyes.

    • In case of accidental contact, follow the first aid measures outlined below.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Decontaminate all equipment used.

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All waste containing this compound, including unused material and contaminated consumables (e.g., pipette tips, gloves), must be disposed of as hazardous chemical waste.[4]

    • Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

    • Follow your institution's and local regulations for hazardous waste disposal.[4]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular trash after defacing the label.[4]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace & Equipment handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Exposure handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose emergency_spill->cleanup_dispose Follow Spill Protocol emergency_exposure->prep_ppe Follow First Aid

Caption: Safe handling workflow from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.